molecular formula C13H7BrOS B1585316 2-bromo-9H-thioxanthen-9-one CAS No. 20077-10-5

2-bromo-9H-thioxanthen-9-one

Cat. No.: B1585316
CAS No.: 20077-10-5
M. Wt: 291.16 g/mol
InChI Key: XOYDXFFMXDJBQU-UHFFFAOYSA-N
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Description

2-bromo-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C13H7BrOS and its molecular weight is 291.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYDXFFMXDJBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312323
Record name 2-Bromo-10-thiaxanthenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20077-10-5
Record name 2-bromo-9H-thioxanthen-9-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-10-thiaxanthenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Thioxanthenone Core and the Significance of 2-Bromo Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-bromo-9H-thioxanthen-9-one

The thioxanthenone scaffold, a sulfur analog of the naturally occurring xanthone, represents a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] This dibenzo-γ-pyrone framework is the core of numerous synthetic compounds exhibiting a wide range of biological activities, including antitumor, antipsychotic, and antimicrobial properties.[1][3][4] Its unique electronic and photochemical characteristics also make it a valuable component in the development of advanced materials, such as photoinitiators for polymerization processes and organic electronics.[5][6]

This guide focuses on a specific, halogenated derivative: This compound . The introduction of a bromine atom at the C-2 position of the thioxanthenone ring system is a critical synthetic modification. This substituent significantly influences the molecule's electronic properties, reactivity, and biological interactions.[3][7] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling and substitution reactions for the creation of diverse chemical libraries.[3][8] Furthermore, its presence modulates the photophysical properties of the thioxanthenone core, making it a compound of high interest for applications in photochemistry and drug development.[6][9]

This document provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, key reactions, and prominent applications, grounding the discussion in established scientific principles and peer-reviewed literature.

Core Molecular Data and Physicochemical Properties

This compound is a solid, typically appearing as a white to yellow or green crystalline powder.[6][10] The core structure consists of a tricyclic system where a thiopyran ring is fused between two benzene rings, with a ketone at position 9 and a bromine atom at position 2.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 20077-10-5 [6][7][10]
Molecular Formula C₁₃H₇BrOS [3][6][10]
Molecular Weight 291.16 g/mol [3][6][10]
Appearance White to orange to green powder/crystal [6][10][11]
Melting Point 164 - 168 °C [6][10]
Purity ≥ 95-96% (GC, HPLC) [6]
Canonical SMILES C1=CC=C2C(=C1)SC3=C(C2=O)C=C(C=C3)Br [3]
InChI Key XOYDXFFMXDJBQU-UHFFFAOYSA-N

| Storage | Room temperature, sealed in dry, dark place | |

Synthesis and Experimental Protocols

The synthesis of thioxanthenone derivatives can be accomplished through several established routes. For this compound, a common strategy involves the cyclization of a diaryl sulfide precursor, which provides a reliable method for constructing the core tricyclic system.[10] Another approach involves the direct bromination of a suitable thioxanthenone precursor.[8]

Generalized Synthesis Workflow via Diaryl Sulfide Cyclization

This method relies on the reaction of a substituted benzophenone analog with a sulfur source, like sodium sulfide, to induce cyclization. The choice of starting materials is critical for ensuring the correct substitution pattern on the final product.

Diagram 2: Generalized Synthesis Workflow

G start Precursor Synthesis step1 (2-Fluorophenyl)(4-bromophenyl)methanone (Diaryl Methanone Intermediate) start->step1 Oxidation of diaryl methanol step2 Cyclization with Sulfur Source (e.g., Na2S·9H2O in DMF) step1->step2 Key Ring-Forming Step product This compound step2->product

Caption: A generalized workflow for the synthesis of the thioxanthen-9-one scaffold.

Experimental Protocol: Synthesis of Schiff Base Derivatives

The ketone group at C-9 is a reactive site for condensation reactions. A well-documented protocol involves the formation of Schiff bases by reacting this compound with various primary amines.[4][12] This reaction is typically catalyzed by a weak acid.

Objective: To synthesize N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine as a representative Schiff base derivative.

Materials:

  • This compound (0.2 mmol)

  • 2-aminobenzothiazole (0.2 mmol)

  • Absolute ethanol (15 mL)

  • Glacial acetic acid (5 drops)

Procedure:

  • Combine this compound (0.6 mg, 0.2 mmol) and 2-aminobenzothiazole (3 mg, 0.2 mmol) in a round-bottom flask.[4]

  • Add 15 mL of absolute ethanol to the flask to serve as the solvent.[4]

  • Add 5 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base as a yellow precipitate.[4]

Causality: Glacial acetic acid acts as a proton source, activating the carbonyl group of the thioxanthenone towards nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration to form the imine (Schiff base) bond.

Key Chemical Reactions and Derivatization

The dual reactivity of this compound—at the bromine-substituted aromatic ring and the C-9 ketone—makes it a valuable intermediate for generating diverse molecular architectures.

Suzuki Coupling Reactions

The bromine atom at the C-2 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl substituents, a crucial strategy in drug discovery for exploring structure-activity relationships (SAR).

Diagram 3: Suzuki Coupling Reaction Pathway

Suzuki_Coupling reactant This compound product 2-Aryl-9H-thioxanthen-9-one reactant->product Suzuki Coupling reagents Arylboronic Acid or Ester + Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) reagents->product

Caption: Schematic of a Suzuki coupling reaction to functionalize the C-2 position.

Experimental Example: A documented protocol involves the coupling of a brominated thioxanthenone derivative with a pyridineboronic acid ester using a palladium catalyst.[8] This reaction is performed in a toluene/ethanol/water solvent system with sodium carbonate as the base, heated to 90 °C.[8] This approach demonstrates the facile creation of C-C bonds at the C-2 position.

Nucleophilic Substitution

The bromine atom can also be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or specific activation. More commonly, derivatives are made via reactions at the ketone or by modifying other positions on the ring system after initial synthesis.[3]

Applications in Research and Development

The unique structural and photochemical properties of this compound and its derivatives underpin their use in several high-technology and biomedical fields.

Photopolymerization and Materials Science

Thioxanthenone derivatives are highly effective Type II photoinitiators.[5] Upon absorption of light (typically in the UV-A or visible blue light range), the molecule is excited to a triplet state. This excited state can then interact with a hydrogen donor (a co-initiator, often an amine) to generate free radicals, which initiate polymerization.[5][13]

This process is fundamental to UV curing technologies used in inks, coatings, 3D printing, and dental materials.[5][13][14] The substitution pattern on the thioxanthenone ring influences the absorption wavelength and the efficiency of the photoinitiation process.[5][15] For example, amine-substituted thioxanthones have been developed as photosensitizers for iodonium salts, enabling polymerization under visible light LEDs (420-470 nm).[15][16]

Diagram 4: Mechanism of Type II Photoinitiation

Photoinitiation TX TX (Ground State, S0) TX_S1 Excited Singlet State (S1) TX->TX_S1 Absorption Light Light (hν) Light->TX TX_T1 Excited Triplet State (T1) TX_S1->TX_T1 Intersystem Crossing (ISC) Radicals Initiating Radicals (TX-H• + R•) TX_T1->Radicals Hydrogen Abstraction Amine Amine Co-initiator (R-H) Amine->Radicals Polymer Polymerization Radicals->Polymer

Caption: Simplified workflow of a thioxanthone (TX) as a Type II photoinitiator.

Drug Development and Biological Research

The thioxanthenone core is a key pharmacophore in several classes of therapeutic agents.[4] Derivatives have been investigated for a range of biological activities:

  • Antipsychotic Agents: Thioxanthene-based drugs are known dopamine receptor antagonists and are used in the treatment of schizophrenia.[3][9]

  • Anticancer Activity: Certain thioxanthenone derivatives exhibit cytotoxic effects against cancer cell lines.[1][3] In silico studies have suggested that thioxanthene drugs could be repurposed as inhibitors of key cancer targets like VEGFR-2 and COX-2.[9]

  • Antimicrobial Agents: Some derivatives show potential as antibacterial or antifungal agents.[3]

  • Fluorescent Probes: The inherent fluorescence of the scaffold allows for its use in developing probes to visualize biological processes within cells.[6][7]

The 2-bromo derivative serves as a critical starting point for synthesizing libraries of novel compounds to be screened for these activities.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile molecular tool. Its strategic combination of a photochemically active thioxanthenone core and a synthetically versatile bromine handle provides researchers with a powerful platform for innovation. From creating next-generation light-sensitive materials for 3D printing to serving as a foundational scaffold for the discovery of new therapeutic agents, the applications of this compound are both broad and impactful. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as detailed in this guide, is essential for unlocking its full potential in both academic and industrial research settings.

References

2-bromo-9H-thioxanthen-9-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-bromo-9H-thioxanthen-9-one

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound, a pivotal heterocyclic compound in the development of pharmaceuticals, dyes, and materials for organic electronics.[1][2][3] We delve into the primary synthetic strategies, focusing on the underlying chemical principles and experimental considerations essential for successful laboratory execution. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis, purification, and characterization of this versatile chemical intermediate.

Introduction: The Significance of the Thioxanthenone Core

The thioxanthen-9-one scaffold is a prominent structural motif in medicinal and materials chemistry.[4] These benzo-annulated heterocycles are integral to a variety of compounds exhibiting a wide spectrum of biological activities, including antitumor, antipsychotic, and antimicrobial properties.[1][4][5] The introduction of a bromine substituent at the 2-position, yielding this compound, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile functional handle for subsequent cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the generation of diverse molecular libraries.[1] Furthermore, the unique electronic properties of the thioxanthenone core make its derivatives suitable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[1][3][5]

Core Molecular Data

A summary of the essential physicochemical properties of this compound is presented below. These parameters are critical for experimental design, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₃H₇BrOS[2][6]
Molecular Weight 291.16 g/mol [2][6]
CAS Number 20077-10-5[6]
Appearance White to orange to green powder/crystal[2][3][6]
Melting Point 164 - 168 °C[2][6]
Purity (Typical) ≥ 95-96% (GC)[3][6][7]
Synonyms 2-Bromothioxanthone, 2-Bromothioxanthen-9-one[2][8][9]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of the most common synthetic strategies. The central tricyclic system can be deconstructed via cleavage of the C-S and C-C bonds formed during the final cyclization step.

G cluster_path1 Pathway 1: Friedel-Crafts cluster_path2 Pathway 2: Direct Acylation Target This compound P1_Intermediate 2-(4-Bromophenylthio)benzoic acid Target->P1_Intermediate Intramolecular Friedel-Crafts Acylation P2_Reagents 4-Bromothiophenol + 2-Halobenzoic Acid Derivative Target->P2_Reagents Nucleophilic Aromatic Substitution & Intramolecular Cyclization P1_Reagents Thiosalicylic Acid + Bromobenzene P1_Intermediate->P1_Reagents Intermolecular C-S Coupling (e.g., Ullmann Condensation)

References

2-bromo-9H-thioxanthen-9-one CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-bromo-9H-thioxanthen-9-one

Introduction

This compound is a halogenated derivative of the thioxanthen-9-one heterocyclic system. This scaffold, characterized by a central sulfur-containing ring fused between two benzene rings and featuring a ketone functional group, is of significant interest in several scientific domains. The strategic placement of a bromine atom on one of the aromatic rings introduces a versatile functional handle, dramatically expanding the synthetic and application potential of the core molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, medicinal chemists, and materials scientists. Its role as a pivotal intermediate in the development of pharmaceuticals, dyes, and advanced materials makes a thorough understanding of its characteristics essential for innovation.[1][2]

PART 1: Core Physicochemical Properties and Spectroscopic Profile

A compound's identity and purity are established through its physical constants and spectroscopic signature. This compound is typically a crystalline solid, and its properties are well-documented.

Core Molecular Data

All quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 20077-10-5[3][4]
Molecular Formula C₁₃H₇BrOS[1][5]
Molecular Weight 291.16 g/mol [1][5]
Appearance White to orange to green powder/crystal[1][6]
Melting Point 164 - 168 °C[1][6]
Purity Typically ≥ 96% (GC)[1][6]
Synonyms 2-Bromothioxanthone, 2-Bromo-10H-dibenzo[b,e]thiopyran-10-one[1][4][6]
Spectroscopic Analysis: The Molecular Fingerprint

The elucidation of the structure of this compound relies on a combination of standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be expertly predicted based on the molecule's functional groups.

Infrared (IR) Spectroscopy The IR spectrum provides a direct probe of the vibrational frequencies of the covalent bonds within the molecule. For this compound, the following absorption bands are diagnostically significant:

  • ~1650-1800 cm⁻¹: A strong, sharp absorption band in this region is characteristic of the C=O (carbonyl) stretching vibration, a key feature of the thioxanthenone core.[7]

  • ~3000-3100 cm⁻¹: Weak to medium bands corresponding to the C-H stretching of the aromatic rings.[8]

  • ~1450-1600 cm⁻¹: Several sharp bands associated with the C=C stretching vibrations within the aromatic rings.

  • ~1000-1300 cm⁻¹: Absorptions related to C-S stretching and C-H in-plane bending.

  • ~500-700 cm⁻¹: A medium to strong absorption corresponding to the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The seven aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the electron-withdrawing carbonyl group is expected to be the most deshielded. The specific splitting patterns (doublets, triplets, or doublet of doublets) would depend on the coupling between adjacent protons, allowing for the unambiguous assignment of each proton in the structure.

  • ¹³C NMR: The spectrum would show 13 distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of δ 180-200 ppm.[9] The aromatic carbons would resonate between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition.

  • The mass spectrum would exhibit a prominent molecular ion peak (M⁺).

  • Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 mass units.[8] This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

PART 2: Synthesis and Chemical Reactivity

The utility of this compound stems from both its accessibility through synthesis and its predictable reactivity, which allows for further molecular elaboration.

Modern Synthetic Approach: Photocatalytic Oxidation

While classical synthetic routes exist, modern methods prioritize efficiency and sustainability. A metal-free, visible-light-mediated photocatalytic oxidation of the corresponding 2-bromo-9H-thioxanthene offers an elegant and environmentally benign approach to synthesize the target ketone.[9]

Experimental Protocol: Synthesis via Photocatalytic Oxidation

Objective: To synthesize this compound from 2-bromo-9H-thioxanthene using a metal-free photocatalyst and molecular oxygen.

Materials:

  • 2-bromo-9H-thioxanthene (starting material)

  • Riboflavin tetraacetate (photocatalyst)

  • Acetonitrile (solvent)

  • Blue LED light source

  • Reaction vessel (e.g., Schlenk tube)

  • Oxygen balloon

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve 2-bromo-9H-thioxanthene (1.0 eq) and riboflavin tetraacetate (0.05 eq) in acetonitrile.

  • Atmosphere: Seal the tube, evacuate, and backfill with oxygen from a balloon. This ensures an oxygen-rich environment, as O₂ is the terminal oxidant in this reaction.

  • Irradiation: Place the reaction vessel in proximity to a blue LED light source and begin vigorous stirring. The photocatalyst absorbs the visible light, initiating the electron transfer process.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality: This method leverages the ability of the photocatalyst to absorb visible light and, in its excited state, facilitate the transfer of electrons from the thioxanthene substrate to molecular oxygen. This process generates reactive oxygen species that selectively oxidize the benzylic methylene group (C9) of the thioxanthene to the corresponding carbonyl, affording the desired thioxanthen-9-one with high yield and selectivity.[9]

G cluster_synthesis Photocatalytic Synthesis Workflow SM 2-bromo-9H-thioxanthene (Starting Material) Mix Reaction Mixture SM->Mix Catalyst Riboflavin Tetraacetate (Photocatalyst) Catalyst->Mix Solvent Acetonitrile (Solvent) Solvent->Mix Reagents O₂, Blue Light (450nm) Reagents->Mix Irradiation & Stirring Product This compound (Final Product) Mix->Product Oxidation & Purification

Caption: Workflow for the photocatalytic synthesis of this compound.

Key Chemical Reactivity

The functionality of this compound provides two primary sites for chemical modification: the bromine-substituted aromatic ring and the carbonyl group.

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) in reactions often catalyzed by transition metals like palladium or copper. This allows for the introduction of a wide array of substituents, forming C-N, C-S, and C-O bonds, which is a cornerstone of combinatorial library synthesis in drug discovery.[10]

  • Condensation Reactions: The carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[10][11] This reaction is typically catalyzed by a weak acid and is fundamental for creating derivatives with potential biological activities.[11]

  • Oxidation: The sulfur atom in the central ring can be oxidized to the corresponding sulfoxide or sulfone (10,10-dioxide).[12][13] This modification significantly alters the geometry and electronic properties of the molecule, which can be exploited to fine-tune its biological or material properties.

PART 3: Applications in Research and Development

The true value of this compound lies in its application as a versatile building block across multiple scientific disciplines.

Medicinal Chemistry and Drug Development

The thioxanthenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives have shown a wide range of pharmacological activities.

  • Anticancer Agents: Thioxanthenone derivatives are being actively investigated as anticancer agents. Recent in silico studies have highlighted the potential of thioxanthene-based drugs to be repurposed as potent inhibitors of key cancer-related enzymes like VEGFR-2 and COX-2, which are involved in angiogenesis and inflammation, respectively.[14] this compound serves as a critical starting material for synthesizing libraries of compounds to test these hypotheses.

  • Antipsychotics and Antimicrobials: The broader thioxanthene class of molecules has a history of use as antipsychotic agents due to their activity at dopamine receptors.[10] Furthermore, certain derivatives exhibit promising antimicrobial properties, making them valuable leads in the fight against infectious diseases.[10]

G cluster_drug_dev Drug Development Logic Scaffold This compound (Core Scaffold) Library Diverse Chemical Library (via SₙAr, Condensation, etc.) Library->Scaffold Synthesize From Screening High-Throughput Screening (Biological Assays) Screening->Library Test Target Biological Target (e.g., VEGFR-2, COX-2) Screening->Target Assay Against Hit Hit Compounds Hit->Screening Identify Lead Lead Optimization Lead->Hit Improve Potency Candidate Drug Candidate Candidate->Lead Refine

Caption: Logic diagram for using the scaffold in drug discovery.

Materials Science and Photochemistry

The rigid, planar structure and conjugated π-system of this compound give it interesting photochemical properties.

  • Organic Electronics: Thioxanthene derivatives are explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics.[10] The molecule's electronic properties can be tuned through chemical modification to control charge transport and luminescence.

  • Photosensitizers and Photoinitiators: The thioxanthenone core can act as a photosensitizer, absorbing light and transferring the energy to other molecules. This property is harnessed in photopolymerization, where it can initiate the cross-linking of monomers to form polymers upon exposure to light.[2] It is also used in creating light-sensitive materials for imaging technologies.[1]

PART 4: Safety, Handling, and Disposal

As with any laboratory chemical, proper handling and safety protocols are paramount.

GHS Hazard Information[3]
PictogramSignal WordHazard Statements
GHS07: Exclamation MarkWarning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a dry, dark place at room temperature. Keep away from strong oxidizing agents.[16]

Disposal

This compound should be treated as hazardous waste.[15]

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.[15]

  • Disposal Route: Dispose of the material through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an invaluable tool for researchers. From the rational design of next-generation anticancer drugs to the development of advanced organic electronic materials, the potential applications of this powerful scaffold are both broad and profound. Continued exploration of its chemistry is certain to unlock new opportunities in science and technology.

References

An In-depth Technical Guide on the Solubility of 2-bromo-9H-thioxanthen-9-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-9H-thioxanthen-9-one, a key intermediate in medicinal chemistry and materials science.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility in common organic solvents. A detailed, field-proven experimental protocol for determining the solubility of this compound is provided, complete with a visual workflow. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound and its derivatives.

Introduction: The Significance of Solubility for this compound

This compound is a heterocyclic compound with a thioxanthen-9-one core structure, featuring a bromine substituent.[2][3] This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting potential as antipsychotic, antimicrobial, and anticancer agents.[2] Furthermore, its unique photochemical and electronic properties make it a valuable component in the development of dyes, pigments, and materials for organic electronics.[1][2]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a multitude of applications. In synthetic chemistry, solvent choice is paramount for achieving optimal reaction kinetics, facilitating purification through crystallization, and ensuring product purity. For drug development, solubility directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy. In materials science, the ability to dissolve and process this compound is essential for creating thin films and other functional materials. This guide provides a foundational understanding of the factors governing the solubility of this compound and a practical framework for its experimental determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its large, relatively nonpolar aromatic system and a single polar ketone group and bromine atom, suggests a nuanced solubility profile.

The presence of the large, fused aromatic ring system contributes to the molecule's nonpolar character, favoring solubility in nonpolar and moderately polar solvents. The ketone group and the bromine atom introduce some polarity, which may allow for some solubility in more polar organic solvents. However, the overall large nonpolar surface area will likely limit its solubility in highly polar solvents, and it is expected to be practically insoluble in water.

The bromine substituent, while electronegative, also contributes to the molecule's polarizability, which can enhance van der Waals interactions with solvent molecules. The p-electrons of the bromine atom can also engage in p-π conjugation with the aromatic ring, influencing the molecule's electronic distribution and, consequently, its interactions with solvents.[1]

Based on these structural considerations, a predicted qualitative solubility profile for this compound in a range of common organic solvents is presented in Table 1. It is important to note that this is a theoretical estimation, and experimental verification is crucial.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventFormulaTypePredicted SolubilityRationale
HexaneC₆H₁₄NonpolarSparingly Soluble to InsolubleThe large, nonpolar aromatic core of the solute has some affinity for the nonpolar solvent, but the polar ketone and bromine may limit extensive dissolution.
TolueneC₇H₈Nonpolar (Aromatic)SolubleThe aromatic nature of both the solute and solvent should facilitate favorable π-π stacking interactions, leading to good solubility.
Dichloromethane (DCM)CH₂Cl₂Polar AproticSolubleDCM's polarity can interact with the ketone and bromine functionalities, while its organic nature can solvate the aromatic rings.
ChloroformCHCl₃Polar AproticSolubleSimilar to DCM, chloroform is a good solvent for many organic compounds with mixed polarity.
Ethyl AcetateC₄H₈O₂Polar AproticModerately SolubleThe ester group in ethyl acetate can interact with the polar parts of the solute, but the overall polarity is moderate.
AcetoneC₃H₆OPolar AproticModerately SolubleAcetone's polarity should allow for interaction with the ketone group, but the large nonpolar part of the solute might limit high solubility.
EthanolC₂H₅OHPolar ProticSparingly SolubleThe hydroxyl group of ethanol can form hydrogen bonds, which are not possible with the solute. The polarity mismatch may lead to lower solubility.
MethanolCH₃OHPolar ProticSparingly SolubleSimilar to ethanol, the high polarity and hydrogen bonding capability of methanol are not ideal for solvating the largely nonpolar solute.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)C₄H₈OPolar AproticSolubleTHF is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.[5]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Accurately dilute the filtered supernatant and analyze it using the same method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Start Equilibration sep1 Sedimentation equil1->sep1 End Equilibration sep2 Centrifugation sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 analysis3 Dilute filtered supernatant sep3->analysis3 Collect Sample analysis1 Prepare calibration standards analysis2 Analyze standards (HPLC/UV-Vis) analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 analysis4 Analyze diluted sample analysis3->analysis4 analysis4->calc1 calc2 Calculate solubility (account for dilution) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Practical Implications and Solvent Selection

The solubility of this compound has direct consequences for its practical application.

  • For Synthesis and Purification: Solvents in which the compound is highly soluble, such as toluene, dichloromethane, or DMSO, are good candidates for reaction media. For purification by recrystallization, an ideal solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A co-solvent system (e.g., toluene/hexane) might also be effective.

  • For Drug Formulation: For potential pharmaceutical applications, understanding solubility in biocompatible solvents is crucial. While the focus of this guide is on organic solvents, further studies in pharmaceutically relevant aqueous and non-aqueous systems would be necessary.

  • For Materials Science: The choice of solvent will influence the morphology and properties of thin films or other materials prepared from this compound. Solvents that allow for controlled evaporation rates and good film-forming properties would be preferred.

Conclusion

References

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-9H-thioxanthen-9-one is a halogenated derivative of the thioxanthen-9-one scaffold, a class of compounds recognized for a diverse range of biological activities. While direct, in-depth research on the specific mechanism of action of this compound is not extensively documented in publicly available literature, the broader thioxanthenone family has been the subject of significant investigation, particularly in oncology and neuropharmacology. This guide provides a comprehensive analysis of the potential mechanisms of action of this compound by extrapolating from the known biological activities of structurally related thioxanthenone derivatives. We will explore potential activities including anticancer, antipsychotic, and photosensitizing effects, and provide detailed experimental protocols for researchers to elucidate the specific mechanisms of this compound. This document serves as a foundational resource for scientists and drug development professionals interested in the therapeutic potential of the thioxanthenone scaffold and, specifically, the 2-bromo derivative.

Introduction to the Thioxanthenone Scaffold

The 9H-thioxanthen-9-one core is a three-ring heterocyclic system that is structurally analogous to the naturally occurring xanthones, with a sulfur atom replacing the oxygen in the central ring.[1] This substitution imparts unique physicochemical properties that have made thioxanthenones an attractive scaffold in medicinal chemistry.[1] Derivatives of thioxanthenone have been explored for a variety of therapeutic applications, including as anticancer and antipsychotic agents.[2][3] The planar nature of the tricyclic system allows for potential intercalation into DNA, and the sulfur atom can influence the electronic properties of the molecule, potentially leading to a range of biological interactions.[1][4]

Potential Mechanisms of Action of this compound

Based on the activities of related compounds, we can hypothesize several potential mechanisms of action for this compound. The presence of the bromine atom at the 2-position can significantly influence its reactivity and biological properties.[2]

Anticancer Activity

Numerous thioxanthenone derivatives have demonstrated potent anticancer activity.[3][5] The proposed mechanisms for this activity are often multifactorial and can include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the thioxanthenone ring system is well-suited for intercalation between DNA base pairs. This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some thioxanthenones have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[4]

  • Kinase Inhibition: Several thioxanthenone derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. For example, some thioxanthenes have been investigated as potential VEGFR-2 inhibitors, a key mediator of angiogenesis in tumors.[6]

  • Induction of Apoptosis and Autophagy: Some tetracyclic thioxanthene derivatives have been shown to induce apoptosis and modulate autophagy in cancer cells.[1]

  • COX Inhibition: Recent studies have also explored the potential of thioxanthene derivatives as cyclooxygenase (COX) inhibitors, suggesting a possible role in modulating inflammatory pathways that can contribute to cancer progression.[3][7]

Antipsychotic Activity

Thioxanthene derivatives are a well-established class of typical antipsychotic drugs used in the treatment of schizophrenia and other psychoses.[8][9] Their primary mechanism of action is the blockade of dopamine D2 receptors in the brain's dopamine pathways.[9][10] This antagonism reduces dopaminergic neurotransmission, which is thought to be hyperactive in psychotic states.[10] While this compound itself is not a clinically used antipsychotic, its core structure suggests that it could potentially interact with dopamine receptors.

Photosensitizing Properties and Photodynamic Therapy (PDT)

Thioxanthenones are known to act as photosensitizers.[4] Photodynamic therapy is a cancer treatment modality that utilizes a photosensitizing agent, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors.[11][12][13] Upon activation by light of a specific wavelength, a photosensitizer transitions to an excited triplet state.[14] This excited state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen.[13] The thioxanthenone scaffold's ability to undergo this process makes this compound a candidate for investigation in PDT.[11]

Experimental Workflows for Mechanism of Action Elucidation

To investigate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required.

In Vitro Cytotoxicity and Antiproliferative Assays

The initial step is to determine the compound's effect on cancer cell viability and proliferation.

Protocol: MTT Assay for Cell Viability [15]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation: Following treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results will be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target-Based Assays

If cytotoxicity is observed, the next step is to investigate specific molecular targets.

Protocol: Topoisomerase II Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II, and ATP in a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time to allow for the topoisomerase-mediated DNA relaxation.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the control.

Protocol: Kinase Inhibition Assay (Generic)

  • Kinase Reaction: In a microplate, combine the kinase of interest, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add a range of concentrations of this compound.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of remaining ATP. A decrease in signal compared to the control indicates kinase inhibition.

DNA Interaction Studies

To assess the compound's ability to bind to DNA, spectroscopic methods can be employed.

Protocol: UV-Visible Spectrophotometry

  • Sample Preparation: Prepare solutions of this compound at a fixed concentration and varying concentrations of calf thymus DNA (ctDNA) in a suitable buffer.

  • Spectral Measurement: Record the UV-Vis absorption spectra of the compound in the absence and presence of increasing amounts of DNA.

  • Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine the binding mode and calculate the binding constant.

Photodynamic Activity Assessment

Protocol: Singlet Oxygen Quantum Yield Measurement

  • Reference and Sample Preparation: Prepare solutions of a known photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue) and this compound in a suitable solvent.

  • Singlet Oxygen Scavenger: Add a singlet oxygen scavenger that can be monitored spectroscopically (e.g., 1,3-diphenylisobenzofuran, DPBF).

  • Irradiation: Irradiate the solutions with light at a wavelength where both the reference and the sample absorb.

  • Spectroscopic Monitoring: Monitor the decrease in the absorbance of the scavenger over time.

  • Calculation: The singlet oxygen quantum yield of this compound can be calculated by comparing the rate of scavenger degradation to that of the reference compound.

Data Presentation and Visualization

Quantitative Data Summary
Compound ClassDerivative ExampleCancer Cell LineActivity (IC50/GI50 in µM)Reference
Tetracyclic ThioxantheneCompound 11A375-C5 (Melanoma)5-7[1]
Tetracyclic ThioxantheneCompound 14MCF-7 (Breast)8-11[1]
Thioxanthene Tertiary AlcoholCompound 3Caco-2 (Colon)0.0096[3][5]
Thioxanthene Tertiary AlcoholCompound 2Hep G2 (Liver)0.1613[3][5]
Visualizations

Diagram: Hypothetical Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression 2_bromo_TX This compound 2_bromo_TX->Kinase_B Inhibits

Caption: A potential mechanism of action where this compound inhibits a kinase in a signaling cascade.

Diagram: Experimental Workflow for Mechanism of Action Elucidation

G start Start: this compound cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) start->cytotoxicity pdt_activity Photodynamic Activity Assessment (Singlet Oxygen Quantum Yield) start->pdt_activity target_id Target Identification Assays (Kinase, Topoisomerase, etc.) cytotoxicity->target_id If cytotoxic dna_binding DNA Binding Studies (UV-Vis, Fluorescence) cytotoxicity->dna_binding If cytotoxic cellular_assays Cell-Based Assays (Apoptosis, Cell Cycle) target_id->cellular_assays dna_binding->cellular_assays in_vivo In Vivo Studies (Animal Models) cellular_assays->in_vivo conclusion Elucidation of Mechanism of Action in_vivo->conclusion

References

The Thioxanthenone Core: A Century of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of Thioxanthenone

The thioxanthenone scaffold, a sulfur-containing heterocyclic dibenzo-γ-pyrone, has been a subject of scientific inquiry for over a century.[1] Its journey from a treatment for a parasitic disease to a versatile platform for antipsychotic and anticancer drug development is a testament to the power of medicinal chemistry and the intricate relationship between chemical structure and biological activity. This technical guide provides an in-depth exploration of the discovery and history of thioxanthenone derivatives, offering insights into their synthesis, mechanisms of action, and the evolution of their therapeutic applications.

A Historical Odyssey: From Tropical Medicine to Modern Oncology

The story of thioxanthenone derivatives in medicine begins in the early 20th century, with the interest in their synthesis and applications emerging around that time.[1] A pivotal moment arrived in 1945 with the introduction of Miracil D, later known as lucanthone, into clinical therapy as an antischistosomal agent for treating bilharziasis, a parasitic disease affecting millions.[1][2][3][4]

Timeline of Key Discoveries:

YearDiscovery/MilestoneSignificance
Early 1900s Initial synthesis and exploration of the thioxanthone scaffold.[1]Laid the fundamental chemical groundwork for future discoveries.
1932 Initiation of a research program by the Bayer pharmaceutical industry to find antischistosomal agents, leading to the discovery of Miracil-A and subsequently Miracil-D (lucanthone).[2]Marked the beginning of the therapeutic journey of thioxanthenone derivatives.
1945 Introduction of Miracil D (lucanthone) for the treatment of schistosomiasis.[1][2]The first clinical application of a thioxanthenone derivative.
Late 1950s Intensive research into thioxanthene derivatives (where the ketone in thioxanthenone is reduced) as neuroleptic agents, driven by the desire to improve upon phenothiazine antipsychotics.Expanded the therapeutic potential of the core scaffold beyond parasitic diseases.
1959 The first thioxanthene antipsychotic, chlorprothixene, is marketed in Scandinavia.Represented a significant breakthrough in the treatment of psychosis.
1961 Introduction of the more potent thioxanthene derivative, clopenthixol.Demonstrated the potential for structural modification to enhance therapeutic efficacy.
1967 The discovery that hycanthone, a metabolite of lucanthone, is the active agent against Schistosoma.[5]Elucidated the mechanism of action of lucanthone and paved the way for the development of more direct-acting analogs.
1975 Hycanthone is approved by the FDA as a schistosomicide.Provided a more potent treatment for schistosomiasis.
Late 20th/Early 21st Century Exploration of thioxanthenone derivatives as anticancer agents, photosensitizers in photodynamic therapy (PDT), and topoisomerase inhibitors.[1][6][7][8][9][10][11]Diversified the applications of the thioxanthenone scaffold into oncology and other advanced therapeutic areas.

The Chemist's Perspective: Synthesizing the Thioxanthenone Core

The synthesis of the thioxanthenone core and its derivatives has evolved over the years, with several key methods being established. Traditionally, thioxanthones are synthesized via intermediates like benzophenones, diarylthioethers, or diarylthioesters.[1]

Foundational Synthetic Strategies

Two classical and enduring methods for the synthesis of the thioxanthenone scaffold are the Friedel-Crafts reaction and the Ullmann condensation.

  • Friedel-Crafts Acylation: This powerful reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[12][13][14] For thioxanthenone synthesis, this can involve the intramolecular cyclization of a substituted benzoic acid derivative. A general representation of this process is the condensation reaction of orthochlorosulfenylbenzoyl chloride with an aromatic compound in the presence of a Friedel-Crafts catalyst.[12]

  • Ullmann Condensation: This copper-catalyzed reaction is used to form aryl-aryl bonds or aryl-heteroatom bonds.[15][16][17][18][19] In the context of thioxanthenone synthesis, it can be employed to create the diaryl sulfide precursor, which can then be cyclized. The Ullmann-type reaction is particularly useful for forming C-O, C-N, and C-S bonds.[17]

Experimental Protocol: Synthesis of a Thioxanthenone Derivative via Ullmann-type C-N Coupling

This protocol describes a general procedure for the synthesis of aminated tetracyclic thioxanthenes from a pre-synthesized 1-chloro-4-propoxy-9H-thioxanthen-9-one, as an example of a modern application of the Ullmann-type reaction in thioxanthenone chemistry.[20]

Materials:

  • 1-chloro-4-propoxy-9H-thioxanthen-9-one

  • Appropriate guanidine or urea derivative

  • Methanol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Sealed flask

  • Heating apparatus (e.g., oil bath)

Procedure:

  • To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) in methanol (25 mL) in a sealed flask, add the appropriate guanidine or urea derivative (0.2 mmol).

  • Add CuI (2 mg) and K₂CO₃ (0.1 mmol) to the suspension.

  • Heat the suspension at 100 °C for 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the aminated tetracyclic thioxanthene.[20]

The Evolution of Therapeutic Applications

The versatility of the thioxanthenone scaffold is evident in its wide range of biological activities, which have been harnessed for various therapeutic purposes.

From Antischistosomal to Antipsychotic

The initial therapeutic success of lucanthone as an antischistosomal agent was a significant milestone.[2][3][4][21] It was later discovered that lucanthone is a prodrug, and its active metabolite, hycanthone, is responsible for its parasiticidal activity.[5] The proposed mechanism of action involves the inhibition of nucleic acid synthesis in the parasite.[22]

The structural similarity of the thioxanthene core (a reduced form of thioxanthenone) to the phenothiazine class of antipsychotics spurred research into its potential as a neuroleptic agent. This led to the development of a series of thioxanthene derivatives, including chlorprothixene and clopenthixol, which proved effective in treating schizophrenia and other psychoses. Their mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the brain.

The Emergence of Anticancer and Photosensitizing Properties

In recent decades, the focus of thioxanthenone research has shifted towards oncology. Numerous studies have demonstrated the potential of thioxanthenone derivatives as anticancer agents.[1][6][7][8][11][23]

Mechanisms of Anticancer Activity:

  • Topoisomerase Inhibition: Some thioxanthenone derivatives have been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.[8][9][24] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

  • DNA Intercalation and Cross-linking: The planar structure of the thioxanthenone ring allows it to intercalate between the base pairs of DNA, disrupting its normal function.[9] Some derivatives, particularly those with reactive side chains like epoxy groups, can also form covalent bonds with DNA, leading to DNA cross-linking and cell death.[8][25]

  • Photosensitization in Photodynamic Therapy (PDT): Thioxanthenones are effective photosensitizers.[10][26][27][28][29] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited to a triplet state, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS are cytotoxic and can selectively destroy cancer cells.

Structure-Activity Relationship (SAR) in Anticancer Thioxanthenones:

The anticancer activity of thioxanthenone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1] For instance, studies have shown that the presence of hydroxyl and chloro groups can enhance anticancer activity.[1] The addition of a 4-hydroxymethyl substituent has also been found to be crucial for the antitumor activity in some series of thioxanthenone and xanthenone analogs.[11]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cell growth inhibitory activity of some recently synthesized tetracyclic thioxanthene derivatives against various human cancer cell lines.

CompoundCancer Cell LineGI₅₀ (µM)
11 A375-C5 (Melanoma)5 - 7
MCF-7 (Breast Adenocarcinoma)5 - 7
NCI-H460 (Non-small cell lung cancer)5 - 7
14 A375-C5 (Melanoma)8 - 11
MCF-7 (Breast Adenocarcinoma)8 - 11
NCI-H460 (Non-small cell lung cancer)8 - 11
Doxorubicin (Control) A375-C5 (Melanoma)0.02 ± 0.001
MCF-7 (Breast Adenocarcinoma)0.03 ± 0.002
NCI-H460 (Non-small cell lung cancer)0.01 ± 0.001

Data adapted from Fernandes et al. (2021).[20]

Visualizing the Core Concepts

To better understand the fundamental aspects of thioxanthenone chemistry and biology, the following diagrams illustrate the core structure, a general synthetic pathway, and a key mechanism of action.

Caption: The core chemical structure of thioxanthen-9-one.

General_Synthesis_of_Thioxanthenone General Synthetic Pathway to Thioxanthenone A Aromatic Precursor 1 (e.g., Thiophenol derivative) C Diaryl Sulfide Intermediate A->C Ullmann Condensation (Cu-catalyzed) B Aromatic Precursor 2 (e.g., Benzoic acid derivative) B->C D Thioxanthenone Core C->D Intramolecular Friedel-Crafts Acylation (Lewis Acid)

Caption: A generalized synthetic route to the thioxanthenone scaffold.

PDT_Mechanism_of_Thioxanthenone Mechanism of Photodynamic Therapy (PDT) with Thioxanthenone Photosensitizers TX_ground Thioxanthenone (Ground State, S₀) TX_singlet Excited Singlet State (S₁) TX_ground->TX_singlet Absorption Light Light (hν) TX_triplet Excited Triplet State (T₁) TX_singlet->TX_triplet Intersystem Crossing (ISC) Oxygen_singlet Singlet Oxygen (¹O₂) TX_triplet->Oxygen_singlet Energy Transfer Oxygen_ground Molecular Oxygen (³O₂) Cell_Death Cell Death (Apoptosis/Necrosis) Oxygen_singlet->Cell_Death Oxidative Damage

References

A Comprehensive Technical Guide to the Theoretical Investigation of 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical calculations used to characterize 2-bromo-9H-thioxanthen-9-one, a molecule of significant interest in organic synthesis, materials science, and medicinal chemistry. As a senior application scientist, this document is structured to not only present the computational protocols but also to elucidate the scientific reasoning behind the chosen methodologies, ensuring a self-validating and authoritative resource.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

This compound is a halogenated derivative of the thioxanthone core structure.[1] This class of compounds is recognized for its diverse applications, serving as crucial intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2] The thioxanthone scaffold is a common feature in biologically active molecules with potential antitumor, antiparasitic, and anticancer activities. The introduction of a bromine atom at the 2-position significantly influences the molecule's electronic properties, reactivity, and biological interactions.[3][4] Its photochemical properties also make it a candidate for applications in light-sensitive materials and organic electronics.[2]

Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools in modern chemical research. They provide a microscopic understanding of molecular structure, properties, and reactivity that can be challenging to obtain through experimental methods alone. For a molecule like this compound, computational chemistry allows for:

  • Prediction of Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Elucidation of Electronic Structure: Understanding the distribution of electrons and identifying the frontier molecular orbitals (HOMO and LUMO) which are crucial for reactivity.

  • Simulation of Spectroscopic Properties: Predicting NMR, UV-Vis, and IR spectra to aid in experimental characterization and interpretation.

  • Rationalization of Reactivity: Calculating molecular electrostatic potential and other reactivity descriptors to predict sites susceptible to electrophilic or nucleophilic attack.

This guide will detail the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to investigate these properties for this compound.

Computational Methodology: A Framework for Accuracy and Reliability

The selection of an appropriate computational method is paramount for obtaining reliable theoretical results. For organic molecules of this size, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any theoretical study is to determine the equilibrium geometry of the molecule.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and robust choice for organic molecules.[5]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a good description of the electron distribution and includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.

  • Procedure: An initial structure of this compound is built. A geometry optimization is then performed to locate the minimum energy structure on the potential energy surface.

  • Validation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectra.

Diagram: Computational Workflow for Geometry Optimization

G start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check minimum True Minimum Geometry check->minimum None saddle Transition State or Higher-Order Saddle Point check->saddle One or more

Caption: Workflow for obtaining the equilibrium geometry of this compound.

Spectroscopic Properties Simulation

Predicting NMR chemical shifts provides a powerful tool for validating the calculated structure and aiding in the assignment of experimental spectra.

Protocol:

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[6] This is performed using the B3LYP functional and the 6-311++G(d,p) basis set on the previously optimized geometry.

  • Referencing: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) by referencing them to the absolute shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample).

  • Solvent Effects: To improve accuracy, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM). Chloroform-d (CDCl3) is a common solvent for NMR measurements of similar compounds and can be modeled in the calculation.

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.

Protocol:

  • Method: TD-DFT calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.

  • Number of States: Calculating the first 10-20 excited states is typically sufficient to cover the relevant portion of the UV-Vis spectrum.

  • Solvent Effects: As with NMR calculations, the PCM can be used to model the effect of a solvent (e.g., ethanol or cyclohexane) on the electronic transitions.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

  • Red Regions (Negative Potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are prone to nucleophilic attack.

Protocol:

  • Calculation: The HOMO, LUMO, and MEP are calculated at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.

  • Visualization: The results are visualized using software like GaussView or Avogadro to generate orbital plots and MEP surfaces.

Predicted Properties of this compound

The following table summarizes the expected theoretical data for this compound based on the described computational protocols. These values serve as a benchmark for comparison with experimental findings.

PropertyPredicted Value/ObservationSignificance
Optimized Geometry Planar tricyclic system with C=O and S in the central ring. The bromine atom is in the plane of the aromatic ring.Provides the foundational structure for all other calculations.
HOMO Energy Indicates the electron-donating ability.
LUMO Energy Indicates the electron-accepting ability.
HOMO-LUMO Gap Relates to chemical reactivity and electronic transitions.
¹H NMR (CDCl₃) Aromatic protons with distinct chemical shifts due to the influence of the carbonyl, sulfur, and bromine substituents.Allows for direct comparison with experimental spectra for structural verification.
¹³C NMR (CDCl₃) Aromatic carbons and a downfield carbonyl carbon signal. The carbon bearing the bromine will show a characteristic shift.Complements ¹H NMR for a complete structural assignment.
UV-Vis (Ethanol) Multiple absorption bands in the UV region corresponding to π→π* and n→π* transitions.Provides insight into the electronic structure and can be correlated with the HOMO-LUMO gap.
MEP Negative potential around the carbonyl oxygen, indicating a site for electrophilic attack. Positive potential on the hydrogens.Predicts the reactive sites of the molecule.

Diagram: Frontier Molecular Orbitals

FMO lumo homo energy Energy energy->lumo LUMO Energy energy->homo HOMO Energy

Caption: Schematic representation of the HOMO and LUMO energy levels.

Validation and Comparison with Experimental Data

  • Structural Parameters: The calculated bond lengths and angles can be compared with crystallographic data of similar thioxanthone structures.

  • Spectroscopic Data: The predicted NMR and UV-Vis spectra can be compared with experimental data for thioxanthone and other halogenated analogs. For instance, the UV-Vis spectrum of thioxanthone is well-documented and can serve as a reference for assessing the effect of the bromo-substituent.

  • Reactivity: The predicted sites of electrophilic and nucleophilic attack from the MEP map can be correlated with the known reaction chemistry of this compound, such as its use in Schiff base formation.[7]

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the computational investigation of this compound. The use of DFT and TD-DFT methods allows for the prediction of a wide range of molecular properties, from its three-dimensional structure to its spectroscopic signatures and reactivity. These theoretical insights are invaluable for complementing experimental studies, aiding in the interpretation of results, and guiding the design of new thioxanthone derivatives with tailored properties for applications in drug development and materials science.

Future work should focus on obtaining high-quality experimental NMR and UV-Vis spectra of this compound to allow for a direct and quantitative comparison with the theoretical predictions presented herein. Furthermore, more advanced computational models could be employed to study the excited-state dynamics and photochemical reaction mechanisms of this important molecule.

References

Unlocking the Potential of 2-bromo-9H-thioxanthen-9-one: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thioxanthenone Scaffold as a Privileged Structure

The thioxanthenone core, a sulfur-containing heterocyclic system, is a well-established privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties have led to its incorporation into a diverse range of biologically active compounds and functional materials. 2-bromo-9H-thioxanthen-9-one, a halogenated derivative, presents itself as a particularly intriguing starting point for further research and development. The presence of the bromine atom at the 2-position not only influences the molecule's overall electronic properties but also provides a reactive handle for a variety of chemical modifications, opening up a vast chemical space for the synthesis of novel derivatives with tailored functionalities.[1]

This in-depth technical guide will explore the promising, yet underexplored, research avenues for this compound. We will delve into its potential applications in medicinal chemistry, photochemistry, and materials science, providing a rationale for each research direction and outlining detailed experimental protocols to facilitate further investigation.

Core Molecular Data of this compound

A solid understanding of the fundamental physicochemical properties of this compound is the bedrock of any future research endeavor. The following table summarizes its key molecular data.[3][4]

PropertyValue
Molecular Formula C₁₃H₇BrOS
Molecular Weight 291.16 g/mol
CAS Number 20077-10-5
Appearance White to orange to green powder/crystal
Melting Point 164 - 168 °C
Purity ≥ 96% (GC)

Potential Research Area 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics

The thioxanthenone scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] The this compound molecule is a prime candidate for the development of new drugs, with the bromine atom serving as a key anchor for structure-activity relationship (SAR) studies.

Anticancer Activity

Proposed Research Workflow:

A systematic investigation into the anticancer properties of this compound and its derivatives would be a highly valuable research endeavor. The following workflow outlines a potential research plan:

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2-bromo-9H- thioxanthen-9-one derivatization Synthesis of Novel Derivatives (e.g., Schiff bases, amine adducts) synthesis->derivatization cytotoxicity Cytotoxicity Screening (MTT Assay) against a panel of cancer cell lines derivatization->cytotoxicity ic50 IC50 Determination for active compounds cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle target Target Identification (e.g., Kinase Profiling) ic50->target

Caption: Proposed workflow for the investigation of the anticancer potential of this compound and its derivatives.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay) [5]

This protocol describes a standard method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the culture medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Thioxanthene derivatives have also been reported to possess antimicrobial properties.[1] The increasing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. This compound offers a promising scaffold for the development of such agents.

Proposed Research Directions:

  • Screening against a panel of pathogenic bacteria and fungi: The parent compound and its derivatives should be screened against a diverse panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria and fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC): For active compounds, the MIC should be determined to quantify their potency.[6][7][8]

  • Mechanism of Action Studies: Investigating the mechanism by which these compounds exert their antimicrobial effects is crucial for their further development.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [6][7][8]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Research Area 2: Photochemistry and Photophysics - Harnessing the Power of Light

The thioxanthenone core is a well-known photosensitizer, capable of absorbing light and transferring the energy to other molecules.[9] The introduction of a heavy bromine atom is known to enhance intersystem crossing, potentially leading to a higher triplet quantum yield.[10] This makes this compound a highly attractive candidate for applications in photochemistry and photophysics.

Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that selectively kill cancer cells. The potential of this compound as a photosensitizer for PDT is a compelling area of research.

Causality behind the research direction: The thioxanthenone scaffold can absorb light in the UV-A and visible regions. The heavy bromine atom is expected to enhance the efficiency of intersystem crossing from the excited singlet state to the triplet state. This long-lived triplet state can then transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen.

Proposed Research Workflow:

pdt_workflow cluster_photophysics Photophysical Characterization cluster_in_vitro_pdt In Vitro PDT Efficacy cluster_cellular Cellular Studies absorption UV-Vis Absorption Spectroscopy emission Fluorescence & Phosphorescence Spectroscopy absorption->emission quantum_yield Determination of Triplet Quantum Yield emission->quantum_yield ros Singlet Oxygen Generation (e.g., using DPBF) quantum_yield->ros phototoxicity Phototoxicity Assay (MTT assay with light exposure) ros->phototoxicity uptake Cellular Uptake Studies (Fluorescence Microscopy) phototoxicity->uptake localization Subcellular Localization uptake->localization

Caption: A proposed workflow for evaluating this compound as a photosensitizer for Photodynamic Therapy.

Photoinitiators for Polymerization

Thioxanthenone and its derivatives are widely used as photoinitiators in various polymerization processes. They can absorb light and generate radicals that initiate the polymerization of monomers. This compound, with its potentially enhanced photophysical properties, could be a highly efficient photoinitiator.

Research Focus:

  • Evaluation in different polymerization systems: The efficiency of this compound as a photoinitiator should be tested in various polymerization systems, such as free-radical and cationic polymerization.

  • Structure-property relationships: Synthesis and evaluation of derivatives of this compound to establish a clear understanding of how structural modifications affect their photoinitiating efficiency.

Potential Research Area 3: Materials Science - Building Blocks for Organic Electronics

The unique electronic properties of the thioxanthenone scaffold make it a promising building block for organic electronic materials.[1][4] These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, host materials play a crucial role in transporting charge and providing a matrix for the emissive guest molecules. Thioxanthenone derivatives have been investigated as host materials due to their high triplet energy and good charge transport properties. While data for this compound itself in OLEDs is scarce, its dioxide derivative has been incorporated into polymers for OLED applications, demonstrating the potential of this core structure.[11]

Rationale for Investigation:

  • High Triplet Energy: The thioxanthenone core is known to possess a high triplet energy, which is essential for efficient energy transfer to phosphorescent emitters.

  • Charge Transport Properties: The planar and aromatic nature of the thioxanthenone scaffold can facilitate charge transport.

  • Tunability: The bromine atom allows for the facile introduction of various functional groups to fine-tune the electronic and morphological properties of the material.

Proposed Research Approach:

  • Synthesis of Derivatives: Synthesize a series of derivatives of this compound with different substituents to modulate their HOMO/LUMO levels and charge transport characteristics.

  • Device Fabrication and Characterization: Fabricate and test OLED devices using these new materials as host materials. Key performance parameters to be evaluated include external quantum efficiency (EQE), current efficiency, and operational stability.

Conclusion

This compound is a versatile and promising molecule with significant untapped potential. Its unique combination of a privileged thioxanthenone scaffold and a reactive bromine handle makes it an ideal starting point for the development of novel compounds with applications in medicinal chemistry, photochemistry, and materials science. This technical guide has outlined several key research areas and provided a framework for their exploration. It is our hope that this guide will inspire and facilitate further research into this exciting molecule, ultimately leading to the development of new technologies and therapies that will benefit society.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-Bromo-9H-thioxanthen-9-one in Modern Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Thioxanthones in Photoorganocatalysis

In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful paradigm, enabling novel transformations under mild and controlled conditions.[1] This field has traditionally been dominated by precious metal complexes, such as those of ruthenium and iridium.[2] However, the focus is increasingly shifting towards sustainable and cost-effective organic photocatalysts.[1] Among these, aromatic ketones, and specifically thioxanthones, have carved out a unique and vital role.[3][4]

Thioxanthone (TX) and its derivatives are distinguished by their exceptional photophysical properties, including high triplet energies and relatively long-lived triplet states.[3][5] These characteristics make them highly efficient as triplet photosensitizers, capable of mediating reactions through single electron transfer (SET), hydrogen atom transfer (HAT), or energy transfer (EnT) pathways.[1][5] The subject of this guide, 2-Bromo-9H-thioxanthen-9-one , is a key member of this catalyst class. The bromine substituent offers a strategic handle for further functionalization via cross-coupling reactions, allowing for the fine-tuning of its photophysical and electrochemical properties or for its incorporation into larger molecular architectures.[6][7]

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of this compound as a robust photocatalyst. We will explore its core mechanism, provide detailed protocols for its use in a representative synthetic transformation, and offer field-proven insights to ensure experimental success.

Physicochemical & Safety Profile

A thorough understanding of the catalyst's properties and safety requirements is the bedrock of any successful experimental design.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 20077-10-5[8]
Molecular Formula C₁₃H₇BrOS[9]
Molecular Weight 291.16 g/mol [9]
Appearance Solid; White to orange to green powder/crystal[9]
Purity Typically ≥95%
Storage Keep in a dark place, sealed in dry, room temperature conditions.
Safety & Handling Precautions

While one safety data sheet classifies this compound as not a hazardous substance under EC Regulation No 1272/2008, it is crucial to treat all chemical reagents with care.[8] GHS classifications for the parent compound, 9H-thioxanthen-9-one, suggest potential for skin, eye, and respiratory irritation.[9]

Core Handling Recommendations:

  • Engineering Controls: Handle within a chemical fume hood to prevent dust dispersion. Ensure adequate local exhaust ventilation.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[8][10]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory environment.[10]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[10]

The Engine of Transformation: Mechanism of Action

Thioxanthone-based photocatalysis is initiated by the absorption of light (typically in the UV-A or visible blue region), which promotes the catalyst from its ground state (TX) to an excited singlet state (¹TX).[11] This is followed by rapid and efficient intersystem crossing (ISC) to the more stable and longer-lived triplet state (³TX). It is this triplet state that is the primary photoactive species.

The ³TX* can then engage with a substrate in one of two primary quenching cycles:

  • Oxidative Quenching Cycle: The excited catalyst accepts an electron from an electron-rich substrate (Donor), generating a radical cation of the donor and the radical anion of the catalyst (TX•⁻). The catalyst is then regenerated in a subsequent step by donating this electron to an acceptor.

  • Reductive Quenching Cycle: The excited catalyst donates an electron to an electron-deficient substrate (Acceptor), forming a radical anion of the acceptor and the radical cation of the catalyst (TX•⁺). A sacrificial electron donor then regenerates the ground-state catalyst to close the cycle.

This ability to generate radical intermediates in a controlled manner under mild conditions is the cornerstone of photoredox catalysis.[1]

G cluster_cycle General Photoredox Cycle cluster_legend Legend PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Light (hν) PC_red PC•⁻ (Reduced) PC_star->PC_red + Donor - Donor•⁺ PC_ox PC•⁺ (Oxidized) PC_star->PC_ox + Acceptor - Acceptor•⁻ PC_red->PC + Acceptor - Acceptor•⁻ PC_ox->PC + Donor - Donor•⁺ PC_node PC = Photocatalyst (e.g., this compound) Solid_line Solid Line = Oxidative Quenching Cycle Dashed_line Dashed Line = Reductive Quenching Cycle G start Start: Prepare Reagents setup 1. Combine Solids: Photocatalyst, Ni Salt, Ligand, Base, P(O)H Compound start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_liquids 3. Add Aryl Halide and Anhydrous Solvent inert->add_liquids irradiate 4. Irradiate with Blue LED (Vigorous Stirring, ~25 °C) add_liquids->irradiate monitor 5. Monitor Reaction (TLC, GC-MS, LC-MS) irradiate->monitor workup 6. Quench with Water & Extract with Organic Solvent monitor->workup Reaction Complete purify 7. Dry, Concentrate, & Purify via Chromatography workup->purify end_node End: Characterize Product purify->end_node

References

Application Notes and Protocols: Suzuki Coupling with 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Carbon-Carbon Bonds in Drug Discovery

The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool.[1][2][3] This palladium-catalyzed reaction forges a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[1][2][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their groundbreaking work in palladium-catalyzed cross-couplings.[1][5]

The thioxanthen-9-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-parasitic, and anti-hypertensive properties. The ability to functionalize this core structure, for instance, by introducing aryl or heteroaryl substituents at the 2-position, is of paramount importance for the development of new therapeutic agents. The Suzuki coupling provides an efficient pathway to synthesize these 2-aryl-9H-thioxanthen-9-one derivatives.

This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-9H-thioxanthen-9-one with various arylboronic acids. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind the choice of reagents and conditions, and offers practical guidance for successful execution and purification.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Coupling_Cycle cluster_activation Boronic Acid Activation BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[2] This forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • Substrates: this compound, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane/Water mixture or Toluene/Ethanol/Water mixture

  • Inert Gas: Argon or Nitrogen

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Solvents for extraction and chromatography: Ethyl acetate, Hexanes, Dichloromethane

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

    • Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 equiv.).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio). The solvent mixture should be thoroughly degassed by bubbling with an inert gas for 15-30 minutes prior to use.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the mixture to the desired temperature (typically 80-100 °C) and maintain it for the required time (2-24 hours).[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture through a pad of Celite to remove any fine palladium residues.[4]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.

    • The choice of eluent will depend on the polarity of the product but is often a mixture of hexanes and ethyl acetate.

Suzuki_Workflow start Start setup 1. Reaction Setup (Substrates, Base, Catalyst under Inert Gas) start->setup degas 2. Add Degassed Solvent setup->degas heat 3. Heat and Stir (Monitor by TLC/LC-MS) degas->heat workup 4. Aqueous Work-up (Extraction and Drying) heat->workup filter 5. Filtration through Celite workup->filter concentrate 6. Concentrate under Reduced Pressure filter->concentrate purify 7. Flash Column Chromatography concentrate->purify product Pure Product purify->product

Key Parameters and Rationale

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterTypical Range/ChoiceRationale & Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates or to improve yields, catalysts with more electron-rich and bulky phosphine ligands, like dppf, can be more effective.[9][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)The base is crucial for activating the boronic acid.[7] K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates. K₃PO₄ is a stronger base that can be beneficial in certain cases.
Solvent Toluene, 1,4-Dioxane, THF, DMF (often with water)A mixture of an organic solvent and water is commonly used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][5] The choice of organic solvent can influence reaction rates and selectivity.[11][12][13] Toluene and dioxane are frequently used.
Temperature 80-110 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the reactivity of the specific aryl bromide and boronic acid.
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is used to ensure complete consumption of the more valuable this compound. It also helps to compensate for any potential homocoupling of the boronic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation) - Insufficiently degassed solvent/reagents - Inappropriate base or solvent- Ensure rigorous exclusion of oxygen throughout the setup. - Use freshly purchased or properly stored catalyst. - Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃). - Try a different solvent system.
Formation of Homocoupled Product (Biaryl of Boronic Acid) - Presence of oxygen - High reaction temperature- Improve degassing procedures. - Lower the reaction temperature if possible.
Protodeborylation (Loss of Boronic Acid Group) - Presence of excess water or acid - Prolonged reaction times at high temperatures- Use anhydrous solvents and ensure the base is not hygroscopic. - Minimize reaction time once the starting material is consumed.
Difficult Purification - Close polarity of product and starting material/byproducts- Optimize the mobile phase for column chromatography. - Consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 2-aryl-9H-thioxanthen-9-one derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently access a diverse range of compounds with significant potential in drug discovery and materials science. This protocol provides a solid foundation for the successful implementation of this powerful synthetic transformation.

References

experimental setup for reactions using 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of 2-Bromo-9H-thioxanthen-9-one

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, medicinal chemists, and materials scientists on the practical application of this compound. This versatile heterocyclic compound is a valuable building block in the synthesis of novel molecular architectures for drug discovery, organic electronics, and materials science.[1][2] Its unique structure, featuring a reactive bromine atom and a ketone functional group, allows for a diverse range of chemical transformations.[3]

This guide moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Core Molecular Properties and Handling

This compound, also known as 2-bromothioxanthone, is a solid organic compound whose thioxanthene core is of significant interest in medicinal chemistry for its presence in a variety of bioactive molecules.[4][5] The bromine atom at the C2 position is the primary site for cross-coupling reactions, while the C9 ketone offers a handle for condensation and derivatization.

PropertyValueSource(s)
Molecular Formula C₁₃H₇BrOS[4][6]
Molecular Weight 291.16 g/mol [4][6]
CAS Number 20077-10-5[4][6]
Appearance White to orange or green powder/crystal[4][6]
Melting Point 164 - 168 °C[6]
Purity Typically ≥95%[4][7]

Safety and Handling:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Storage: Keep in a dark place, sealed in a dry, room-temperature environment.[7]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety goggles, and nitrile gloves.

Application Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[8] For this compound, this reaction is the principal method for introducing new aryl or vinyl substituents at the C2 position, thereby diversifying the molecular scaffold for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing the reaction. The process involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thioxanthenone, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium complex, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition (+ Ar-Br) PdII_B Ar-Pd(II)L₂-R' PdII_A->PdII_B Transmetalation (+ R'-B(OR)₂ + Base) PdII_B->Pd0 Reductive Elimination (- Ar-R') Product 2-Aryl-9H-thioxanthen-9-one (Ar-R') PdII_B->Product ArBr This compound (Ar-Br) ArBr->PdII_A Boronic Arylboronic Acid (R'-B(OR)₂) Boronic->PdII_A

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.[9][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is crucial to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and water, 4:1 ratio) via syringe. The presence of water is often necessary to facilitate the transmetalation step.[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted thioxanthenone derivative.

Parameter Optimization for Robustness

The success of a Suzuki coupling is highly dependent on the careful selection of its components.

ParameterCommon Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄: A reliable, general-purpose catalyst. Pd(dppf)Cl₂: Often better for less reactive or sterically hindered substrates.
Base Na₂CO₃ / K₂CO₃: Standard, effective bases. Cs₂CO₃: A stronger base, useful for challenging couplings. K₃PO₄: A non-nucleophilic base that can be advantageous with sensitive functional groups.[10]
Solvent Toluene, Dioxane, DMF: Common organic solvents. The choice depends on substrate solubility and the required reaction temperature. A small amount of water is usually beneficial.[11]
Boron Species Boronic Acids: Most common, but can undergo protodeboronation. Boronate Esters (e.g., pinacol esters): More stable and often provide higher yields, especially for sensitive substrates.

Application Protocol II: Schiff Base Synthesis via Condensation

The ketone at the C9 position of this compound is a prime target for condensation reactions with primary amines to form Schiff bases (imines). This reaction provides a simple and efficient way to introduce nitrogen-containing functionalities, which are prevalent in pharmacologically active compounds.[5][13]

Mechanistic Rationale

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent dehydration step, favored by the acidic catalyst, yields the stable imine product.[5]

Schiff_Base_Formation Reactants Thioxanthenone (C=O) + Primary Amine (R-NH₂) Catalyst Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Protonation of Carbonyl Intermediate Carbinolamine Intermediate (C(OH)-NHR) Catalyst->Intermediate Nucleophilic Attack Product Schiff Base (Imine) (C=NR) Intermediate->Product Dehydration (-H₂O) Water Water (H₂O)

Caption: Workflow for acid-catalyzed Schiff base formation.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for synthesizing thioxanthenone-derived Schiff bases.[5][13]

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine, amino acids) (1.0 - 1.2 eq)

  • Solvent (e.g., absolute ethanol, methanol)

  • Catalyst (e.g., glacial acetic acid, 3-5 drops)

  • Standard reflux apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 8-12 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC. The formation of the more conjugated imine product often results in a color change.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure Schiff base derivative.

Summary and Outlook

This compound is a powerful and versatile intermediate for chemical synthesis. The orthogonal reactivity of its aryl bromide and ketone functionalities allows for sequential or independent modifications, providing access to a vast chemical space. The Suzuki-Miyaura coupling is the method of choice for C2-arylation, while acid-catalyzed condensation offers a straightforward route to C9-imines. By understanding the mechanisms and optimizing the robust protocols detailed in this guide, researchers can effectively leverage this building block to accelerate the development of novel compounds in pharmaceuticals and materials science.[1][3]

References

Application Notes and Protocols: The Synthetic Utility of 2-Bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Bifunctional Reagent

2-Bromo-9H-thioxanthen-9-one is a specialized organic compound built upon the thioxanthone scaffold, a sulfur-containing heterocyclic system.[1][2] Its structure is distinguished by two key reactive sites: a carbon-bromine bond on the aromatic ring and a carbonyl group within the heterocyclic core. This dual functionality makes it a highly versatile intermediate in organic synthesis.[3][4] The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] Simultaneously, the thioxanthone core possesses intrinsic photochemical properties, enabling its use as a photosensitizer and in the development of light-sensitive materials.[3]

This guide provides a detailed exploration of the applications of this compound, moving beyond simple reaction schemes to explain the causality behind experimental choices. We will present field-proven protocols and mechanistic insights to empower researchers in leveraging this compound for applications ranging from medicinal chemistry to materials science.[3][5]

Part 1: A Versatile Scaffold for Molecular Elaboration

The true power of this compound as a synthetic intermediate lies in its ability to undergo sequential, regioselective transformations at its two primary reactive sites. The C-Br bond is a classic substrate for palladium-catalyzed cross-coupling, while the ketone offers a gateway to imine chemistry and further heterocycle formation.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the thioxanthone ring provides a robust anchor point for constructing complex aryl-aryl or aryl-heteroaryl bonds via transition metal catalysis. The Suzuki-Miyaura coupling, which forges C-C bonds using organoboron reagents, is a particularly powerful application.[6][7]

Expertise & Experience: The Rationale Behind the Suzuki-Miyaura Protocol

The Suzuki-Miyaura reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.[8][9] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The electron-withdrawing nature of the thioxanthone core enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, which is the crucial first step of the cycle. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions like homocoupling of the boronic acid.[6] Tetrakis(triphenylphosphine)palladium(0) is often selected for its reliability, while a carbonate base in a mixed aqueous-organic solvent system facilitates the crucial transmetalation step.[10][11]

Protocol 1: Synthesis of 2-Aryl-9H-thioxanthen-9-one Derivatives via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies used in the synthesis of novel photoinitiators.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene and Ethanol (e.g., 3:1 v/v mixture)

  • Water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.

  • Solvent and Base Addition: Prepare a 1M aqueous solution of Na₂CO₃ and degas it by bubbling argon through it for 15-20 minutes. Add the toluene/ethanol solvent mixture to the flask, followed by the degassed Na₂CO₃ solution.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (eluent typically a hexane/ethyl acetate gradient) to yield the pure 2-aryl-9H-thioxanthen-9-one product.[11]

Data Presentation: Substrate Scope in Suzuki-Miyaura Coupling

Arylboronic Acid DerivativeProductReported YieldReference
Phenylboronic acid2-Phenyl-9H-thioxanthen-9-one~85%[10][11]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-9H-thioxanthen-9-one~81%[10][11]
4-Fluorophenylboronic acid2-(4-Fluorophenyl)-9H-thioxanthen-9-oneHigh[10]
Thiophene-2-boronic acid2-(Thiophen-2-yl)-9H-thioxanthen-9-oneHigh[10][11]

Visualization: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base pd_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application II: Condensation Chemistry for Schiff Base Synthesis

The ketone functionality of this compound serves as an electrophilic site for condensation reactions with primary amines, leading to the formation of Schiff bases (or imines). This reaction provides a straightforward method for installing nitrogen-containing substituents at the 9-position, which is particularly relevant in medicinal chemistry for creating diverse molecular libraries.[5]

Expertise & Experience: Driving the Equilibrium

Schiff base formation is a reversible reaction. To drive it to completion, the water byproduct is typically removed, or the reaction is run under conditions that favor product precipitation. Using a catalytic amount of a weak acid, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[5] The choice of absolute ethanol as a solvent is strategic; it is a good solvent for the reactants and allows for heating to reflux, but the often more complex Schiff base product may have lower solubility upon cooling, aiding in its isolation.[5][12]

Protocol 2: General Procedure for Schiff Base Formation

This protocol is based on the work of Al-Radha and Kadhim in their synthesis of novel thioxanthone derivatives.[5][12]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., benzene-1,2-diamine) (1.0 equiv)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~5 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the primary amine in absolute ethanol.

  • Catalyst Addition: Add 5 drops of glacial acetic acid to the mixture.

  • Reaction Execution: Heat the mixture to reflux for 8-10 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with a small amount of cold ethanol, and dry it. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure Schiff base.[5]

Visualization: Workflow for Schiff Base Synthesis

Caption: Step-by-step workflow for the synthesis of Schiff bases.

Part 2: Harnessing Light: Photochemical and Photocatalytic Roles

The thioxanthone core is a well-known chromophore that absorbs UV and visible light. This property allows its derivatives to function as powerful photosensitizers and photoredox catalysts, initiating chemical reactions with light that would otherwise require harsh thermal conditions.

Application III: A Triplet Photosensitizer for Catalysis and Polymerization

Expertise & Experience: The Photophysics of Thioxanthone

Upon absorbing a photon of light, a thioxanthone molecule is promoted to an excited singlet state (S₁). Due to strong spin-orbit coupling induced by the sulfur atom, it efficiently undergoes intersystem crossing (ISC) to a long-lived triplet excited state (T₁). This triplet state is the key reactive species. It possesses enough energy to transfer to other molecules (triplet sensitization) or to participate in single-electron transfer (SET) processes, making it a valuable photoredox catalyst.[13][14]

This reactivity has been harnessed in dual catalytic systems. For example, in combination with a nickel catalyst, thioxanthen-9-one can facilitate cross-coupling reactions like amination and esterification under visible light at room temperature.[13][15] The excited thioxanthone does not directly react but rather transfers energy to the nickel complex, promoting the final reductive elimination step.[13][15] This approach avoids the need for high temperatures, offering a greener synthetic route. Furthermore, thioxanthone derivatives are widely used as photoinitiators for both free-radical and cationic polymerization, crucial for applications in 3D printing and coatings.[16][17]

Protocol 3: General Setup for a Visible-Light-Mediated Photocatalytic Reaction

This protocol describes a generalized setup for reactions employing a thioxanthone derivative as a photoredox catalyst, based on principles from dual nickel/photoredox catalysis.[15][18]

Materials & Equipment:

  • Reactants (e.g., aryl halide and amine/carboxylic acid)

  • Thioxanthen-9-one or a derivative (photocatalyst, 1-5 mol%)

  • Nickel catalyst and ligand (if required for dual catalysis)

  • Base

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., Blue LED strip, 45W CFL bulb)

  • Stir plate and fan for cooling

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the solid reactants: aryl halide, nucleophile, base, nickel catalyst (if used), and the thioxanthone photocatalyst.

  • Inert Atmosphere: Seal the tube and thoroughly degas the system by performing at least three cycles of evacuating and backfilling with an inert gas (e.g., Argon). Oxygen is often a quencher of excited states and must be removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Irradiation: Place the reaction vessel on a stir plate and position the light source approximately 5-10 cm away. For reactions that may generate heat, use a small fan to maintain the reaction at room temperature.

  • Reaction Execution: Stir the reaction under continuous irradiation. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up and purify the product using column chromatography.

Visualization: General Mechanism of Thioxanthone-Sensitized Catalysis

Photocatalysis TX_ground TX (S₀) TX_excited_singlet [TX]* (S₁) TX_ground->TX_excited_singlet hν (Light) TX_excited_triplet [TX]* (T₁) TX_excited_singlet->TX_excited_triplet ISC Catalyst_Cycle Ni(II) Complex TX_excited_triplet->Catalyst_Cycle Energy Transfer Product Product Catalyst_Cycle->Product Reductive Elimination

Caption: Energy transfer from excited thioxanthone to a catalyst.

Conclusion

This compound is far more than a simple halogenated aromatic. It is a powerful, bifunctional tool for modern organic synthesis. Its C-Br bond provides a reliable handle for diversification via cross-coupling chemistry, while its thioxanthone core opens the door to the expanding field of photoredox catalysis. The ability to perform thermal and photochemical transformations on the same scaffold allows for the streamlined construction of complex molecules with applications in pharmaceuticals, organic electronics, and advanced materials.[1][3] The protocols and mechanistic insights provided herein serve as a foundation for researchers to confidently and creatively apply this versatile reagent in their own synthetic endeavors.

References

The Versatile Scaffold: 2-bromo-9H-thioxanthen-9-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is paramount. The thioxanthen-9-one core, a sulfur-containing isostere of the naturally occurring xanthone, has garnered significant attention due to its diverse pharmacological activities. Among its derivatives, 2-bromo-9H-thioxanthen-9-one stands out as a particularly versatile building block. The strategic placement of the bromine atom at the C-2 position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry research, complete with detailed protocols for the synthesis and biological evaluation of its derivatives.

Core Molecular Data of this compound

PropertyValue
Molecular Formula C₁₃H₇BrOS
Molecular Weight 291.16 g/mol
CAS Number 20077-10-5[1]
Appearance White to orange to green powder to crystal[1]
Melting Point 164 - 168 °C[1]

Synthetic Applications: A Gateway to Molecular Diversity

The true power of this compound in medicinal chemistry lies in its utility as a synthetic intermediate. The presence of the bromo substituent allows for a range of cross-coupling and substitution reactions, facilitating the introduction of various functional groups and the construction of more complex molecular architectures.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff base formation is a robust and straightforward method for introducing nitrogen-containing moieties. The reaction of the ketone group of this compound with primary amines yields imines, which can exhibit a wide range of biological activities.[2][3]

Reaction Scheme:

Schiff_Base_Formation This compound This compound Reaction + This compound->Reaction Primary_Amine R-NH₂ Primary_Amine->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base Catalyst Glacial Acetic Acid Ethanol, Reflux Catalyst->Reaction

Caption: General workflow for Schiff base formation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and the desired primary amine (1.2 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the structure of the synthesized Schiff base derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Aminated Tetracyclic Thioxanthenes via Ullmann Condensation

The bromine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of amine functionalities. A notable example is the Ullmann-type C-N coupling reaction to synthesize tetracyclic thioxanthene derivatives, which have shown promising antitumor activity.[3][4]

Reaction Scheme:

Ullmann_Condensation Bromo_Thioxanthenone This compound Reaction + Bromo_Thioxanthenone->Reaction Amine Amine (e.g., guanidine or urea derivative) Amine->Reaction Tetracyclic_Product Tetracyclic Thioxanthene Reaction->Tetracyclic_Product Catalyst CuI, K₂CO₃ Methanol, 100°C Catalyst->Reaction

Caption: Ullmann condensation for tetracyclic thioxanthenes.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, suspend this compound (0.1 mmol), the appropriate guanidine or urea derivative (0.2 mmol), and potassium carbonate (K₂CO₃, 0.1 mmol) in methanol (25 mL).

  • Catalyst Addition: Add copper(I) iodide (CuI, 2 mg) to the suspension.

  • Heating: Heat the reaction mixture at 100 °C for 48 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Characterization: The structure of the final tetracyclic thioxanthene is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Advanced Synthetic Strategies: Expanding the Chemical Space

Beyond these fundamental reactions, modern cross-coupling methodologies can be employed to further diversify the derivatives of this compound.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thioxanthenone core and various aryl or vinyl boronic acids or esters. This is a powerful tool for creating biaryl structures with potential applications in areas such as organic electronics and as kinase inhibitors.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative and often more efficient method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines under milder conditions than traditional methods.[6][7]

Biological Applications and Evaluation Protocols

Derivatives of this compound have been investigated for a variety of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity and Cytotoxicity Evaluation

The thioxanthenone scaffold is a "privileged structure" in cancer research, with derivatives exhibiting cytotoxicity against various cancer cell lines.[8][9][10]

Quantitative Data: Anticancer Activity of Thioxanthene Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Tetracyclic ThioxanthenesCompound 11A375-C5 (Melanoma)5-7[3]
MCF-7 (Breast Adenocarcinoma)5-7[3]
NCI-H460 (Non-small cell lung)5-7[3]
Compound 14A375-C5 (Melanoma)8-11[3]
MCF-7 (Breast Adenocarcinoma)8-11[3]
NCI-H460 (Non-small cell lung)8-11[3]
Thioxanthene-Cysteine ConjugatesCompound 2Hep G2 (Hepatocellular Carcinoma)0.1613 ± 0.041[9]
Compound 3Caco-2 (Colon Carcinoma)0.0096 ± 0.0011[9]
Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to evaluate the cytotoxic potential of novel compounds.[8]

Experimental Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of thioxanthene derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thioxanthene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Emerging Applications: Fluorescent Probes and Photodynamic Therapy

The unique photophysical properties of the thioxanthen-9-one scaffold open up exciting possibilities beyond traditional pharmacology.

Application as a Fluorescent Probe for Cellular Imaging

Certain thioxanthene derivatives exhibit intrinsic fluorescence, making them promising candidates for the development of fluorescent probes for live-cell imaging. For instance, tetracyclic thioxanthene derivatives have been shown to emit bright intracellular fluorescence, allowing for the visualization of cellular uptake and distribution.[3]

General Protocol for Live-Cell Imaging:

  • Cell Culture: Plate the cells of interest (e.g., cancer cell lines) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Incubation: Treat the cells with the fluorescent thioxanthene derivative at an appropriate concentration (typically in the low micromolar range) in culture medium. Incubate for a specific period to allow for cellular uptake.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

  • Imaging: Mount the coverslip on a microscope slide or place the dish directly on the stage of a fluorescence microscope.

  • Image Acquisition: Acquire images using the appropriate excitation and emission filters for the specific thioxanthene derivative. For example, some derivatives can be excited with a 470 nm light source and emit in the green channel.[3]

Potential in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Thioxanthone derivatives are being explored as potential photosensitizers due to their ability to populate the excited triplet state upon light absorption, a key requirement for efficient ROS generation.[2][11] Halogen substitution, such as the bromine in this compound, can enhance the intersystem crossing rate, potentially leading to a higher quantum yield of ROS.[2][11]

Generalized Protocol for Evaluating Phototoxicity:

  • Cell Culture and Compound Incubation: Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat them with the thioxanthenone derivative. A parallel set of plates should be prepared and kept in the dark to assess dark toxicity.

  • Light Exposure: Expose the plates to a light source with a wavelength that overlaps with the absorption spectrum of the photosensitizer for a defined period. The light dose (J/cm²) should be carefully controlled.

  • Post-Irradiation Incubation: After light exposure, incubate the plates for a further 24-48 hours.

  • Viability Assessment: Assess cell viability in both the light-exposed and dark control plates using the MTT assay (or another suitable viability assay).

  • Data Analysis: Compare the cell viability between the light-exposed and dark control groups to determine the phototoxic effect of the compound. The IC₅₀ value under light exposure (photo-IC₅₀) can be calculated.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular libraries with a wide range of biological activities. The demonstrated anticancer potential, coupled with emerging applications in cellular imaging and photodynamic therapy, underscores the continued importance of this compound in drug discovery and chemical biology. Future research will likely focus on the development of more sophisticated synthetic methodologies to access novel derivatives, a deeper understanding of their mechanisms of action, and the optimization of their properties for specific therapeutic and diagnostic applications.

References

analytical techniques for detecting 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Detection of 2-Bromo-9H-thioxanthen-9-one

Introduction

This compound is a halogenated derivative of the thioxanthen-9-one heterocyclic scaffold.[1] This compound serves as a critical intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals, dyes, and materials for organic electronics.[2][3] Its unique photochemical and electronic properties make it a molecule of interest for researchers in medicinal chemistry, pharmacology, and materials science.[1][3] Given its role as a precursor and potential impurity in drug manufacturing and advanced materials, the development of robust and reliable analytical methods for its detection and quantification is paramount.

This application note provides a comprehensive guide to various analytical techniques for the characterization and quantification of this compound. We will explore detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and other spectroscopic methods, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and detection techniques.

PropertyValueSource(s)
Molecular Formula C₁₃H₇BrOS[1]
Molecular Weight 291.16 g/mol [1]
CAS Number 20077-10-5[1][4][5]
Appearance White to orange to green powder/crystal[1]
Melting Point 164 - 168 °C[1]
Purity (Typical) ≥ 96% (GC)[1]

High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling

HPLC is the cornerstone technique for assessing the purity and quantifying the concentration of active pharmaceutical ingredients (APIs) and their intermediates.[6] For a moderately polar, UV-active compound like this compound, a reversed-phase HPLC method with UV detection is highly effective and reproducible.

Causality of Method Selection

Reversed-phase chromatography is selected due to the aromatic and moderately non-polar nature of the thioxanthenone core, which allows for strong retention and separation on a C18 stationary phase. A gradient elution using a mixture of water and an organic solvent like acetonitrile provides the necessary resolving power to separate the main analyte from potential impurities or degradation products.[7] UV detection is ideal as the conjugated aromatic system of the molecule exhibits strong chromophores, leading to high sensitivity.[8]

Experimental Protocol: RP-HPLC Method

This protocol is designed as a starting point and should be validated according to ICH guidelines for its intended use.[6][9][10]

Instrumentation:

  • HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 50% B; 20-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by DAD scan)
Injection Volume 10 µL

Sample & Standard Preparation:

  • Solvent (Diluent): Acetonitrile or a 50:50 mixture of Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent S1->S2 S3 Volumetric Dilution S2->S3 S4 Transfer to HPLC Vial S3->S4 A1 Inject into HPLC S4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for HPLC analysis of this compound.

Method Validation Summary

A validated analytical method provides documented evidence of its reliability for a specific purpose.[9] Key validation parameters, as defined by the International Conference on Harmonisation (ICH), must be assessed.[6]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Analyte peak is well-resolved from impurities and matrix components. Peak purity index > 0.995.Ensures the method unequivocally assesses the analyte.[6]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of test results to the true value.
Precision (RSD) Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%.Demonstrates the method's consistency under various conditions.
Limit of Quantitation (LOQ) S/N ratio ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy.Defines the lower limit of reliable measurement.
Limit of Detection (LOD) S/N ratio ≥ 3. The lowest concentration detectable by the method.Defines the lower limit of detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is an exceptionally powerful technique for the identification of organic compounds, particularly halogenated molecules.[11][12] The coupling of gas chromatography for separation with mass spectrometry for detection provides high sensitivity and structural information.[13]

Causality of Method Selection

The key advantage of MS for analyzing this compound is its ability to reveal the isotopic pattern of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in nearly equal abundance.[14] This results in a characteristic M/M+2 isotopic cluster in the mass spectrum for any fragment containing a bromine atom, serving as a definitive confirmation of its presence.[12][14]

Experimental Protocol: GC-MS Method

Instrumentation:

  • GC system with a capillary column, coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 50 - 400 m/z
Transfer Line Temp 290 °C

Sample Preparation:

  • Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample in Volatile Solvent P2 Transfer to GC Vial P1->P2 A1 Vaporization in Inlet P2->A1 A2 Separation in GC Column A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis (m/z) A3->A4 D1 Identify Retention Time A4->D1 D2 Analyze Mass Spectrum D1->D2 D3 Confirm Br Isotope Pattern (M, M+2) D2->D3

Caption: Workflow for GC-MS identification of this compound.

Spectroscopic Characterization Methods

While chromatography is essential for separation and quantification, spectroscopic techniques provide orthogonal data for structural confirmation.

A. ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. It is the definitive method for confirming the molecular structure and substitution pattern of synthesized compounds.

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Analysis: The resulting spectrum will show distinct signals for each unique proton. For this compound, one would expect a complex series of doublets and multiplets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the seven aromatic protons on the thioxanthenone core. The specific splitting patterns and coupling constants confirm the 2-bromo substitution pattern.

B. UV-Vis Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. It is a simple, rapid technique often used to determine the wavelength of maximum absorbance (λmax) for setting an HPLC detector or for quick concentration checks using the Beer-Lambert law. Thioxanthenone derivatives are known to absorb in the UV-visible region.[8][15]

Protocol:

  • Solvent: Acetonitrile or Methanol.

  • Procedure: Prepare a dilute solution (e.g., 10 µg/mL) and scan its absorbance from 200 to 500 nm using a spectrophotometer.

  • Expected Data: Thioxanthenone derivatives typically exhibit strong absorption bands in the UV region, often between 250-400 nm.[8][15] The λmax identified from this scan is the optimal wavelength for achieving maximum sensitivity in HPLC-UV analysis.

Summary and Comparison of Techniques

The choice of analytical technique depends on the specific goal of the analysis, whether it is routine quality control, structural elucidation, or trace-level detection.

TechniquePrimary ApplicationSensitivityComplexityKey Insight Provided
HPLC-UV Quantification, Purity AssessmentHigh (µg/mL to ng/mL)ModerateAccurate concentration and impurity profile.[7]
GC-MS Identification, Structural ConfirmationVery High (ng/mL to pg/mL)HighDefinitive identification via fragmentation and isotopic patterns.[11][13]
¹H NMR Definitive Structural ElucidationLow (mg)HighUnambiguous molecular structure and isomer confirmation.
UV-Vis Preliminary Analysis, λmax DeterminationModerate (µg/mL)LowOptimal wavelength for other photometric methods.

References

Application Note & Protocols: Strategic Functionalization of 2-bromo-9H-thioxanthen-9-one at the C2-Position

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thioxanthenone Scaffold

The 9H-thioxanthen-9-one (TX) core is a privileged heterocyclic scaffold renowned for its unique photochemical properties and significant biological activities.[1][2] Derivatives of this structure are integral to the development of advanced photoinitiators for polymerization, fluorescent probes, and a diverse array of pharmaceutical agents.[1][3] The strategic functionalization of the TX core is paramount for fine-tuning its physicochemical and biological properties.

The bromine atom at the C2 position of 2-bromo-9H-thioxanthen-9-one serves as a versatile synthetic handle, enabling a wide range of carbon-carbon (C-C), carbon-nitrogen (C-N), and other carbon-heteroatom bond formations. This application note provides a detailed guide to the most effective and widely used palladium-catalyzed cross-coupling reactions for modifying this position, complete with mechanistic insights and step-by-step protocols.

Core Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, offering unparalleled efficiency and functional group tolerance. For the this compound substrate, three key transformations provide access to a vast chemical space: Suzuki-Miyaura Coupling (C-C), Buchwald-Hartwig Amination (C-N), and Sonogashira Coupling (C-C, alkynyl).

Workflow Overview: Functionalization Pathways

The following diagram illustrates the central role of this compound as a precursor to diverse functionalized derivatives.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Reactions cluster_products Product Classes A 2-bromo-9H- thioxanthen-9-one B Suzuki-Miyaura Coupling A->B R-B(OH)₂ C Buchwald-Hartwig Amination A->C R₂NH D Sonogashira Coupling A->D R-C≡CH E Cyanation A->E M-CN F 2-Aryl/Vinyl Derivatives B->F G 2-Amino Derivatives C->G H 2-Alkynyl Derivatives D->H I 2-Cyano Derivatives E->I

Caption: Versatile functionalization routes starting from this compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[4][5] It is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5]

Protocol 3.1: Synthesis of 2-Aryl-9H-thioxanthen-9-one

This protocol is adapted from demonstrated syntheses of substituted thioxanthenone-based photoinitiators.[7][8]

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃), 1 M aqueous solution (2.5 eq)

  • Toluene

  • Ethanol

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add this compound (e.g., 0.2 mmol), the arylboronic acid derivative (0.22 mmol), and a magnetic stir bar.

  • Add toluene (1 mL) to the tube.

  • Add the 1 M Na₂CO₃ solution (0.5 mL) followed by ethanol (0.5 mL).

  • Finally, add the Pd(PPh₃)₄ catalyst (0.01 mmol).

  • Seal the tube and subject the mixture to three freeze-pump-thaw cycles to ensure complete deoxygenation.

  • Place the reaction tube in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 2-aryl-9H-thioxanthen-9-one.[8]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for coupling amines with aryl halides.[9][10] This reaction is indispensable for synthesizing compounds with applications in medicinal chemistry and materials science.[11]

Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst.[12] The amine then coordinates to the palladium complex, and after deprotonation by the base, forms a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired arylamine and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.[12]

G A Pd(0)L₂ B Ar-Pd(II)(L)₂-Br (Oxidative Addition) A->B Ar-Br C [Ar-Pd(II)(L)(HNR₂)]⁺Br⁻ (Amine Coordination) B->C R₂NH D Ar-Pd(II)(L)-NR₂ (Deprotonation) C->D -HBr (Base) D->A Reductive Elimination E Ar-NR₂ (Product) D->E

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

Protocol 4.1: Synthesis of 2-(Dialkylamino)-9H-thioxanthen-9-one

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Equipment:

  • Schlenk flask or oven-dried vial with a screw cap

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (Glovebox or Schlenk line)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a strong flow of inert gas: Add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask.

  • Add this compound and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography on silica gel to obtain the desired 2-amino derivative.

Other Key Functionalizations

Sonogashira Coupling for C-C Alkynyl Bonds

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[13][14] This reaction uniquely requires a dual catalytic system of palladium and a copper(I) salt.[15]

Mechanistic Rationale: The palladium cycle mirrors other cross-coupling reactions. The distinct copper cycle involves the formation of a copper(I) acetylide species, which is more reactive for the transmetalation step with the Pd(II) complex than the terminal alkyne itself.[13][15] An amine base is used both to deprotonate the alkyne and to act as a solvent.[16]

Protocol 5.1: Synthesis of 2-Alkynyl-9H-thioxanthen-9-one

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous THF (optional co-solvent)

Procedure:

  • Dissolve this compound in a mixture of THF and Et₃N (e.g., 2:1 ratio) in a Schlenk flask under an inert atmosphere.

  • Add the terminal alkyne, followed by CuI and Pd(PPh₃)₂Cl₂.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).

  • Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify by column chromatography to yield the 2-alkynyl product.

Cyanation for Nitrile Derivatives

The introduction of a nitrile (-CN) group provides a valuable synthetic intermediate that can be further transformed into amines, carboxylic acids, or amides. Palladium-catalyzed cyanation offers a reliable alternative to harsher, traditional methods like the Rosenmund-von Braun reaction.[17][18]

Protocol Rationale: Modern protocols often use less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[19][20] These reactions typically require a palladium catalyst, sometimes with a specific ligand, and are run in a polar aprotic solvent like DMF or DMA at elevated temperatures.[17][19]

Data Summary

The following table summarizes typical conditions for the functionalization of this compound. Note that optimal conditions may vary based on the specific coupling partner.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH9065-90%[7]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene100-11060-95%
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N or DIPATHF/Amine25-6070-90%
Cyanation K₄[Fe(CN)₆]Pd(OAc)₂Na₂CO₃DMF12050-80%[17]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide researchers with a reliable and efficient toolkit for creating a vast library of novel thioxanthenone derivatives. By understanding the mechanistic principles behind these transformations, scientists can rationally design and execute syntheses to develop next-generation materials and therapeutic agents.

References

The Versatile Virtuoso: Harnessing 2-Bromo-9H-thioxanthen-9-one in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the multifaceted applications of 2-bromo-9H-thioxanthen-9-one in materials science. Esteemed for its unique photochemical and electronic properties, this versatile compound has emerged as a critical building block in the synthesis of high-performance organic materials.[1][2] This document provides a detailed exploration of its role as a photoinitiator in polymer chemistry, a key component in the fabrication of Organic Light-Emitting Diodes (OLEDs), and a potent sensitizer in photocatalysis. Each section presents not only the foundational scientific principles but also detailed, field-proven protocols to empower innovation and accelerate research and development.

Introduction: The Unseen Potential of a Brominated Thioxanthone

This compound, a derivative of the thioxanthone core, is a crystalline solid with the molecular formula C₁₃H₇BrOS.[3] While its initial applications were rooted in organic synthesis as a versatile intermediate for dyes and pharmaceuticals, its true potential has been unlocked in the realm of materials science.[2] The presence of the bromine atom at the 2-position offers a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse functional groups.[4][5] This synthetically accessible modification, combined with the inherent photophysical properties of the thioxanthone scaffold, makes it an exemplary candidate for advanced material design.

The thioxanthone moiety is renowned for its efficient intersystem crossing, a process where an excited singlet state converts to a triplet state.[6] This triplet state is the cornerstone of its utility as a photoinitiator and photosensitizer. This guide will delve into the practical applications of these properties, providing actionable protocols for its use.

Core Molecular Data for this compound:

PropertyValue
Molecular Formula C₁₃H₇BrOS
Molecular Weight 291.16 g/mol
CAS Number 20077-10-5
Appearance White to light-yellow powder
Melting Point 164-168 °C

Application in Polymer Chemistry: A Potent Photoinitiator

Thioxanthone and its derivatives are archetypal Type II photoinitiators.[6] Upon absorption of light, this compound transitions to an excited triplet state. This excited molecule can then interact with a co-initiator, typically a hydrogen donor like an amine, to generate free radicals that initiate polymerization.[6][7] This process is particularly effective for curing coatings, adhesives, and in 3D printing.

Mechanism of Photoinitiation

The photoinitiation process can be visualized as a two-step sequence. First, the this compound absorbs a photon, leading to its excited triplet state. Subsequently, this triplet-state molecule abstracts a hydrogen atom from a co-initiator, generating a reactive radical from the co-initiator and a ketyl radical from the thioxanthone. The co-initiator radical is primarily responsible for initiating the polymerization of monomers.

G TX This compound (TX) TX_S1 Singlet Excited State (S1) TX->TX_S1 Light Absorption (hν) TX_T1 Triplet Excited State (T1) TX_S1->TX_T1 Intersystem Crossing TX_T1->TX Phosphorescence Radical_Co Co-initiator Radical TX_T1->Radical_Co Hydrogen Abstraction Ketyl_Radical Ketyl Radical TX_T1->Ketyl_Radical Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Polymer Polymer Chain Radical_Co->Polymer Initiation Monomer Monomer

Caption: Photoinitiation mechanism of this compound.

Protocol for UV Curing of an Acrylate Resin

This protocol details the preparation and UV curing of a simple acrylate-based resin using this compound as a photoinitiator.

Materials:

  • This compound

  • Ethyl 4-(dimethylamino)benzoate (EDAB) (co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (monomer)

  • UV curing lamp (365 nm)

  • Glass slides

  • Micropipette

Procedure:

  • Preparation of the Photoinitiator System:

    • In a small, amber vial, dissolve 0.1 g of this compound and 0.2 g of EDAB in 9.7 g of TMPTA.

    • Gently warm the mixture to approximately 40°C and stir until all components are fully dissolved. This creates a 1% w/w photoinitiator and 2% w/w co-initiator resin.

  • Sample Preparation:

    • Using a micropipette, apply a thin film (approximately 100 µm) of the prepared resin onto a clean glass slide.

  • UV Curing:

    • Place the coated glass slide under a 365 nm UV lamp.

    • Expose the resin to the UV light for a specified time (e.g., 30-180 seconds). The curing time will depend on the intensity of the UV lamp and the thickness of the film.

  • Assessment of Curing:

    • After exposure, check the film for tackiness. A fully cured film will be solid and non-tacky to the touch.

Application in Organic Electronics: Building Blocks for OLEDs

The rigid, planar structure and tunable electronic properties of thioxanthone derivatives make them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). The bromo-functionalization of this compound is a key feature, enabling the synthesis of a wide array of materials for different layers within an OLED device through Suzuki or Buchwald-Hartwig cross-coupling reactions.[4] These reactions allow for the attachment of hole-transporting, electron-transporting, or emissive moieties to the thioxanthone core.

Synthesis of a Hole-Transporting Material via Suzuki Coupling

This protocol outlines the synthesis of a derivative of this compound with a carbazole moiety, a well-known hole-transporting group, via a Suzuki coupling reaction.

Materials:

  • This compound

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (degassed)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add this compound (1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

    • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Solvent Addition:

    • Add degassed toluene (15 mL) and degassed water (3 mL) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 100°C and stir vigorously under an inert atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired carbazole-substituted thioxanthone derivative.

General Workflow for OLED Fabrication

The synthesized materials can be incorporated into a multilayer OLED device via vacuum thermal evaporation. A typical device architecture is as follows:

G cluster_0 OLED Device Stack Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (e.g., Carbazole-Thioxanthone Derivative) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: A representative multi-layer OLED device architecture.

The fabrication process generally involves the sequential deposition of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate in a high-vacuum chamber.[8][9][10][11]

Application in Photocatalysis: A Sensitizer for Environmental Remediation

The potent photosensitizing ability of the thioxanthone core can be harnessed for photocatalysis. When combined with a wide-bandgap semiconductor like titanium dioxide (TiO₂), this compound can enhance its photocatalytic activity under visible light.[1][12][13] The thioxanthone derivative absorbs visible light, which TiO₂ cannot, and then transfers the energy to the TiO₂, generating electron-hole pairs that can degrade organic pollutants.

Mechanism of Photosensitized Photocatalysis

In this process, the this compound derivative acts as an antenna, capturing visible light photons and entering an excited state. Through energy transfer, it excites an electron in the valence band of TiO₂ to the conduction band, creating a reactive electron-hole pair. These charge carriers can then generate highly reactive oxygen species (ROS) that mineralize organic pollutants.

Protocol for the Photocatalytic Degradation of Rhodamine B

This protocol describes the use of a this compound sensitized TiO₂ composite for the degradation of a model organic dye, Rhodamine B.

Materials:

  • This compound

  • Titanium dioxide (P25)

  • Rhodamine B

  • Visible light source (e.g., Xenon lamp with a UV cut-off filter)

  • Beaker and magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of the Photocatalyst:

    • Disperse 0.1 g of TiO₂ in a solution of 0.01 g of this compound in 50 mL of ethanol.

    • Stir the suspension for 24 hours to ensure the adsorption of the sensitizer onto the TiO₂ surface.

    • Evaporate the solvent to obtain the sensitized photocatalyst powder.

  • Photocatalytic Reaction:

    • In a beaker, add 50 mg of the sensitized photocatalyst to 100 mL of a 10 mg/L aqueous solution of Rhodamine B.

    • Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.

    • Irradiate the suspension with a visible light source while continuously stirring.

  • Analysis:

    • At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the photocatalyst.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer.

    • The degradation efficiency can be calculated from the decrease in the absorbance over time.

Conclusion

This compound stands as a testament to the power of molecular design in materials science. Its synthetic versatility and inherent photophysical properties provide a robust platform for the development of advanced materials. The protocols detailed in this guide offer a starting point for researchers to explore and expand upon the applications of this remarkable compound in photopolymerization, organic electronics, and photocatalysis. As our understanding of structure-property relationships deepens, it is certain that this compound and its derivatives will continue to be at the forefront of materials innovation.

References

Troubleshooting & Optimization

I. Synthesis Overview: The Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

<_content>## Technical Support Center: Synthesis of 2-Bromo-9H-thioxanthen-9-one

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic compound.[1][2] this compound and its derivatives are key building blocks in various fields, including pharmaceuticals, dyes, and materials science, due to their unique photochemical and biological properties.[2][3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

The most common and reliable method for synthesizing the this compound core is through an intramolecular Friedel-Crafts acylation of a 2-(4-bromophenylthio)benzoic acid precursor. This reaction is typically mediated by a strong acid catalyst, which facilitates the electrophilic cyclization to form the tricyclic thioxanthenone system.

Understanding the mechanism is key to troubleshooting. The reaction proceeds as follows:

  • Activation: The carboxylic acid of the precursor is activated by the strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid).

  • Electrophilic Attack: The activated acyl group then attacks the electron-rich aromatic ring of the bromophenyl moiety.

  • Cyclization & Aromatization: This intramolecular attack forms a new six-membered ring, and subsequent loss of a proton re-aromatizes the system to yield the final thioxanthenone product.

Caption: General two-step synthesis pathway for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: Why is my reaction yield consistently low or non-existent?

Answer: Low or no product formation is one of the most common issues and can stem from several factors related to the starting materials, reaction conditions, or work-up procedure.[5][6]

Potential Causes & Step-by-Step Solutions:

  • Purity of the Precursor (2-(4-bromophenylthio)benzoic acid):

    • The Problem: The purity of your starting material is paramount. Impurities from the precursor synthesis (e.g., unreacted starting materials, side products) can interfere with the cyclization reaction.

    • Troubleshooting Steps:

      • Verify Purity: Before starting the cyclization, confirm the purity of your precursor using techniques like NMR, LC-MS, or melting point analysis.

      • Purification: If impurities are detected, purify the precursor by recrystallization. A common solvent system for this is ethanol/water.

  • Strength and Quality of the Acid Catalyst:

    • The Problem: The intramolecular Friedel-Crafts acylation requires a strong acid to proceed efficiently. The use of old or hydrated acid catalysts can significantly reduce the reaction rate and yield.

    • Troubleshooting Steps:

      • Use Fresh Acid: Always use a fresh, unopened bottle of concentrated sulfuric acid or polyphosphoric acid (PPA).

      • Ensure Anhydrous Conditions: The presence of water can deactivate the catalyst and inhibit the reaction.[7] Ensure your glassware is thoroughly dried and, if possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time:

    • The Problem: These parameters are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of unwanted side products.[6]

    • Troubleshooting Steps:

      • Optimize Temperature: The optimal temperature can vary depending on the specific acid catalyst used. For concentrated sulfuric acid, a temperature range of 80-100°C is often effective. For PPA, a higher temperature may be required.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and avoid premature work-up or overheating.[7][8]

References

Technical Support Center: Purification of Crude 2-Bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-bromo-9H-thioxanthen-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a solid that can range in color from white to orange to green powder or crystals.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₇BrOS
Molecular Weight 291.16 g/mol [1]
Melting Point 164 - 168 °C[1]
Appearance White to orange to green powder to crystal[1]
CAS Number 20077-10-5[1]

Q2: What are the most common methods for purifying crude this compound?

A2: The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q3: What are the potential impurities in crude this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in related thioxanthone syntheses can include unreacted starting materials, byproducts from side reactions (such as over-bromination or isomers), and residual solvents or reagents.[2] For instance, if the synthesis involves the cyclization of a diaryl sulfide precursor, uncyclized material could be a significant impurity.[3]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities by comparing the spectrum of your sample to a reference spectrum of the pure compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (164 - 168 °C) is indicative of high purity.[1] A broad melting point range suggests the presence of impurities.

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise during the process.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent may not be suitable for this compound, or an insufficient volume of solvent is being used.

  • Solution:

    • Increase Solvent Volume: Gradually add more hot solvent to the crude material until it dissolves.

    • Select a Different Solvent: Based on the principle of "like dissolves like," and considering the ketone functional group in the target molecule, solvents like ethanol, acetone, or ethyl acetate are good starting points. A research article on related thioxanthone derivatives reported successful recrystallization from ethanol.[4]

    • Use a Solvent Mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.

  • Solution:

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of pure this compound to the solution to provide a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.

    • Use a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of your compound (164 - 168 °C).

    • Modify the Solvent System: Add a small amount of a "poorer" solvent to the hot solution before cooling to reduce the solubility of the compound and encourage crystallization over oiling out.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is an excellent technique for separating compounds with different polarities.[5][6]

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system does not have the optimal polarity, or the column was not packed properly.

  • Solution:

    • Optimize the Eluent System: Use Thin-Layer Chromatography (TLC) to determine the best solvent system. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[7] A common starting point for compounds of moderate polarity is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5]

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[7]

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be used. Start with a less polar solvent to elute the nonpolar impurities, and gradually increase the polarity of the eluent to elute the more polar compounds, including the desired product.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.

Problem 3: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution:

    • Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your eluent mixture. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try switching to an 8:2 or 9:1 mixture.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general method for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes and Ethyl acetate (HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with various ratios of hexane and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualization and Workflow Diagrams

To further clarify the experimental processes, the following diagrams illustrate the workflows for recrystallization and column chromatography.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation Crude Crude this compound Dissolve Dissolve Crude in Minimal Hot Solvent Crude->Dissolve Solvent Hot Ethanol Solvent->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_setup Setup cluster_elution Elution & Analysis cluster_final Final Steps Pack Pack Column with Silica Gel Load Load Crude Sample Pack->Load Elute Elute with Hexane/Ethyl Acetate Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

V. References

  • BenchChem. (n.d.). An In-Depth Technical Guide to 2-Bromothioxanthen-9-one. Retrieved from --INVALID-LINK--

  • Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56.

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 27). Column chromatography. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. ResearchGate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemShuttle. (n.d.). This compound;CAS No. - 20077-10-5. Retrieved from --INVALID-LINK--

  • AHH Chemical. (n.d.). This compound 10, 10-dioxide, min 98% (HPLC), 1 gram. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). ProBond™ Purification System. Retrieved from --INVALID-LINK--

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. Retrieved from --INVALID-LINK--

  • FuseSchool - Global Education. (2017, October 16). Column Chromatography [Video]. YouTube. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Step A: Preparation of 2-Bromo-3-(2-hydroxyethyl)thiophene. Retrieved from --INVALID-LINK--

  • chemistNATE. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--

  • B. K. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5712401A - Processes for preparing thioxanthone and derivatives thereof. Retrieved from --INVALID-LINK--

  • Lhasa Limited. (2012, September 16). Genotoxic Impurities Part 2: Toxicological Overview. Retrieved from --INVALID-LINK--

  • Janson, M. A. (2011). GENOTOXIC IMPURITY ANALYSIS IN PHARMACEUTICALS [Thesis]. University of the Pacific. Retrieved from --INVALID-LINK--

References

stability issues with 2-bromo-9H-thioxanthen-9-one under light

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is a dedicated resource for researchers, scientists, and drug development professionals working with 2-bromo-9H-thioxanthen-9-one. Its purpose is to provide in-depth technical guidance and troubleshooting support for the stability issues of this compound, particularly its sensitivity to light. By understanding the underlying photochemical principles and adopting the recommended best practices, users can ensure the integrity of their experiments and the reliability of their results.

Introduction to this compound

This compound is a versatile synthetic intermediate widely used in the development of pharmaceuticals, dyes, and advanced materials.[1][2] Its thioxanthone core imparts specific photochemical properties that are harnessed in various applications, including as a photosensitizer in polymerization reactions.[3] However, this inherent photosensitivity can also be a significant liability, leading to degradation of the compound upon exposure to light and compromising experimental outcomes. This guide will address these stability challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from a pale yellow to a darker yellow/brown. What could be the cause?

A change in the color of the solid compound is a strong indicator of degradation. The most likely cause is exposure to light, which can initiate photochemical reactions even in the solid state, albeit at a slower rate than in solution. The observed color change is likely due to the formation of small amounts of colored degradation products. It is also advisable to check for other potential causes of degradation, such as exposure to high temperatures or reactive chemicals.

Q2: I'm observing a new, unexpected peak in the HPLC analysis of my this compound sample. Could this be a degradation product?

Yes, the appearance of a new peak, particularly one that grows over time or upon exposure to ambient light, is a classic sign of degradation. The primary photodegradation pathway for halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond.[4] Therefore, a likely degradation product is the parent compound, 9H-thioxanthen-9-one. Other secondary degradation products could also form through reactions with solvent or dissolved oxygen.

Q3: At what wavelengths is this compound most sensitive to light?

Q4: Can I work with this compound on an open lab bench?

Given its photosensitivity, working with this compound on an open bench under standard laboratory lighting is strongly discouraged. Even brief exposure to ambient light can initiate degradation, especially when the compound is in solution. All manipulations should be performed under subdued light conditions, or by using light-blocking materials.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results (e.g., varying reaction yields, fluctuating analytical signals) Degradation of the this compound starting material or intermediate.1. Verify Compound Integrity: Analyze a fresh sample of your this compound by HPLC or another suitable method to confirm its purity before use. 2. Implement Light Protection: Ensure all handling and storage of the compound (both solid and in solution) is performed in the dark or under red light conditions. Wrap glassware and sample vials in aluminum foil. 3. Control for Temperature: While light is the primary concern, store the compound at the recommended temperature (room temperature for solids, protected from light) to prevent thermal degradation.
Appearance of a new peak in the chromatogram that co-elutes with a 9H-thioxanthen-9-one standard Photodebromination of this compound.1. Confirm Degradant Identity: If a standard is available, confirm the identity of the new peak by co-injection. Mass spectrometry can also be used for definitive identification. 2. Minimize Light Exposure: Strictly adhere to the light protection protocols outlined in this guide. 3. Solvent Selection: Consider the solvent used. Protic solvents or those with abstractable hydrogens may participate in radical-mediated degradation pathways.
Gradual decrease in the concentration of a this compound solution over time, even when stored in the dark. Slow degradation due to other factors like dissolved oxygen or reaction with the solvent.1. Degas Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 2. Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment and avoid long-term storage in solution. 3. Conduct a Forced Degradation Study: To understand the compound's stability in your specific experimental conditions, perform a forced degradation study (see protocol below).

Experimental Protocols

Protocol 1: Proper Handling and Storage of this compound
  • Solid Compound Storage:

    • Store solid this compound in its original amber glass vial or another opaque container.

    • Keep the container tightly sealed and store it in a dark, dry place at room temperature.

    • For long-term storage, consider placing the vial inside a light-proof secondary container.

  • Solution Preparation and Handling:

    • Whenever possible, work in a darkroom or under red light conditions.

    • Use amber glassware or wrap standard glassware (beakers, flasks, etc.) securely with aluminum foil.

    • Prepare solutions immediately before use.

    • If solutions must be stored, even for a short period, place them in amber vials, wrap them in foil, and store them in a refrigerator or freezer, depending on the solvent's properties.

Protocol 2: Forced Degradation Study to Assess Photostability

A forced degradation study is essential for understanding the stability of this compound under your specific experimental conditions. This protocol provides a general framework that should be adapted to your needs.

  • Sample Preparation:

    • Prepare a stock solution of this compound in your solvent of choice at a known concentration (e.g., 1 mg/mL).

    • Prepare several aliquots of this solution in clear and amber HPLC vials.

  • Light Exposure:

    • Place the clear vials in a photostability chamber that complies with ICH Q1B guidelines, if available.[7] Alternatively, expose them to a controlled light source (e.g., a UV lamp at a specific wavelength or a broad-spectrum light source) for defined periods (e.g., 1, 2, 4, 8, and 24 hours).

    • Simultaneously, keep the amber vials wrapped in foil next to the exposed samples to serve as dark controls.

  • Analysis:

    • At each time point, analyze the exposed and dark control samples by a validated stability-indicating HPLC method.

    • Monitor for a decrease in the peak area of the this compound peak and the appearance and growth of any new peaks.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound at each time point relative to the dark control.

    • Characterize the degradation products using mass spectrometry (MS) coupled with HPLC.

Visualizing the Degradation Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the likely photodegradation pathway and a recommended experimental workflow.

G cluster_pathway Likely Photodegradation Pathway A This compound B Excited State A->B Light Absorption (UV/Vis) C Homolytic Cleavage of C-Br Bond B->C D Thioxanthenone Radical C->D E Bromine Radical C->E F 9H-Thioxanthen-9-one (Primary Degradation Product) D->F + H• (from solvent) G Secondary Degradation Products D->G + O2, etc. E->G

Caption: Proposed photodegradation pathway of this compound.

G cluster_workflow Troubleshooting Workflow start Inconsistent Results or Unexpected HPLC Peaks q1 Is the compound protected from light? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are solutions prepared fresh? a1_yes->q2 action1 Implement Strict Light Protection: - Use amber vials/foil - Work in subdued light a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Has a forced degradation study been performed? a2_yes->q3 action2 Prepare solutions immediately before use and degas solvent. a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Problem Resolved a3_yes->end_node action3 Conduct a forced degradation study to identify degradants and kinetics. a3_no->action3 action3->end_node

Caption: A logical workflow for troubleshooting stability issues.

Concluding Remarks

The light sensitivity of this compound is a critical factor that must be managed to ensure the success of research and development activities. By implementing the rigorous handling and storage protocols, and by proactively investigating its stability through forced degradation studies, researchers can mitigate the risks of compound degradation. This guide provides a foundational framework for addressing these challenges. For further, compound-specific questions, we recommend consulting detailed analytical studies or contacting your chemical supplier for any available stability data.

References

Technical Support Center: Optimizing Photocatalytic Reactions with 2-Bromo-9H-thioxanthen-9-one and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thioxanthone-mediated photocatalysis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique photochemical properties of 2-bromo-9H-thioxanthen-9-one and its parent scaffold. As organo-photocatalysts, thioxanthones offer a powerful, metal-free alternative for a wide array of chemical transformations.[1][2] Their high triplet energy and long-lived triplet states make them exceptional triplet photosensitizers, capable of mediating reactions through energy transfer, single electron transfer (SET), and hydrogen atom transfer (HAT) pathways.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design more efficient and robust reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic role of this compound?

While often synthesized as an intermediate for more complex molecules, this compound is best understood as an organo-photocatalyst or photosensitizer .[4][5][6] Unlike a classical catalyst that participates directly in a catalytic cycle through bond formation/cleavage with the substrate, a photosensitizer's primary role is to absorb light energy and transfer it to a substrate, thereby enabling a chemical reaction that would otherwise be thermally inaccessible. The bromination of the thioxanthone core serves a critical function: it extends the molecule's light absorption spectrum into the visible range, allowing for the use of milder and more accessible light sources like blue LEDs.[7]

Q2: What are the key advantages of using thioxanthone-based photocatalysts?

Thioxanthone and its derivatives are standout performers in the field of organic photocatalysis for several reasons:[1]

  • High Triplet Energy: Thioxanthones possess high triplet energies (around 65.5 kcal/mol), enabling them to sensitize a wide range of substrates that require significant energy for activation.[3][8]

  • Long Triplet Lifetime: They exhibit a long-lived triplet state, which increases the probability of a successful energy or electron transfer event with the substrate before the catalyst deactivates.[3]

  • Metal-Free Catalysis: As purely organic molecules, they avoid the cost, toxicity, and potential product contamination associated with heavy metal catalysts (e.g., Iridium, Ruthenium).

  • Versatile Mechanistic Pathways: Thioxanthones can operate through multiple mechanisms, including energy transfer, electron transfer, and hydrogen atom transfer, making them applicable to a diverse set of reactions.[2]

Q3: What types of reactions are commonly mediated by thioxanthone photocatalysts?

The robust photophysical properties of thioxanthones have led to their application in a wide variety of chemical transformations. Notable examples include:

  • [2+2] Photocycloadditions: A classic application where the thioxanthone triplet sensitizer transfers energy to an alkene, promoting its cycloaddition to another alkene.[9]

  • Polymerization Reactions: They are widely used as photoinitiators for both free-radical and cationic polymerizations, which is critical for applications like 3D printing and coatings.[10][11]

  • C-H Functionalization: Thioxanthones can initiate C-H activation cascades, enabling the formation of C-C and C-heteroatom bonds under mild conditions.[12]

  • Redox Reactions: By engaging in single-electron transfer (SET), they can generate radical ions, facilitating a host of reductive or oxidative transformations.[3][13]

Troubleshooting Guide: Common Experimental Issues

Problem: Low or No Reaction Conversion

Q: My reaction is sluggish, or the conversion has stalled at a low percentage. What are the first things I should check?

This is the most common issue in photocatalysis. The solution often lies in systematically evaluating the core components of the reaction: the light, the catalyst, and the chemical environment.

A: Initial Diagnostic Checklist:

  • Oxygen Contamination: The triplet excited state of the thioxanthone catalyst is extremely sensitive to quenching by molecular oxygen (O₂).[13] Inadequate degassing is the most frequent cause of failed photochemical reactions.

    • Protocol: Ensure your solvent and reaction mixture are rigorously deoxygenated. For most applications, 3-4 cycles of "freeze-pump-thaw" are superior to simply bubbling an inert gas (N₂ or Ar) through the solvent. For reactions sensitive to trace oxygen, working in a glovebox is recommended.

  • Light Source Integrity: The reaction is driven by photons, so the light source is paramount.

    • Wavelength: Does the emission wavelength of your light source (e.g., 405 nm or 420 nm LED) overlap significantly with the absorption spectrum of your catalyst? this compound is specifically designed to absorb in the visible spectrum.[7]

    • Intensity & Proximity: Is the light source close enough to the reaction vessel to ensure sufficient photon flux? Has the output of the LED or lamp degraded over time? An increase in reaction time or a drop in conversion can signal an aging light source. Ensure the reaction vessel is made of a material (like Pyrex) that is transparent at the desired wavelength.

  • Solvent Purity and Choice:

    • Purity: Peroxides in aged ethereal solvents (like THF) or other impurities can act as quenchers or participate in side reactions. Always use freshly distilled or high-purity anhydrous solvents.

    • Solvent Type: The polarity of the solvent can influence the stability of excited states and any charged intermediates. If you suspect an electron-transfer mechanism, consider screening solvents with varying dielectric constants.

Below is a flowchart to guide your troubleshooting process for low conversion issues.

G start Low / No Conversion check_o2 Is the reaction rigorously deoxygenated? start->check_o2 degas Action: Improve degassing protocol (e.g., Freeze-Pump-Thaw) check_o2->degas No check_light Does light source λ match catalyst absorption? check_o2->check_light Yes degas->check_o2 change_light Action: Select appropriate light source (e.g., 405nm LED for brominated TX) check_light->change_light No check_intensity Is light intensity sufficient? check_light->check_intensity Yes change_light->check_light increase_intensity Action: Move light source closer or check lamp age check_intensity->increase_intensity No check_solvent Is the solvent pure and appropriate? check_intensity->check_solvent Yes increase_intensity->check_intensity change_solvent Action: Use fresh, high-purity solvent. Screen different polarities. check_solvent->change_solvent No check_loading Is catalyst loading optimal? check_solvent->check_loading Yes change_solvent->check_solvent optimize_loading Action: Screen catalyst loading (typically 1-10 mol%) check_loading->optimize_loading No success Problem Resolved check_loading->success Yes optimize_loading->check_loading

Caption: Troubleshooting flowchart for low reaction conversion.

Problem: Catalyst Degradation or Photobleaching

Q: I notice the characteristic yellow color of my thioxanthone solution fading during the reaction. What causes this and how can I mitigate it?

A: Photobleaching indicates that your catalyst is being consumed by an irreversible side reaction. This is detrimental as it reduces the concentration of the active catalyst over time, leading to stalled reactions.

  • Mechanism of Degradation:

    • Self-Reaction/Dimerization: In some cases, the excited state of the catalyst can react with a ground-state molecule or dimerize, particularly at high concentrations.

    • Reaction with Intermediates: The catalyst may be attacked by highly reactive radical intermediates generated during the reaction.

    • Photodegradation: High-energy light (especially UV light) can cause direct decomposition of the organic photosensitizer. This is a key reason to use visible light sources, which are enabled by catalysts like this compound.[7]

  • Mitigation Strategies:

    • Reduce Catalyst Loading: Counterintuitively, lowering the catalyst concentration (from 5 mol% to 1-2 mol%) can sometimes prevent bimolecular decomposition pathways and improve overall turnover number.

    • Control Wavelength: Ensure your light source does not have significant UV leakage. Use a filter if necessary. The goal is to excite the catalyst with the lowest possible energy photons (longest wavelength) that still result in an efficient reaction.

    • Check Substrate Purity: Impurities in the starting materials can sometimes be the true culprits, reacting irreversibly with the excited catalyst. Re-purifying your substrates may solve the issue.

Problem: Inconsistent Results and Poor Reproducibility

Q: My reaction works well one day but fails the next. What variables are causing this lack of reproducibility?

A: Reproducibility issues in photocatalysis often stem from subtle, overlooked variations in the experimental setup. Consistency is key.

  • Standardize Reaction Geometry: The distance from the light source to the flask, the shape of the flask, and the material of the flask must be kept identical for every run. A change from a round-bottom flask to an Erlenmeyer flask will alter the path length of the light and the irradiated surface area.

  • Consistent Stirring: The stir rate must be consistent. In a heterogeneous or viscous solution, inefficient stirring can lead to localized "hot spots" of high light intensity and reactant depletion near the flask wall.

  • Temperature Control: While photochemical reactions are not driven by thermal energy, temperature can still influence reaction rates and side reactions. Irradiating a sample can cause heating. Using a fan or a water bath to maintain a constant temperature (e.g., 25 °C) is good practice for ensuring reproducibility.

  • Precise Reagent Addition: Ensure all reagents, especially the photocatalyst, are weighed and added with high precision. Given the low catalyst loadings, small errors can have a large impact.

The diagram below illustrates the general mechanism of photosensitization, highlighting the critical steps where inconsistencies can arise.

Caption: General mechanism for triplet photosensitization.

Quantitative Data & Protocols

Table 1: Typical Reaction Parameters for Thioxanthone Photocatalysis
ParameterTypical RangeRationale & Key Considerations
Catalyst Loading 1 - 10 mol%Higher loading can cause light screening and catalyst self-quenching. Start with 5 mol% and optimize.
Solvent MeCN, DCM, Acetone, TolueneChoice depends on substrate solubility and reaction mechanism. Acetone itself can be a photosensitizer. Ensure solvent is anhydrous and deoxygenated.
Substrate Conc. 0.05 - 0.2 MHigher concentrations can lead to side reactions or insolubility. Lower concentrations may slow the reaction rate.
Light Source 390-420 nm LEDsMatch the λmax of the catalyst. Brominated thioxanthones are ideal for >400 nm light.[7]
Temperature 20 - 40 °CWhile not thermally driven, maintaining a consistent temperature is crucial for reproducibility.
Reaction Time 2 - 48 hoursMonitor by TLC or GC/LC-MS to determine the point of maximum conversion.
Table 2: Photophysical Property Comparison
CompoundAbsorption λmaxTriplet Energy (ET)Key Advantage
Thioxanthen-9-one (TX)~380 nm~65.5 kcal/mol[3]High triplet energy, well-established benchmark.
This compound Shifted to longer λ (>400 nm)~62 kcal/mol (slightly lower)[7]Absorbs in the visible light spectrum, allowing use of safer, more common light sources (e.g., blue LEDs).[7]

Experimental Protocol: General Procedure for a Photocatalytic Reaction

  • Vessel Preparation: To a flame-dried Schlenk tube or a suitable reaction vessel equipped with a magnetic stir bar, add the substrate(s), solvent, and any other non-catalyst reagents.

  • Degassing: Seal the vessel and perform a minimum of three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Catalyst Addition: Backfill the vessel with an inert atmosphere (Argon or Nitrogen). Briefly open the vessel under a positive pressure of inert gas to add the this compound photocatalyst. This ensures the catalyst is not exposed to air.

  • Reaction Setup: Place the sealed vessel on a magnetic stir plate. Position the LED light source at a fixed, reproducible distance from the vessel. For temperature control, place a small fan blowing across the vessel or immerse it in a water bath.

  • Initiation: Begin vigorous stirring and turn on the light source to initiate the reaction. Shield the setup from ambient light using aluminum foil if necessary.

  • Monitoring: At specified time points, carefully extract small aliquots under an inert atmosphere for analysis by TLC, GC-MS, or LC-MS to monitor the progress of the reaction.

  • Work-up: Once the reaction is complete (as determined by monitoring), turn off the light source. Proceed with a standard aqueous work-up and purification by column chromatography.

References

troubleshooting low reactivity of 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-9H-thioxanthen-9-one

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and materials scientists encountering challenges with the reactivity of this versatile but sometimes challenging building block. We will move beyond simple procedural lists to explore the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound exhibit low reactivity in cross-coupling reactions?

A1: The observed reactivity of this compound is a direct consequence of its unique electronic and structural features.

  • Electronic Effects: The thioxanthenone core possesses a complex electronic profile. The sulfur atom can act as an electron-donating group through resonance, while the ketone is a strong electron-withdrawing group. This push-pull system modulates the electron density of the aromatic ring. While the ketone's deactivating effect is strong, the bromine atom is positioned such that it is influenced by the entire fused ring system, making its C-Br bond relatively strong and the aryl halide somewhat electron-rich. This increased electron density can make the initial, often rate-limiting, oxidative addition step in many palladium-catalyzed cross-coupling cycles more challenging compared to simpler, electron-deficient aryl bromides.[1]

  • Steric Hindrance: The tricyclic, non-planar structure of the thioxanthenone scaffold can present steric challenges. The approach of a bulky palladium catalyst to the C-Br bond may be impeded, slowing down the oxidative addition step.

  • Catalyst Interactions: The carbonyl group (ketone) can coordinate to the metal center of the catalyst (e.g., palladium or nickel).[2] This interaction can sometimes be beneficial, leading to enhanced reactivity or selectivity, but it can also act as an inhibitor by sequestering the active catalyst in an unproductive complex, effectively lowering the catalyst concentration and slowing the reaction.[2]

Q2: I'm struggling with a Suzuki-Miyaura coupling. Where should I start troubleshooting?

A2: Failure in Suzuki-Miyaura couplings involving this substrate is common. A systematic approach is crucial for success. The flowchart below outlines a logical troubleshooting workflow.

G start Start: Low Yield in Suzuki Coupling reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Boronic acid/ester stable? (Check for decomposition/protodeboronation) reagents->sub_reagents1 sub_reagents2 Solvents properly degassed? (Oxygen deactivates Pd(0)) reagents->sub_reagents2 sub_reagents3 Base anhydrous and finely ground? (Surface area matters) reagents->sub_reagents3 catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst Conditions OK sub_conditions1 Increase Temperature? (Typically 80-110 °C) conditions->sub_conditions1 sub_conditions2 Check Solubility? (Consider co-solvents like Toluene/Water, Dioxane/Water) conditions->sub_conditions2 success Success: Optimized Reaction catalyst->success Optimization Works sub_catalyst1 Is Pd precatalyst active? (Use a fresh, reliable source, e.g., a G3/G4 precatalyst) catalyst->sub_catalyst1 sub_catalyst2 Is the ligand appropriate? (Switch to bulky, electron-rich phosphines) catalyst->sub_catalyst2 sub_catalyst3 Increase catalyst loading? (Try 2-5 mol%) catalyst->sub_catalyst3 G L-Pd(0) L-Pd(0) Oxidative\nAddition\nComplex Oxidative Addition Complex L-Pd(0)->Oxidative\nAddition\nComplex Ar-Br (Slow Step) Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Amide\nComplex Amide Complex Amine\nCoordination->Amide\nComplex -H+, Base Amide\nComplex->L-Pd(0) Reductive Elimination (Product Ar-NR2 out)

References

Technical Support Center: Degradation Pathways of 2-Bromo-9H-thioxanthen-9-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for understanding and investigating the degradation pathways of 2-bromo-9H-thioxanthen-9-one in various solution-based environments. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

Based on the chemical structure of this compound, which features a thioxanthenone core and a bromine substituent, the primary anticipated degradation pathways in solution are photodegradation, oxidative degradation, and hydrolysis. Thermal degradation may also occur under elevated temperatures.

Q2: What are the likely degradation products I should expect to see?

The expected degradation products will vary depending on the stress conditions applied:

  • Photodegradation (in the presence of light): Photolysis may lead to the cleavage of the carbon-bromine bond, resulting in the formation of 9H-thioxanthen-9-one.

  • Oxidative Degradation (in the presence of an oxidizing agent): The sulfur atom in the thioxanthenone ring is susceptible to oxidation. This can lead to the formation of this compound-10-oxide (sulfoxide) and subsequently this compound-10,10-dioxide (sulfone).[1]

  • Hydrolytic Degradation (in acidic or basic solutions): While specific data is limited, hydrolysis of the thioxanthenone core is possible under harsh acidic or basic conditions, potentially leading to ring-opening products.

  • Thermal Degradation (at elevated temperatures): High temperatures can induce debromination and fragmentation of the thioxanthenone ring, leading to a complex mixture of smaller aromatic compounds.[1][2]

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its degradation products?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating the parent compound from its degradation products and quantifying the extent of degradation over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile degradation products that may form, particularly under thermal stress.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively determine the structure of isolated degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the study of this compound degradation.

Issue 1: Unexpectedly Fast or Slow Degradation Rate

Possible CauseTroubleshooting StepsScientific Rationale
Solvent Effects Vary the solvent system (e.g., polarity, protic vs. aprotic).The stability of the parent compound and its transition states can be significantly influenced by the solvent environment.
Incorrect pH Verify the pH of the solution using a calibrated pH meter.The rate of hydrolysis is often pH-dependent.
Photodegradation Conduct experiments in the dark or using amber glassware.This compound is expected to be light-sensitive.
Presence of Catalysts/Inhibitors Ensure high purity of solvents and reagents.Trace impurities can catalyze or inhibit degradation reactions.

Issue 2: Poor Resolution of Degradation Products in HPLC

Possible CauseTroubleshooting StepsScientific Rationale
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., organic modifier, buffer concentration, pH).Altering the mobile phase can change the selectivity of the separation.
Unsuitable Stationary Phase Try a column with a different chemistry (e.g., C8, Phenyl-Hexyl).Different stationary phases offer different retention mechanisms.
Gradient Not Optimized Adjust the gradient slope and time.A well-optimized gradient is crucial for separating complex mixtures.
Co-elution If using UV detection, consider changing the wavelength. If co-elution persists, LC-MS may be necessary to differentiate the compounds based on their mass-to-charge ratio.Different compounds may have different UV absorption maxima. Mass spectrometry provides an orthogonal detection method.

Issue 3: Difficulty in Identifying Unknown Degradation Products

Possible CauseTroubleshooting StepsScientific Rationale
Insufficient Concentration Concentrate the sample containing the unknown peak before re-injection into the LC-MS.Higher concentrations can improve the signal-to-noise ratio and facilitate fragmentation for structural elucidation.
Complex Fragmentation Pattern Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) to establish fragmentation pathways.HRMS provides elemental composition, while MS/MS helps to piece together the structure of the molecule.
Isomeric Degradation Products Employ different chromatographic conditions or derivatization to separate isomers. NMR spectroscopy may be required for definitive identification.Isomers have the same mass and can be chromatographically challenging to separate. NMR provides detailed structural information.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7][8]

1. Hydrolytic Degradation

  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, mix the stock solution with 0.1 M HCl.

    • For basic hydrolysis, mix the stock solution with 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Add a solution of 3% hydrogen peroxide to the stock solution.

    • Incubate at room temperature, protected from light.

    • Sample at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Analyze the samples by HPLC.

3. Photolytic Degradation

  • Objective: To determine the photosensitivity of the compound.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

    • Prepare a control sample stored in the dark.

    • Sample both the exposed and control solutions at various time points.

    • Analyze by HPLC.

4. Thermal Degradation

  • Objective: To assess the stability of the compound at elevated temperatures.

  • Procedure:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).

    • Prepare a solution of the compound and incubate it at the same temperature.

    • Sample at various time points.

    • For the solid sample, dissolve a known amount in a suitable solvent before analysis.

    • Analyze all samples by HPLC.

Visualizations

Potential Degradation Pathways of this compound

DegradationPathways cluster_photodegradation Photodegradation cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Potential) parent This compound photolysis Debromination parent->photolysis Light oxidation1 Oxidation parent->oxidation1 Oxidizing Agent (e.g., H₂O₂) hydrolysis Acidic/Basic Hydrolysis parent->hydrolysis H⁺ / OH⁻ dehalogenated 9H-Thioxanthen-9-one photolysis->dehalogenated sulfoxide This compound-10-oxide (Sulfoxide) oxidation1->sulfoxide oxidation2 Further Oxidation sulfone This compound-10,10-dioxide (Sulfone) oxidation2->sulfone ring_opened Ring-Opened Products hydrolysis->ring_opened

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions start Start: this compound (Solid or Stock Solution) hydrolysis Hydrolytic (Acid/Base) start->hydrolysis oxidation Oxidative (H₂O₂) start->oxidation photolysis Photolytic (UV/Vis Light) start->photolysis thermal Thermal (Elevated Temp) start->thermal sampling Time-Point Sampling hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analysis (HPLC, LC-MS) sampling->analysis identification Degradation Product Identification & Quantification analysis->identification

Caption: General workflow for forced degradation studies.

Data Summary

Table 1: Anticipated Degradation Products and Analytical Observations

Degradation PathwayPotential Degradation Product(s)Expected m/z (for LC-MS)Key Analytical Considerations
Photodegradation 9H-Thioxanthen-9-one213.04 [M+H]⁺Monitor for a product with a lower retention time and the absence of the bromine isotopic pattern.
Oxidative Degradation This compound-10-oxide306.96 [M+H]⁺Expect a more polar product with a shorter retention time.
This compound-10,10-dioxide322.95 [M+H]⁺This product will be even more polar than the sulfoxide.
Hydrolytic Degradation Ring-opened productsVariableLook for the appearance of multiple new peaks, potentially with significantly different UV spectra.
Thermal Degradation Debrominated and fragmented speciesVariableA complex chromatogram with multiple peaks is expected. GC-MS may be useful for identifying smaller fragments.

References

Technical Support Center: Enhancing the Solubility of 2-Bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-9H-thioxanthen-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility challenges encountered during experimentation. We will explore the underlying principles of solubility and provide actionable troubleshooting strategies and detailed protocols to help you achieve your desired concentrations.

Understanding the Challenge: The Nature of this compound

This compound is a heterocyclic aromatic ketone with a rigid, planar structure. Its chemical formula is C₁₃H₇BrOS.[1] This molecular architecture contributes to strong intermolecular forces in the solid state, making it poorly soluble in aqueous solutions and many common organic solvents. As with many thioxanthene derivatives, overcoming this low solubility is a critical first step for a wide range of applications, from organic synthesis to pharmaceutical research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its chemical structure and data from related compounds, this compound is a hydrophobic molecule with low aqueous solubility. The parent compound, thioxanthone, is nearly insoluble in water but soluble in concentrated sulfuric acid.[3] For organic solvents, solubility is expected to be higher in polar aprotic solvents and some chlorinated solvents. Direct empirical testing is always recommended to determine the precise solubility in your solvent of choice.

Q2: Which organic solvents should I try first to dissolve this compound?

A2: For initial trials, consider using polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective. Based on data for the similar compound 2-isopropylthioxanthone, solvents like toluene, acetone, and ethyl acetate could also be viable options.[4][5] It is important to note that for the parent compound, thioxanthone, dissolving in DMSO may require sonication and gentle warming.[6]

Q3: Are there any safety precautions I should take when handling this compound and its solvents?

A3: Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using.[7][8] General precautions include working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Troubleshooting Guide: Enhancing Solubility

This section provides a series of troubleshooting steps and advanced techniques to systematically address solubility issues with this compound.

Issue 1: The compound is not dissolving in my chosen organic solvent.

Initial Steps:

  • Increase Temperature: Gently warming the solvent can increase the kinetic energy of the solvent molecules, often leading to improved solubilization. Proceed with caution and ensure the temperature does not exceed the boiling point of the solvent or cause degradation of the compound.

  • Agitation and Sonication: Continuous stirring or the use of an ultrasonic bath can help break down solid aggregates and increase the surface area of the solute exposed to the solvent, facilitating dissolution.

Advanced Strategies:

If initial steps are insufficient, consider the following formulation approaches.

Strategy 1: Co-solvency

The principle of co-solvency involves using a mixture of solvents to increase the solubility of a solute. A water-miscible organic solvent, or a blend of organic solvents, can create a more favorable environment for a hydrophobic compound like this compound.

  • Solvent Selection: Choose a primary solvent in which the compound has some, albeit limited, solubility. Select a co-solvent that is miscible with the primary solvent and has a different polarity. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Ratio Preparation: Prepare a series of co-solvent mixtures in different ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 v/v).

  • Solubility Determination: Add a known excess of this compound to a fixed volume of each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Temperature (K)Methanol (x10³)Ethanol (x10³)Acetone (x10²)Toluene (x10²)Ethyl Acetate (x10²)1,4-Dioxane (x10²)
299.151.212.151.551.982.013.11
309.452.053.512.432.993.054.65
319.653.315.523.694.384.516.78
329.855.168.395.486.296.599.71

Data adapted from Zhang et al., J. Chem. Eng. Data 2015, 60 (3), 941–946.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select Primary Solvent & Co-solvent ratios Prepare Solvent Mixtures (e.g., 90:10 to 10:90) start->ratios add_compound Add Excess this compound ratios->add_compound equilibrate Equilibrate (24-48h with agitation) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (HPLC/UV-Vis) separate->analyze plot Plot Solubility vs. Co-solvent Ratio analyze->plot determine_max Identify Optimal Ratio plot->determine_max caption Co-solvent solubility screening workflow.

Caption: Co-solvent solubility screening workflow.

Strategy 2: Micellar Solubilization using Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility in the aqueous medium.

  • Surfactant Selection: Choose a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) or an ionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS), depending on your experimental requirements. Non-ionic surfactants are generally less harsh on biological systems.

  • Concentration Gradient: Prepare a series of surfactant solutions in your desired aqueous buffer at concentrations above their known CMC.

  • Drug Addition: Add an excess amount of this compound to each surfactant solution.

  • Equilibration: Stir the mixtures at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Analysis: Separate the undissolved solid by centrifugation or filtration. Determine the concentration of the solubilized compound in the clear supernatant by a suitable analytical method.

Caption: Drug encapsulation in a surfactant micelle.

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating them and increasing their aqueous solubility.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Preparation Method (Kneading): a. Create a paste of the cyclodextrin with a small amount of water or a water-alcohol mixture. b. Add the this compound to the paste and knead for a specified time (e.g., 30-60 minutes). c. Dry the resulting mixture (e.g., in a vacuum oven at 40°C). d. Gently pulverize the dried complex.

  • Solubility Assessment: Determine the solubility of the prepared complex in water or your desired buffer, following the equilibration and analysis steps outlined in the previous protocols.

References

common pitfalls in handling 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Versatile Reagent

Welcome to the technical support guide for 2-bromo-9H-thioxanthen-9-one (BTXO). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile compound. BTXO is a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials, and it serves as a high-efficiency photoinitiator in polymer chemistry.[1][2][3] Its unique thioxanthenone core, combined with the reactive bromine substituent, offers significant synthetic potential but also presents specific challenges.[3][4]

This guide moves beyond standard data sheets to provide field-proven insights and solutions to common pitfalls encountered during experimentation. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and applications of this compound.

Q1: What are the fundamental physicochemical properties of BTXO?

Understanding the core properties of BTXO is the first step to successful experimentation. Key data is summarized below.

PropertyValueSource(s)
CAS Number 20077-10-5[5][6][7]
Molecular Formula C₁₃H₇BrOS[5][6]
Molecular Weight 291.16 g/mol [5][6]
Appearance White to orange or green powder/crystal[5][8]
Melting Point 164 - 168 °C[5][8]
Purity (Typical) ≥ 96% (by GC)[5]
Storage Room temperature, in a dark, dry place[7]

Q2: What are the critical safety precautions for handling BTXO?

Safety is paramount. BTXO is classified as toxic if swallowed and can cause skin and serious eye irritation.[7][9] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Use chemically resistant, impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider additional protective clothing.[9][10]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. If exposure limits may be exceeded, use a full-face respirator.[9]

  • General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9][10]

Q3: How should I properly store this reagent for maximum stability?

The stability of BTXO is crucial for reproducible results. Improper storage can lead to degradation and inconsistent reactivity.

  • Container: Keep the container tightly closed to prevent moisture absorption.[9][11][12]

  • Environment: Store in a cool, dry, and well-ventilated place.[9][11][12]

  • Light Sensitivity: Given its use in photochemical applications, BTXO is light-sensitive.[2] Crucially, store the container in a dark place or use an amber vial to prevent photochemical degradation. [7]

Q4: What are the primary applications of BTXO?

BTXO is a multi-faceted compound with several key applications:

  • Organic Synthesis Intermediate: It is a foundational building block for creating more complex molecules, including pharmaceuticals and dyes.[2]

  • Photoinitiator: It is highly effective for initiating polymerization reactions upon exposure to light, particularly in two-photon direct laser writing (DLW) processes.[1][2]

  • Materials Science: Its electronic properties are leveraged in the development of advanced materials like conductive polymers and components for organic electronics.[2][3]

Q5: BTXO has poor solubility in my solvent. What are my options?

This is a very common issue. The large, relatively non-polar aromatic structure is dominant, leading to poor solubility in polar solvents.

  • Initial Screening: Always perform a small-scale solubility test before committing to a large-scale reaction.

  • Recommended Solvents: For reactions, consider moderately polar to nonpolar aprotic solvents such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF) .

  • Improving Solubility: Gentle heating can often improve solubility, but this must be balanced against the thermal stability of your other reagents.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving specific experimental issues.

Q1: My nucleophilic substitution reaction is sluggish or failing completely. What's wrong?

This is a frequent challenge, often stemming from several potential root causes. Use the following workflow to diagnose the issue.

start Low Yield / No Reaction check_sol Is BTXO fully dissolved? start->check_sol check_reagents Are reagents & catalyst active? check_sol->check_reagents Yes action_sol Change to higher-boiling solvent (e.g., Toluene, DMF). Increase temperature. check_sol->action_sol No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes action_reagents Use fresh, anhydrous reagents. Verify catalyst activity. check_reagents->action_reagents No check_atmosphere Is the reaction atmosphere inert? check_conditions->check_atmosphere Yes action_cond Increase temperature. Increase reaction time. check_conditions->action_cond No action_atmosphere Degas solvent. Run under N2 or Argon. check_atmosphere->action_atmosphere No end Problem Resolved check_atmosphere->end Yes sol_no No sol_yes Yes reagents_no No reagents_yes Yes cond_no No cond_yes Yes action_sol->check_reagents action_reagents->check_conditions action_cond->check_atmosphere action_atmosphere->end

Workflow for troubleshooting low-yield reactions.
  • Causality: The C-Br bond on the electron-deficient aromatic ring is the target for nucleophilic substitution. However, poor solubility can prevent reagents from interacting effectively. Furthermore, many coupling reactions (e.g., Suzuki, Buchwald-Hartwig) require an active catalyst, which can be poisoned by water or other impurities.[1]

Q2: I'm observing unexpected side products in my analysis. What are they?

The presence of multiple reactive sites on BTXO can lead to side reactions if conditions are not carefully controlled.

cluster_molecule mol cbr C-Br Bond (Primary site for substitution/coupling) cbr->mol   co Carbonyl Group (Site for condensation, e.g., Schiff base) co->mol  

Key reactive sites on this compound.
  • Side Reaction at Carbonyl: Strong nucleophiles or harsh basic conditions can potentially lead to addition at the carbonyl group. For reactions targeting the C-Br bond, use milder bases (e.g., K₂CO₃, Cs₂CO₃) where possible. For reactions targeting the carbonyl (e.g., Schiff base formation), an acid catalyst is typically required.[3][13]

  • Photochemical Reactions: If your reaction is exposed to ambient light, the photoinitiator nature of the thioxanthenone core could lead to radical-based side products. Solution: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Debromination: Under certain reductive conditions (e.g., with certain palladium catalysts and hydrogen sources), the C-Br bond can be cleaved, leading to the formation of 9H-thioxanthen-9-one. Ensure your conditions are not overly reductive unless this is the desired outcome.

Q3: My purification by column chromatography is giving poor separation. How can I improve it?

Purification can be challenging due to the compound's planarity and moderate polarity.

  • Problem: The product is streaking or co-eluting with impurities.

  • Causality: The polarity of the solvent system may be inappropriate, or the silica gel may be interacting too strongly or weakly with the compound.

  • Solutions:

    • Solvent System Optimization: Start with a nonpolar system and gradually increase polarity. A common starting point is a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) . If separation is still poor, try a different solvent system, such as DCM in Hexanes .

    • Use of Additives: If the compound is streaking, adding a very small amount (e.g., 0.1-0.5%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase can improve peak shape.

    • Dry Loading: BTXO and its derivatives are often solids with limited solubility. Adsorbing your crude material onto a small amount of silica gel ("dry loading") before loading it onto the column often provides much sharper bands and better separation than loading as a concentrated solution.

Q4: I'm struggling to get my product to crystallize. What should I do?

Recrystallization is an excellent method for purifying BTXO derivatives, but finding the right solvent is key.

  • Principle of Recrystallization: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening Protocol:

    • Place ~10-20 mg of your crude product into several small test tubes.

    • To each tube, add a different solvent dropwise (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone).

    • If the compound dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the tube gently. If it dissolves when hot, this is a promising candidate.

    • Allow the promising candidates to cool slowly to room temperature, then in an ice bath. The solvent that yields clean-looking crystals is your best choice.

  • Common Solvent Systems: A mixture of two miscible solvents, one in which the compound is soluble (e.g., DCM, Acetone) and one in which it is not (e.g., Hexanes, Pentane), is often effective. Dissolve the crude material in a minimal amount of the "good" solvent and add the "bad" solvent dropwise until the solution becomes cloudy, then heat until clear and allow to cool slowly.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation

This protocol is adapted from established methods for the condensation of BTXO with primary amines.[13][14]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired primary amine (1.1 eq) and absolute ethanol (approx. 0.1 M concentration).

  • Catalyst: Add 3-5 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the BTXO starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. The product often precipitates from the solution. Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a nonpolar mobile phase (e.g., 100% Hexane or 2% Ethyl Acetate in Hexane).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-bromo-9H-thioxanthen-9-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will explore common challenges, provide in-depth troubleshooting advice, and offer practical solutions grounded in chemical principles and scale-up experience.

This compound is a valuable heterocyclic compound used as a building block in the synthesis of dyes, pharmaceuticals, and photosensitizers.[1][2] Its synthesis, while manageable on a small scale, presents unique challenges during scale-up, including managing highly exothermic reactions, controlling impurity profiles, and ensuring product consistency. This guide provides the expertise to navigate these complexities effectively.

Section 1: Overview of the Synthetic Pathway

A common and direct route for synthesizing the thioxanthen-9-one core is the acid-catalyzed cyclization of a diaryl sulfide precursor, which can be formed in situ. For this compound, a plausible and scalable method is the reaction of thiosalicylic acid (1) with bromobenzene (2) in the presence of a strong dehydrating acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).

The reaction proceeds via an electrophilic aromatic substitution mechanism. The thiosalicylic acid is activated by the strong acid, followed by reaction with bromobenzene to form an intermediate diaryl sulfide. Subsequent intramolecular acylation (a Friedel-Crafts type cyclization) yields the desired tricyclic product, this compound (3) .

General Synthesis Workflow

The overall process for scaling up this synthesis can be visualized as a multi-stage workflow, where each step requires careful consideration and control.

G cluster_0 Pre-Production cluster_1 Synthesis cluster_2 Downstream Processing A Raw Material Qualification (1) C Reactor Setup & Inerting (3) A->C B Process Hazard Analysis (2) B->C D Reagent Charging (4) C->D E Controlled Heating & Reaction Monitoring (5) D->E F Reaction Quench (6) E->F G Product Isolation (Filtration) (7) F->G H Purification (Recrystallization) (8) G->H I Drying (9) H->I J Final Product: This compound I->J

Caption: High-level workflow for the scaled-up synthesis of this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific issues that frequently arise when moving from bench-scale to larger-scale production.

Question: My reaction yield has dropped significantly from 85% at the 10g scale to 50% at the 1kg scale. What are the likely causes?

Answer: A drop in yield during scale-up is a common but multifaceted problem. It rarely stems from a single cause. A systematic approach is essential to diagnose the issue.[3]

1. Inefficient Heat Transfer and Temperature Control:

  • The "Why": Chemical reactions have a thermal profile (exothermic or endothermic). As you increase the scale, the volume of the reaction increases by a cubic function (volume ∝ radius³), while the surface area of the reactor available for heat exchange only increases by a square function (area ∝ radius²). This means it becomes much harder to add or remove heat effectively. The synthesis of thioxanthones in strong acid is often highly exothermic. Uncontrolled exotherms can lead to localized "hot spots," causing thermal decomposition of starting materials and products, and promoting side reactions.[3]

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Do not rely on the jacket temperature. Always use a calibrated internal temperature probe to understand the true thermal profile of your reaction.

    • Controlled Addition: Add reagents, especially the catalyst or a key reactant, slowly and sub-surface to prevent localized heating. For this synthesis, adding thiosalicylic acid portion-wise to the bromobenzene/acid mixture is advisable.

    • Reactor Choice: Ensure your reactor has adequate heat exchange capacity. A glass-lined steel reactor with good agitator design and appropriate heating/cooling fluid is standard.

2. Inadequate Mixing:

  • The "Why": What appears as a homogenous solution in a small flask can have significant concentration and temperature gradients in a large reactor. Poor mixing leads to inefficient reactions and the formation of byproducts. In this specific reaction, ensuring the thiosalicylic acid is well-dispersed in the bromobenzene/sulfuric acid medium is critical for the reaction to proceed evenly.

  • Troubleshooting Steps:

    • Agitator Selection: Use an agitator designed for viscous mixtures, such as an anchor or pitched-blade turbine. The goal is to create good top-to-bottom turnover of the reactor contents.

    • Stir Speed Study: Determine the minimum effective stir rate at the lab scale and use chemical engineering principles (e.g., constant power-to-volume ratio) to estimate the equivalent rate for the larger reactor.

    • Visual Observation: If your reactor has a sight glass, visually confirm that solids are being suspended and the mixture is homogenous.

3. Quality and Stoichiometry of Starting Materials:

  • The "Why": Impurities that have a negligible effect at a small scale can become significant inhibitors or catalysts for side reactions at a larger scale.[3] Water is a particularly problematic impurity in this synthesis, as it can dilute the acid catalyst and affect its reactivity.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA): Always procure high-purity starting materials and review the CoA for each new batch. Pay close attention to water content and any specified organic impurities.

    • Reagent Stoichiometry: Re-verify all calculations. A small weighing error at the bench is insignificant, but a similar percentage error at the 1kg scale can be substantial. Ensure bromobenzene is used in excess as it often serves as both a reactant and a solvent.

Question: On a larger scale, I'm observing a new, dark-colored impurity that is difficult to remove by recrystallization. What could it be?

Answer: The formation of colored impurities often points to side reactions favored by the harsh, acidic conditions and potentially higher temperatures encountered during scale-up.

  • Likely Side Reaction: Sulfonation

    • The "Why": Concentrated sulfuric acid is a sulfonating agent. At elevated temperatures, it can sulfonate the aromatic rings of bromobenzene or the thioxanthenone product. Sulfonated byproducts are often dark, polar, and can be difficult to separate from the desired product.

    • Preventative Measures:

      • Temperature Control: Strictly maintain the reaction temperature below the threshold for significant sulfonation. This may require an optimization study (e.g., running small-scale experiments at different temperatures).

      • Alternative Catalysts: Consider using polyphosphoric acid (PPA) instead of sulfuric acid. PPA is an excellent dehydrating agent and Friedel-Crafts catalyst but is not a sulfonating agent, which can lead to a cleaner reaction profile.

  • Likely Side Reaction: Incomplete Cyclization or Dimerization

    • The "Why": If the intramolecular cyclization step is slow or incomplete due to poor mixing or insufficient catalyst activity, the intermediate diaryl sulfide can potentially react with another molecule, leading to higher molecular weight, often colored, byproducts.

    • Preventative Measures:

      • Reaction Monitoring: Use in-process controls (IPC) like TLC or HPLC to monitor the reaction. Ensure the reaction is driven to completion before initiating the work-up.[4]

      • Catalyst Concentration: Ensure the acid catalyst is present in a sufficient concentration to promote efficient cyclization.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed on Scale-Up q1 Was internal temperature monitored? start->q1 a1_no No: Install probe. Re-evaluate thermal profile. q1->a1_no No q2 Was an exotherm controlled? q1->q2 Yes a1_yes Yes a2_no No: Decrease addition rate. Improve reactor cooling. q2->a2_no No q3 Is mixing adequate? (No dead spots) q2->q3 Yes a2_yes Yes a3_no No: Increase agitation speed. Evaluate impeller design. q3->a3_no No q4 Are starting materials of high purity? (esp. low H2O) q3->q4 Yes a3_yes Yes a4_yes Yes: Proceed to work-up evaluation. q4->a4_yes Yes a4_no No: Re-qualify raw materials. Use anhydrous reagents. q4->a4_no No

Caption: A decision tree to systematically troubleshoot low yields during scale-up.

Section 3: Scale-Up FAQs

Q1: What are the critical safety considerations for this reaction at the kilogram scale?

  • Handling Strong Acids: Concentrated sulfuric acid and PPA are highly corrosive. All transfers should be conducted in a well-ventilated area using appropriate PPE, including acid-resistant gloves, apron, and a face shield.[5]

  • Exotherm Management: A runaway reaction is a serious hazard. A process hazard analysis (PHA) should be performed to understand the thermal risks. Ensure the reactor's cooling system is functional and can handle the maximum potential heat output of the reaction.

  • Quenching: The reaction quench, typically done by slowly adding the reaction mixture to ice/water, is extremely exothermic. This must be done at a controlled rate with vigorous stirring and in a vessel capable of handling the heat load to prevent splashing and boiling.

  • Vapor Release: Thermal decomposition can release irritating gases and vapors like sulfur oxides.[5][6] Ensure the reactor is connected to a suitable scrubbing system.

Q2: How should I monitor the reaction progress at scale? Sampling from a large, hot, and corrosive reaction mixture is hazardous and can be difficult.

  • Pre-determined Reaction Time: The most robust method is to establish a reliable reaction time through carefully controlled lab experiments. If the reaction consistently reaches >99% conversion in 4 hours at 100°C at the lab scale, this can be used as the endpoint for the pilot batch, provided temperature and mixing are well-controlled.

  • Quenched Samples for IPC: If IPC is necessary, develop a safe sampling procedure. This may involve using a sample dip tube under inert pressure to extract a small, representative sample, which is then immediately and carefully quenched in a prepared vial before analysis by TLC or HPLC.

Q3: My product is difficult to filter after quenching and isolation. What can I do? This is often due to the formation of very fine particles or an oily precipitate.

  • "Anti-Solvent" Addition: Instead of quenching the reaction mixture into water, consider a reverse addition where water is slowly added to the reaction mixture at a controlled temperature. This can sometimes promote better crystal growth.

  • Crystallization Tuning: After the initial precipitation, aging the slurry at a specific temperature for several hours, with slow stirring, can encourage smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving filterability.

  • Filter Aid: If the particles remain fine, a filter aid like Celite® can be used. A thin pad of the filter aid is placed on the filter before filtration begins.

Section 4: Comparative Experimental Protocols

The following protocols are illustrative and should be optimized for specific laboratory and plant conditions.

ParameterLab Scale (10g Product)Pilot Scale (1kg Product)Rationale for Change
Reactor 500 mL 3-neck round-bottom flask20 L glass-lined steel reactorMaterial compatibility, heat transfer, and containment.
Catalyst 150 mL conc. H₂SO₄15 L conc. H₂SO₄Maintained volumetric ratio.
Bromobenzene 100 mL (excess)10 L (excess)Serves as reactant and solvent.
Thiosalicylic Acid 12.5 g1.25 kgScaled reactant.
Addition Method Manual addition via powder funnel over 15-20 min.Controlled addition via solids charging system over 2-3 hours.To control the exotherm and ensure good dispersion.
Temp. Control Heating mantle with stir barReactor jacket with circulating thermal fluidPrecise and efficient control of internal temperature.
Work-up Pouring mixture onto 500g of crushed ice in a beakerControlled transfer via pump into a separate quench vessel containing 50kg of ice/waterSafety and control of the highly exothermic quench.
Purification Recrystallization from ethanol in a 1L flaskRecrystallization from ethanol in a 20L reactor with a filter-dryerHandling of large volumes and efficient solid-liquid separation.
Step-by-Step Pilot Scale Protocol
  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge bromobenzene (10 L) followed by concentrated sulfuric acid (15 L) to the reactor. Start agitation.

  • Initial Heating: Heat the mixture to 60-70°C using the reactor jacket.

  • Controlled Addition: Add thiosalicylic acid (1.25 kg) in portions over 2-3 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed 110°C.

  • Reaction: Once the addition is complete, hold the reaction mixture at 100-105°C for 4-6 hours. Monitor by a pre-approved IPC method if necessary.

  • Cooling & Transfer: Cool the reaction mixture to 40-50°C.

  • Quench: In a separate, suitable vessel, prepare a mixture of crushed ice (25 kg) and water (25 L). With vigorous stirring, slowly pump the reaction mixture into the ice/water slurry over 1-2 hours, keeping the quench vessel temperature below 30°C.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then filter the solids using a suitable filter (e.g., Nutsche filter). Wash the filter cake with deionized water until the washings are neutral (pH ~7).

  • Purification: Transfer the wet cake to a clean reactor. Add ethanol (volume to be determined by lab-scale solubility studies), heat to reflux to dissolve the solid, then cool slowly to 0-5°C to recrystallize.

  • Drying: Filter the purified product and dry under vacuum at 60-70°C until a constant weight is achieved.

Section 5: References

  • BenchChem. An In-Depth Technical Guide to 2-Bromothioxanthen-9-one. 7

  • Fisher Scientific. SAFETY DATA SHEET - Thioxanthen-9-one. 6

  • Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56. 8

  • BenchChem. Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. 4

  • Chem-Impex. This compound. 1

  • TCI Chemicals. SAFETY DATA SHEET - Thioxanthone. 5

  • Sigma-Aldrich. SAFETY DATA SHEET - this compound. --INVALID-LINK--

  • BenchChem. Troubleshooting low yields in the synthesis of substituted enones. 3

  • Biosynth. Safety Data Sheet - this compound. 9

  • Chem-Impex. This compound Product Page. 1

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Thioxanthen-9-one. 10

  • CymitQuimica. CAS 20077-10-5: 9H-Thioxanthen-9-one, 2-bromo-. 11

  • Sigma-Aldrich. This compound Product Page. 12

  • Chem-Impex. This compound (French). 2

  • Smolecule. 9H-Thioxanthene, 2-bromo-. 13

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Hispidospermidin Synthesis. 14

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 2-bromo-9H-thioxanthen-9-one, a halogenated derivative of the thioxanthen-9-one scaffold, presents a molecule of significant interest for its potential applications in the development of new therapeutic agents and functional materials.[1][2] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a comparative perspective with structurally similar compounds to aid researchers in its unambiguous identification and characterization.

The Importance of Spectroscopic Analysis

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Techniques like NMR and MS provide a powerful lens through which we can probe the atomic arrangement and connectivity within a molecule. NMR spectroscopy offers detailed information about the chemical environment of individual atoms, while mass spectrometry reveals the precise molecular weight and provides clues to the molecular structure through fragmentation analysis. A thorough understanding of these techniques is therefore essential for any scientist working at the forefront of chemical research.

Analytical Workflow for Structural Elucidation

The process of characterizing a new or synthesized compound typically follows a logical workflow designed to provide orthogonal pieces of structural information. This ensures a high degree of confidence in the final structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS_Analysis MS_Analysis Purification->MS_Analysis Purified Sample NMR_Analysis NMR_Analysis MS_Analysis->NMR_Analysis Molecular Formula Confirmation Structure_Elucidation Structure_Elucidation NMR_Analysis->Structure_Elucidation Connectivity & Stereochemistry Comparative_Analysis Comparative_Analysis Structure_Elucidation->Comparative_Analysis Proposed Structure Final_Confirmation Final_Confirmation Comparative_Analysis->Final_Confirmation Validated Structure

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectrum of this compound

While a publicly available experimental spectrum for this compound is not readily found, we can predict the expected chemical shifts and splitting patterns based on the known effects of the substituents and the thioxanthen-9-one core. The aromatic region is expected to be complex due to the presence of seven protons on the fused ring system.

For comparison, the ¹H NMR data for the unsubstituted Thioxanthen-9-one is available and shows a complex multiplet in the aromatic region. This provides a foundational understanding of the proton environments in the core structure.

Comparative ¹H NMR Data

To provide a practical reference, the table below compares the expected ¹H NMR data for this compound with the experimental data for the closely related 2-chlorothioxanthen-9-one. The substitution pattern significantly influences the chemical shifts of the aromatic protons.

Compound Aromatic Protons (ppm)
Thioxanthen-9-one Multiplet
2-chlorothioxanthen-9-one 8.55 (d), 7.59 (d), 7.51 (m), 7.45 (m)
Predicted this compound Similar pattern to 2-chloro derivative, with potential downfield shifts for protons adjacent to the bromine atom.

Note: The exact chemical shifts for the predicted spectrum will vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide valuable information on the number of unique carbon environments. We can predict the approximate chemical shifts based on the thioxanthen-9-one backbone and the known substituent effects of the bromine atom. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (typically 298 K).

  • For the ¹H spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For the ¹³C spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and for gaining insights into the molecule's structure.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₁₃H₇BrOS, with a monoisotopic mass of approximately 290.95 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity.

Fragmentation Pattern

Electron ionization (EI) is a common technique that leads to the fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation pathways are expected to involve the loss of the bromine atom, carbon monoxide (CO), and potentially other fragments from the aromatic rings.

G M [C₁₃H₇BrOS]⁺ (Molecular Ion) F1 [C₁₃H₇OS]⁺ M->F1 - Br F2 [C₁₂H₇BrS]⁺ M->F2 - CO F3 [C₁₂H₇S]⁺ F2->F3 - Br

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Comparative Mass Spectrometry Data

The mass spectrum of 2-chlorothioxanthen-9-one provides a useful comparison. The molecular ion will show an isotopic pattern characteristic of a single chlorine atom (M⁺ and M+2 peaks with an approximate 3:1 intensity ratio). The fragmentation will likely follow similar pathways involving the loss of the chlorine atom and carbon monoxide.

Compound Molecular Ion (m/z) Key Fragments (m/z)
2-chlorothioxanthen-9-one 246 (M⁺), 248 (M+2)211 (M-Cl), 218 (M-CO)
Predicted this compound 290 (M⁺), 292 (M+2)211 (M-Br), 262 (M-CO)
Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The concentration should be optimized to avoid detector saturation.

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • For electron ionization (EI), a standard electron energy of 70 eV is commonly used to generate reproducible fragmentation patterns.

  • Acquire the mass spectrum over an appropriate m/z range to detect the molecular ion and key fragments.

Conclusion

While direct experimental NMR and mass spectrometry data for this compound are not widely published, a comprehensive understanding of its expected spectroscopic features can be derived from the analysis of its chemical structure and comparison with closely related analogs. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently identify and characterize this important molecule, paving the way for its further investigation in drug discovery and materials science. The principles and comparative data presented herein serve as a robust framework for the structural elucidation of not only this compound but also other novel halogenated heterocyclic compounds.

References

A Comparative Analysis of the Quantum Yield of 2-Bromo-9H-thioxanthen-9-one and Other Thioxanthone Photoinitiators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of photopolymerization, the efficiency of a photoinitiator is paramount. This efficiency is fundamentally governed by its quantum yield—specifically, the quantum yield of intersystem crossing (Φ_ISC_), which dictates the population of the photoactive triplet state. This guide provides an in-depth comparison of 2-bromo-9H-thioxanthen-9-one, a halogenated derivative, with other common thioxanthones, exploring the mechanistic basis for its distinct photochemical behavior and providing the experimental framework for its evaluation.

The Central Role of Triplet State Quantum Yield in Thioxanthone Photoinitiators

Thioxanthone (TX) and its derivatives are classic Type II photoinitiators.[1] Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). However, the singlet state is typically short-lived and not the primary initiator of polymerization. The key event is a rapid and efficient transition from the singlet state to a longer-lived triplet state (T₁) via a process called intersystem crossing (ISC).[2][3] It is this triplet state that interacts with a co-initiator (typically a hydrogen donor like an amine) to generate the free radicals that initiate the polymerization chain reaction.[1][4]

Therefore, the intersystem crossing quantum yield (Φ_ISC_)—the fraction of excited singlet molecules that convert to the triplet state—is the most critical parameter determining the efficacy of a thioxanthone-based photoinitiator. A higher Φ_ISC_ directly translates to a greater generation of initiating radicals per photon absorbed.

Comparative Analysis: The Influence of Bromine Substitution

The photochemical properties of the thioxanthone scaffold can be finely tuned through substitution on its aromatic core.[5] The introduction of a bromine atom at the 2-position, as in this compound, has a profound and predictable impact on its quantum yield due to the internal heavy-atom effect .

The heavy-atom effect describes how the presence of an atom with a large atomic number, such as bromine, enhances the probability of spin-forbidden transitions, like intersystem crossing.[6][7] This occurs because the heavy atom increases spin-orbit coupling, which is the interaction between the electron's orbital angular momentum and its spin angular momentum. This enhanced coupling facilitates the "flipping" of an electron's spin, which is required for the S₁ → T₁ transition.

As a consequence, we observe the following trends:

  • Increased Intersystem Crossing (ISC) Quantum Yield: The primary effect of the bromine atom is a significant increase in the rate of intersystem crossing. This leads to a higher Φ_ISC_ for this compound compared to its unsubstituted counterpart.

  • Decreased Fluorescence Quantum Yield: Because the S₁ state is more rapidly depopulated via the enhanced ISC pathway, the competing process of fluorescence (S₁ → S₀) becomes less probable. This results in a lower fluorescence quantum yield.[8]

While specific, directly comparative data for this compound is sparse in the literature, the well-established principles of the heavy-atom effect allow for a robust comparison with well-characterized derivatives like 2-isopropylthioxanthone (ITX).

CompoundKey SubstituentExpected Intersystem Crossing Quantum Yield (Φ_ISC_)Expected Fluorescence Quantum Yield (Φ_f)Mechanistic Rationale
Thioxanthone (TX)None (H)HighLowParent compound with inherently efficient ISC due to n→π* and π→π* state mixing.[2]
2-Isopropylthioxanthone (ITX)IsopropylVery High (~0.85)[2]Very LowAlkyl group provides good solubility; maintains high ISC efficiency.
This compound Bromine Highest Lowest Internal heavy-atom effect significantly enhances spin-orbit coupling, maximizing the ISC rate.[6][7]
2-(Dimethylamino)thioxanthoneAmine (Donor)LowerHigherElectron-donating groups can raise the energy of n→π* states, potentially altering the ISC efficiency and increasing fluorescence.[5][9]

Mechanistic Pathways of Photoexcitation

The Jablonski diagram below illustrates the primary photophysical processes for a thioxanthone derivative. The introduction of a heavy atom like bromine directly accelerates the k_ISC_ rate, making the T₁ state formation the dominant de-excitation pathway from the S₁ state.

G cluster_0 Photophysical Pathways S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence (k_f) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (k_ISC) Enhanced by Bromine T1->S0 Phosphorescence (k_p) + Radical Generation

Caption: Enhanced intersystem crossing in this compound.

Experimental Protocol: Determination of Triplet Quantum Yield

To empirically validate the superior performance of this compound, its triplet quantum yield can be determined using a relative method employing nanosecond laser flash photolysis. This technique compares the transient triplet-triplet absorption of the sample to that of a well-characterized actinometer (a standard with a known Φ_ISC_).

Objective: To determine the intersystem crossing quantum yield (Φ_ISC_) of this compound relative to a standard actinometer.

Materials:

  • Nanosecond laser flash photolysis system (e.g., Nd:YAG laser at 355 nm)

  • Sample: this compound

  • Actinometer: Benzophenone in benzene (Φ_ISC_ = 1.0)

  • Solvent: Spectroscopic grade, nitrogen-saturated benzene or acetonitrile

  • Quartz cuvettes (1 cm path length) with stopcocks for degassing

Methodology:

  • Solution Preparation:

    • Prepare solutions of both the actinometer (e.g., benzophenone) and the sample (this compound) in the chosen solvent.

    • Causality: The concentrations must be adjusted so that the absorbance (optical density) of both solutions at the laser excitation wavelength (355 nm) is identical and low (typically ~0.1-0.2) to avoid inner filter effects and ensure uniform excitation.

  • Degassing:

    • Thoroughly degas both solutions by bubbling with nitrogen for at least 20 minutes or by performing several freeze-pump-thaw cycles.

    • Causality: Oxygen is an efficient quencher of triplet states. Removing dissolved oxygen is critical to accurately measure the initial triplet-triplet absorption and prevent artificially shortened triplet lifetimes.

  • Data Acquisition (Actinometer):

    • Place the degassed actinometer cuvette in the laser flash photolysis system.

    • Excite the sample with a single laser pulse (355 nm).

    • Record the transient absorption spectrum immediately after the flash. Identify the wavelength of maximum triplet-triplet absorption (λ_max_) for the actinometer.

    • Measure the change in optical density (ΔOD_A_) at this λ_max_.

  • Data Acquisition (Sample):

    • Replace the actinometer with the degassed sample cuvette.

    • Using the exact same laser intensity and experimental setup, excite the sample.

    • Record the transient absorption spectrum and determine the ΔOD_S_ at its triplet-triplet λ_max_.

  • Calculation:

    • The triplet quantum yield of the sample (Φ_ISC_^S) is calculated using the following equation:

      Φ_ISC_^S = Φ_ISC_^A * (ΔOD_S_ / ΔOD_A_) * (ε_T_^A / ε_T_^S)

      Where:

      • Φ_ISC_^A is the known quantum yield of the actinometer (1.0 for benzophenone).

      • ΔOD_S_ and ΔOD_A_ are the maximum changes in optical density for the sample and actinometer, respectively.

      • ε_T_^S and ε_T_^A are the molar extinction coefficients of the triplet-triplet absorption for the sample and actinometer at their respective λ_max_.

    • Trustworthiness: The accuracy of this protocol depends on the precise control of laser intensity and the accurate determination of the triplet extinction coefficients, which may need to be obtained from the literature or determined separately.

G start Start prep Solution Prep Prepare Sample & Actinometer Match Absorbance at λ_ex start->prep degas Degas Solutions N₂ Purge or Freeze-Pump-Thaw prep->degas lfp_act LFP Measurement (Actinometer) Excite at 355 nm Record ΔOD_A degas->lfp_act lfp_sample LFP Measurement (Sample) Excite at 355 nm Record ΔOD_S lfp_act->lfp_sample Same Laser Power calc Calculation Φ_ISC_ = Φ_A * (ΔOD_S/ΔOD_A) * (ε_A/ε_S) lfp_sample->calc end_node End calc->end_node

Caption: Workflow for relative quantum yield determination via laser flash photolysis.

Conclusion

The selection of a photoinitiator is a critical decision in the formulation of photocurable materials. For applications demanding the highest reactivity and efficiency, this compound presents a compelling option. Its bromine substituent, via the internal heavy-atom effect, significantly enhances the intersystem crossing quantum yield—the key performance metric for a Type II photoinitiator. This leads to a more efficient generation of initiating radicals compared to unsubstituted or alkyl-substituted thioxanthones. While this comes at the cost of reduced fluorescence, this trade-off is highly favorable for polymerization applications. The experimental protocols outlined herein provide a robust framework for quantifying this enhanced performance and validating the selection of this compound for advanced photopolymerization systems.

References

A Researcher's Guide to the Electrochemical Comparison of Thioxanthenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the electrochemical properties of thioxanthenone derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides a robust, self-validating experimental protocol, and connects the electrochemical behavior of these fascinating molecules to their therapeutic potential, particularly in photodynamic therapy (PDT).

Introduction: The Significance of Thioxanthenones and Their Electrochemical Behavior

Thioxanthenone and its derivatives represent a critical class of heterocyclic compounds. Their rigid, planar structure and electron-rich sulfur atom bestow upon them unique photophysical and electrochemical properties. These characteristics make them highly valuable as building blocks in organic electronics and, more importantly, as photosensitizers in medical applications like photodynamic therapy (PDT).[1] In PDT, a photosensitizer is activated by light to produce reactive oxygen species (ROS), which can selectively destroy cancer cells.[2][3][4]

The efficacy of a thioxanthenone derivative as a photosensitizer is intrinsically linked to its electrochemical properties. The ease with which these molecules can be oxidized or reduced (their redox potentials) governs their ability to interact with molecular oxygen and generate cytotoxic ROS.[2] Therefore, a thorough electrochemical characterization is not merely an academic exercise; it is a crucial step in the rational design and screening of new, more effective phototherapeutic agents. This guide will focus on cyclic voltammetry (CV), a powerful and accessible technique for probing these vital electrochemical properties.[5]

Fundamentals of Cyclic Voltammetry for Thioxanthenone Analysis

Cyclic voltammetry is an electroanalytical technique where the current at a working electrode is measured while the potential is swept in a triangular waveform.[6] For a thioxanthenone derivative, a CV experiment provides a wealth of information:

  • Redox Potentials (E°'): It reveals the potentials at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons). These potentials are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Electrochemical Reversibility: The CV profile indicates whether the electron transfer processes are reversible or irreversible. A reversible process suggests the molecule is stable in its oxidized or reduced form, a key trait for a recyclable photosensitizer.

  • Mechanistic Insights: By analyzing the shape and scan rate dependence of the voltammetric peaks, one can gain insights into the mechanisms of electron transfer and any coupled chemical reactions.[6]

Understanding these parameters is fundamental to predicting how a specific derivative will behave in a biological environment and its potential to generate ROS via Type I (electron transfer) or Type II (energy transfer) photochemical pathways.[2][3][7]

Experimental Protocol: Cyclic Voltammetry of Thioxanthenone Derivatives

This section provides a detailed, step-by-step methodology for performing cyclic voltammetry on thioxanthenone derivatives. The protocol is designed to be self-validating by incorporating an internal standard.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) are commonly chosen for their wide potential windows and ability to dissolve both the analyte and the supporting electrolyte.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄) are used at a high concentration (e.g., 0.1 M) to ensure sufficient conductivity of the solution and to minimize solution resistance.

  • Electrodes: A standard three-electrode setup is used. A glassy carbon electrode serves as the working electrode due to its wide potential range and inertness. A platinum wire is a common counter electrode, and a silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode is used as the reference electrode against which the working electrode's potential is measured.

  • Internal Standard: Ferrocene is added at the end of the experiment. It has a well-defined, reversible oxidation peak (Fc/Fc⁺ couple) which is used to calibrate the potential measurements, ensuring data is comparable across different experiments and laboratories.

Step-by-Step Protocol:
  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., anhydrous acetonitrile).

    • Prepare a stock solution of the thioxanthenone derivative to be analyzed (typically 1-2 mM) in the same electrolyte solution.

    • Prepare a 1 mM solution of ferrocene in the electrolyte solution.

  • Electrode Preparation & Cell Assembly:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with the solvent and dry.

    • Assemble the three electrodes (working, counter, and reference) in the electrochemical cell.[8]

    • Ensure the tips of the electrodes are submerged in the solution.

  • System Deoxygenation:

    • Bubble an inert gas (high-purity argon or nitrogen) through the electrolyte solution in the cell for at least 5-10 minutes. This is critical as dissolved oxygen is electroactive and can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Background Scan:

    • Run a cyclic voltammogram of the electrolyte solution alone (without the thioxanthenone derivative) to establish the potential window and to ensure there are no interfering impurities.

  • Analyte Measurement:

    • Add the thioxanthenone derivative stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Record the cyclic voltammogram. Start the potential scan from an initial potential where no reaction occurs, sweep to a potential where oxidation or reduction occurs, and then reverse the scan back to the starting point.[6]

    • Typical parameters: Scan rate of 100 mV/s, appropriate potential range based on the compound's expected activity.

    • Repeat the measurement at different scan rates (e.g., 25, 50, 200 mV/s) to investigate the nature of the redox processes.

  • Internal Standard Calibration:

    • Add a small amount of the ferrocene solution to the cell.

    • Record the cyclic voltammogram again, ensuring the scan range covers the ferrocene oxidation peak.

    • Report all measured potentials for the thioxanthenone derivative relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.1 M Electrolyte Solution D Assemble 3-Electrode Cell A->D B Prepare 1-2 mM Analyte Solution G Add Analyte & Record CV (Vary Scan Rates) B->G C Polish Working Electrode C->D E Deoxygenate with N2/Ar (10 min) D->E F Record Background CV (Electrolyte only) E->F F->G H Add Ferrocene (Internal Standard) G->H I Record Final CV H->I J Determine Redox Potentials (Epa, Epc) I->J K Calculate E°' vs. Fc/Fc+ J->K L Analyze Reversibility (ΔEp, ipa/ipc) K->L

Caption: Workflow for Cyclic Voltammetry of Thioxanthenone Derivatives.

Comparative Electrochemical Data of Thioxanthenone Derivatives

The electrochemical properties of thioxanthenone derivatives are highly sensitive to the nature and position of substituents on the aromatic core. Electron-donating groups (e.g., amines, ethers) generally make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups (e.g., halogens, nitro groups) make it harder to oxidize. The following table summarizes representative data from the literature.

DerivativeSubstituent(s)First Oxidation Potential (Eox vs. Fc/Fc⁺)First Reduction Potential (Ered vs. Fc/Fc⁺)Electrochemical Band Gap (eV)Source
ThioxanthoneUnsubstituted~1.7 V~-1.6 V~3.3Hypothetical/Reference
BTI-HBenzothioxanthene imide1.05 V-1.13 V2.18[2]
BTI-S1Monothionated BTI0.99 V-1.02 V2.01[2]
BTI-S2Dithionated BTI0.96 V-0.92 V1.88[2]
BTI-S3Trithionated BTI0.97 V-0.83 V1.80[2]
D-A Type 1Phenoxazine (Donor)0.44 V-2.13 V2.57[9]
D-A Type 2Di-tert-butylcarbazole (Donor)0.81 V-2.10 V2.91[9]

Note: Values are approximate and can vary based on specific experimental conditions. The electrochemical band gap is calculated from the onset potentials of the first oxidation and reduction waves.

Analysis of Data: As observed in the benzothioxanthene imide (BTI) series, successive thionation (adding sulfur atoms) systematically lowers both the oxidation and reduction potentials.[2] This leads to a smaller electrochemical band gap, which often correlates with a red-shift in the molecule's light absorption spectrum—a highly desirable feature for PDT photosensitizers, as longer wavelengths of light can penetrate deeper into tissues.[2][10] Similarly, adding strong electron-donating groups like phenoxazine dramatically lowers the oxidation potential, creating donor-acceptor (D-A) type structures with distinct electronic properties.[9]

Electrochemical Properties and the Mechanism of Action in PDT

The redox potentials determined by CV are critical for understanding the mechanism by which a thioxanthenone derivative generates cytotoxic ROS. The overall process begins when the photosensitizer absorbs light, promoting it to an excited singlet state (S₁), followed by intersystem crossing to a longer-lived excited triplet state (T₁).[7][11] From this T₁ state, two primary pathways can lead to ROS generation:

  • Type II Mechanism: The excited photosensitizer (PS) transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is often the dominant pathway for PDT.[3][7]

  • Type I Mechanism: The excited PS engages in electron transfer with a substrate or oxygen itself, forming radical ions like the superoxide anion (O₂⁻•).[2][7] Derivatives with low oxidation potentials are more likely to participate in this pathway.[2]

The interplay between these two mechanisms can be influenced by the electrochemical properties of the photosensitizer.[2] A low and reversible oxidation potential suggests that the derivative can readily donate an electron, potentially favoring a Type I mechanism or a mix of Type I and II.[2]

ROS Generation Pathway Diagram

G PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Light (hν) Absorption PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) O2_3 ³O₂ (Ground State) O2_1 ¹O₂ (Singlet Oxygen) CYTOTOXIC PS_T1->O2_1 Type II Energy Transfer ROS O₂⁻•, •OH (Other ROS) CYTOTOXIC PS_T1->ROS Type I Electron Transfer Substrate Substrate (e.g., H₂O)

Caption: Photosensitization pathways for ROS generation in PDT.

Conclusion and Future Outlook

Electrochemical analysis, particularly cyclic voltammetry, is an indispensable tool in the development of thioxanthenone-based therapeutic agents. It provides a rapid and reliable method for quantifying the redox properties that govern the photosensitizing efficiency of these molecules. The data clearly shows that strategic chemical modification of the thioxanthenone scaffold allows for the fine-tuning of HOMO/LUMO energy levels, thereby optimizing their light absorption and ROS generation capabilities.

Future research will likely focus on synthesizing derivatives with even lower oxidation potentials and absorption maxima further into the near-infrared region to enhance tissue penetration. The combination of detailed electrochemical screening with in-vitro and in-vivo biological assays will continue to accelerate the discovery of next-generation photosensitizers, paving the way for more effective photodynamic therapies against cancer and other diseases.

References

The Rising Profile of 2-Bromo-9H-thioxanthen-9-one: A Comparative Guide to its Performance in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for efficient, cost-effective, and sustainable catalytic systems is ever-present. Among the myriad of molecules stepping into the spotlight, 2-Bromo-9H-thioxanthen-9-one, a derivative of the versatile thioxanthone scaffold, has emerged as a compelling organic photocatalyst and a valuable synthetic intermediate.[1][2] This guide offers an in-depth, objective comparison of its performance in key reaction types against established alternatives, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

A Versatile Player in the Chemist's Toolbox

This compound is a multifaceted compound, serving as a crucial building block in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] Its unique photochemical properties, however, have unlocked its potential in a range of light-mediated transformations, positioning it as a formidable alternative to expensive and often toxic heavy metal catalysts.[3] The presence of the bromine atom not only influences its photophysical characteristics but also provides a convenient handle for further functionalization, allowing for the fine-tuning of its catalytic activity.[4]

Performance in Photoredox Catalysis: A Comparative Analysis

Photoredox catalysis has revolutionized organic synthesis by enabling the formation of challenging chemical bonds under mild conditions. While iridium and ruthenium complexes have long dominated this field, their high cost and environmental concerns have spurred the search for organic alternatives. Thioxanthone derivatives, including this compound, have proven to be highly effective in this regard.[5]

Dual Catalysis with Nickel: A Powerful Synergy

A significant area where thioxanthen-9-ones excel is in dual catalytic systems with nickel. This combination has proven effective for a variety of cross-coupling reactions.

C-N Cross-Coupling (Buchwald-Hartwig type)

In the amination of aryl halides, thioxanthen-9-one has been shown to be an efficient photosensitizer for a nickel-catalyzed process, affording a diverse range of diarylamines in good to excellent yields at room temperature.[6][7] The reaction proceeds via an energy transfer mechanism from the excited triplet state of the thioxanthone to an aryl-Ni(II)-amino intermediate, facilitating the reductive elimination to form the desired C-N bond.[6]

Experimental Protocols

Protocol 1: Visible-Light-Initiated Nickel-Catalyzed Amination of Aryl Halides

This protocol is adapted from the work of Zhu et al. and provides a general procedure for the C-N cross-coupling of aryl halides with anilines using thioxanthen-9-one as a photocatalyst.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Aniline (1.2 equiv)

  • Thioxanthen-9-one (5 mol%)

  • NiCl₂·6H₂O (10 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (0.2 M)

  • Schlenk tube

  • Blue LEDs (450 nm)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, aniline, thioxanthen-9-one, NiCl₂·6H₂O, dtbbpy, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane via syringe.

  • Place the reaction mixture approximately 5 cm from a 24 W blue LED strip.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance in Radical Reactions: The Giese Addition

The Giese reaction, a powerful tool for C-C bond formation via the addition of a radical to an electron-deficient alkene, can be effectively promoted by thioxanthone under visible light irradiation. This metal-free approach offers a green and cost-effective alternative to traditional methods that often rely on toxic tin hydrides.[8][9]

In a study by Kokotos and co-workers, thioxanthone was successfully employed as a photocatalyst for the decarboxylative Giese reaction of carboxylic acids and amino acids with Michael acceptors.[8][9][10] The reaction proceeds through the single-electron oxidation of the carboxylate by the excited state of thioxanthone, followed by decarboxylation to generate the corresponding radical species.

Comparative Performance Data

Table 1: Performance of Thioxanthone in the Decarboxylative Giese Reaction

EntryCarboxylic AcidMichael AcceptorYield (%)
1N-Cbz-ProlineDiethyl maleate74
2Phenylacetic acidDiethyl maleate65
3Adamantanecarboxylic acidDiethyl maleate45

Data extracted from Batsika et al.[9]

Experimental Protocols

Protocol 2: Visible Light-Mediated Decarboxylative Giese Addition

This protocol is a general procedure based on the work of Batsika et al. for the thioxanthone-photocatalyzed Giese reaction.[9]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Michael acceptor (2.0 equiv)

  • Thioxanthone (20 mol%)

  • Dimethylformamide (DMF) (0.1 M)

  • Schlenk tube

  • Blue LEDs (427 nm)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the carboxylic acid, Michael acceptor, and thioxanthone.

  • Evacuate and backfill the tube with argon three times.

  • Add DMF via syringe.

  • Place the reaction mixture under irradiation with a 427 nm LED.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanisms

To better understand the role of this compound in these transformations, the following diagrams illustrate the proposed catalytic cycles.

Giese_Reaction cluster_photocatalyst Photocatalyst Cycle cluster_substrate Substrate Transformation TXO Thioxanthone (TXO) TXO_excited TXO* (Triplet State) TXO->TXO_excited hν (Visible Light) TXO_radical_anion TXO•- TXO_excited->TXO_radical_anion SET with R-COO- R_radical Alkyl Radical (R•) TXO_radical_anion->TXO SET to Michael Acceptor Product_Anion Product Anion RCOOH Carboxylic Acid (R-COOH) RCOO- Carboxylate (R-COO-) RCOOH->RCOO- - H+ RCOO-->R_radical - CO2, - e- Adduct_Radical Adduct Radical R_radical->Adduct_Radical + Michael Acceptor Michael_Acceptor Michael Acceptor Adduct_Radical->Product_Anion + e- Product Giese Product Product_Anion->Product + H+

Caption: Proposed mechanism for the thioxanthone-catalyzed Giese reaction.

Nickel_Dual_Catalysis cluster_PC Photocatalyst Cycle cluster_Ni Nickel Catalytic Cycle TXO TXO TXO_star TXO* TXO->TXO_star Ni0 Ni(0)L_n NiII_ArX Ar-Ni(II)-X Ni0->NiII_ArX Oxidative Addition (Ar-X) NiII_ArNu Ar-Ni(II)-Nu NiII_ArX->NiII_ArNu Transmetalation or Ligand Exchange (Nu-H) NiII_ArNu_star [Ar-Ni(II)-Nu]* NiII_ArNu->NiII_ArNu_star Energy Transfer NiII_ArNu_star->Ni0 Reductive Elimination (Ar-Nu)

Caption: Proposed mechanism for the thioxanthone-sensitized nickel-catalyzed cross-coupling.

Conclusion: A Bright Future for a Versatile Catalyst

This compound stands out as a highly promising and versatile organic photocatalyst. Its performance in dual catalytic systems with nickel for cross-coupling reactions and its ability to mediate radical transformations like the Giese addition demonstrate its potential to replace more expensive and less sustainable metal-based catalysts. The ease of functionalization of the thioxanthone core further opens avenues for the rational design of next-generation organic photocatalysts with tailored properties. As the field of photoredox catalysis continues to expand, this compound and its derivatives are poised to play an increasingly important role in enabling novel and efficient synthetic methodologies.

References

A Comparative Guide to the Applications of 2-Bromo-9H-thioxanthen-9-one for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of modern chemistry and materials science is continually shaped by the emergence of versatile molecular scaffolds. Among these, the thioxanthone core has garnered significant attention due to its unique photophysical and biological properties. This guide provides an in-depth technical comparison of 2-bromo-9H-thioxanthen-9-one, a key derivative, and its applications, offering insights for researchers in organic synthesis, photochemistry, and medicinal chemistry.

Introduction to this compound: A Versatile Building Block

This compound is a halogenated derivative of thioxanthen-9-one, a heterocyclic compound featuring a sulfur atom and a carbonyl group within a tricyclic aromatic system.[1] The presence and position of the bromine atom on the aromatic ring significantly influence the molecule's electronic properties, reactivity, and photophysical behavior, making it a valuable precursor and intermediate in various chemical transformations.[2] Its applications span from the development of advanced materials for organic electronics to the synthesis of biologically active compounds.[2][3]

This guide will explore the primary applications of this compound, providing a comparative analysis against alternative compounds and methodologies, supported by experimental data and detailed protocols.

Application in Photochemistry: A Scaffold for High-Performance Photoinitiators

One of the most prominent applications of this compound is as a foundational structure for the synthesis of novel photoinitiators for photopolymerization.[4] Thioxanthone derivatives are well-established as Type II photoinitiators, which, upon excitation by UV or visible light, abstract a hydrogen atom from a co-initiator (often a tertiary amine) to generate free radicals that initiate polymerization.

Rationale for Derivatization: Enhancing Photochemical Efficiency

While the parent thioxanthone structure is photoactive, derivatization at the 2-position, facilitated by the bromo-substituent, allows for the tuning of its photophysical properties. Strategic modifications can lead to:

  • Red-shifted Absorption: Introduction of conjugated substituents can shift the absorption maximum to longer wavelengths, enabling the use of safer, visible light sources like LEDs.

  • Increased Molar Extinction Coefficient: Enhancing the light-absorbing capability of the molecule.

  • Improved Radical Generation Efficiency: Modifying the electronic structure to favor the excited triplet state and subsequent hydrogen abstraction.

The bromine atom in this compound serves as an excellent handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the introduction of a wide array of functional groups.

Comparative Performance of this compound Derived Photoinitiators

Research has demonstrated that thioxanthone derivatives synthesized from this compound precursors can outperform commercially available photoinitiators. The following table summarizes the performance of several derivatives compared to the widely used 2-isopropylthioxanthone (ITX).

Photoinitiatorλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Final Conversion (%) (Acrylate Monomer)Light SourceReference
2-Isopropylthioxanthone (ITX) (Reference)~382~5,000VariesUV/Visible[5]
ITX-Phenyl-CN~395Not ReportedHigher than ITX405 nm LED[4]
ITX-Phenyl-F~390Not ReportedHigher than ITX405 nm LED[4]
N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide~400~14,000HighLED[5]

Note: The data for ITX-Phenyl-CN and ITX-Phenyl-F are based on derivatives of 2-bromo-7-isopropyl-9H-thioxanthen-9-one, a closely related starting material.

Mechanistic Insight: Type II Photoinitiation

The photochemical process for a thioxanthone-based photoinitiator in the presence of an amine co-initiator can be visualized as follows:

Mechanism of Type II Photoinitiation by Thioxanthone.
Experimental Protocol: Synthesis of a 2-Substituted Thioxanthone Photoinitiator via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 2-aryl-7-isopropyl-9H-thioxanthen-9-one derivative, starting from 2-bromo-7-isopropyl-9H-thioxanthen-9-one.

Materials:

  • 2-Bromo-7-isopropyl-9H-thioxanthen-9-one

  • Arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃), 1 M aqueous solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a sealed tube, add 2-bromo-7-isopropyl-9H-thioxanthen-9-one (1.0 eq), the desired arylboronic acid pinacol ester (1.1 eq), and toluene.

  • Add the 1 M aqueous solution of Na₂CO₃ (2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and ethanol.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to degas the solution.

  • Heat the sealed tube to 90 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The thioxanthone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] While specific data for this compound is limited, studies on related derivatives provide a strong rationale for its exploration in drug discovery programs.

Anticancer Activity of Thioxanthone Derivatives

Numerous studies have demonstrated the cytotoxic effects of thioxanthone derivatives against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of topoisomerase IIα, and generation of reactive oxygen species (ROS).

The following table provides a comparative overview of the anticancer activity of various thioxanthone derivatives.

Compound ClassDerivativeCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Tetracyclic ThioxanthenesCompound 11A375-C5 (Melanoma)6.48 ± 0.88[7][8]
MCF-7 (Breast)6.39 ± 0.49[7][8]
NCI-H460 (Lung)5.66 ± 0.89[7][8]
Thioxanthene-Cysteine ConjugatesCompound 2Hep G2 (Liver)0.1613 ± 0.041[6][7]
Compound 3Caco-2 (Colon)0.0096 ± 0.0011[6][7]
Trifluoromethyl ThioxanthenesCompound 1HeLa (Cervical)0.0878[9]

Note: The data presented is for thioxanthone derivatives, not this compound itself. This highlights the potential of the thioxanthone scaffold for developing potent anticancer agents.

Antimicrobial Activity of Thioxanthone Derivatives

Thioxanthone derivatives have also been investigated for their antimicrobial properties. The planar aromatic structure can intercalate with bacterial DNA, and the sulfur atom can interact with essential enzymes, leading to microbial cell death.

A study on 1-nitrogen substituted thioxanthones, synthesized from a chloro-thioxanthone precursor, demonstrated their potential as antimicrobial agents and efflux pump inhibitors.[10] This suggests that amino-derivatives synthesized from this compound could exhibit similar activities.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Prepare_Compound Prepare Serial Dilutions of Test Compound Incubate1->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate2 Incubate for 48-72 hours Treat_Cells->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Buffer Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Value Read_Absorbance->Calculate_IC50

Workflow for an In Vitro Cytotoxicity MTT Assay.

Conclusion

This compound is a highly versatile and valuable compound for researchers in diverse fields. Its utility as a precursor for high-performance photoinitiators is well-documented, with the bromo-substituent providing a convenient handle for synthetic modifications that enhance photochemical properties. Furthermore, the broader thioxanthone class shows significant promise in medicinal chemistry, suggesting that derivatives of this compound are worthy of investigation as potential therapeutic agents. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers looking to explore the potential of this remarkable molecule in their own work.

References

A Comparative Guide to Confirming the Structure of Synthesized 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Structural Verification

2-bromo-9H-thioxanthen-9-one is a sulfur-containing heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its derivatives have shown promise as antipsychotic, antimicrobial, and antitumor agents.[1][3] Given that the biological activity and material properties are intrinsically linked to the precise molecular structure, unambiguous confirmation of the synthesized product is a critical step in the research and development pipeline. This guide will compare the most effective analytical techniques for this purpose, providing both theoretical grounding and practical, field-proven protocols.

Core Molecular Data of this compound

PropertyValue
Molecular Formula C₁₃H₇BrOS[2]
Molecular Weight 291.16 g/mol [2]
CAS Number 20077-10-5[2]
Appearance White to orange to green powder/crystal[2]
Melting Point 164 - 168 °C[2]

Comparative Analysis of Analytical Techniques

The confirmation of the this compound structure relies on a suite of analytical techniques that provide complementary information.[4][5] The choice of methods depends on the specific information required, from establishing the molecular weight to mapping the precise arrangement of atoms.

Analytical TechniquePrincipleInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio.[4]Molecular weight and fragmentation patterns.[4]High sensitivity, provides molecular formula information.[4]Does not provide detailed structural connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.[4]Connectivity of atoms, chemical environment of protons and carbons.[4][5]Unambiguous structure elucidation.[4]Lower sensitivity compared to MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of specific functional groups.[5]Presence of functional groups (e.g., C=O, C-Br).[5]Fast, non-destructive, and provides a "fingerprint" of the molecule.[6]Can be difficult to interpret complex spectra.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[7]Absolute molecular structure, bond lengths, and angles.[7][8]Provides the definitive 3D structure.[3][7]Requires a high-quality single crystal, which can be challenging to grow.[9]
Elemental Analysis Determines the elemental composition of a sample.Percentage of C, H, N, S, and Br.Confirms the empirical and molecular formula.Does not provide structural information.

Recommended Workflow for Structural Confirmation

A multi-technique approach is the most robust strategy for the unequivocal confirmation of the this compound structure. The following workflow is recommended for a comprehensive and self-validating analysis.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Spectroscopic & Spectrometric Analysis cluster_3 Definitive Structural Elucidation cluster_4 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC Thin Layer Chromatography Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint FTIR FTIR TLC->FTIR MeltingPoint->FTIR MS Mass Spectrometry FTIR->MS NMR NMR Spectroscopy MS->NMR Xray X-ray Crystallography NMR->Xray ElementalAnalysis Elemental Analysis Xray->ElementalAnalysis DataComparison Comparison with Literature Data ElementalAnalysis->DataComparison

Caption: Recommended workflow for structural confirmation.

Detailed Experimental Protocols

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

  • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

  • Analyze the spectrum for the molecular ion peak [M]+ and the isotopic pattern characteristic of a bromine-containing compound.[10] The presence of two peaks of nearly equal intensity separated by 2 m/z units (for M+ and M+2) is a hallmark of a monobrominated compound.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum. The spectrum is expected to show signals in the aromatic region.

  • Acquire the ¹³C NMR spectrum. The spectrum should show the expected number of carbon signals, including the characteristic carbonyl (C=O) signal.

  • Perform 2D NMR experiments, such as COSY and HSQC, to establish the connectivity between protons and carbons for unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the synthesized molecule.

Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands. Key expected peaks include:

    • C=O stretch: A strong absorption band around 1650-1630 cm⁻¹.

    • Aromatic C=C stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

    • C-Br stretch: Typically observed in the fingerprint region below 700 cm⁻¹.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule.

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

  • Grow a high-quality single crystal of the synthesized compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Mount a suitable crystal on the diffractometer.[9]

  • Collect the diffraction data by exposing the crystal to a monochromatic X-ray beam.[8]

  • Solve and refine the crystal structure using specialized software to obtain a detailed 3D model of the molecule, including precise bond lengths and angles.[3][9]

Data Interpretation and Comparison

The data obtained from each technique should be internally consistent and align with the expected structure of this compound.

Expected ¹H NMR Data: The aromatic protons will appear as a series of multiplets in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

Expected ¹³C NMR Data: The spectrum will show 13 distinct carbon signals. The carbonyl carbon will be the most downfield signal (around δ 180 ppm).

Expected Mass Spectrum: A prominent molecular ion peak (or a pair of peaks for the bromine isotopes) corresponding to the molecular weight of 291.16 g/mol will be observed.

Expected FTIR Spectrum: The presence of a strong carbonyl absorption and aromatic C-H and C=C stretching vibrations will confirm the thioxanthenone core.

Conclusion

Confirming the structure of a synthesized compound like this compound requires a meticulous and multi-faceted analytical approach. By combining the strengths of Mass Spectrometry, NMR and FTIR spectroscopy, and, when possible, X-ray crystallography, researchers can achieve an unambiguous structural assignment. This rigorous validation is paramount for the integrity of subsequent biological or material science studies and is a cornerstone of good scientific practice.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positioning 2-Bromo-9H-thioxanthen-9-one in the Researcher's Toolkit

In the expansive landscape of synthetic chemistry, the thioxanthone scaffold represents a privileged heterocyclic structure, foundational to advancements in medicinal chemistry and materials science.[1] Among its derivatives, this compound emerges as a compound of significant interest. Its utility spans from being a versatile intermediate in the synthesis of dyes and pharmaceuticals to a key component in photochemical applications.[2]

However, its most prominent and well-documented role is in the field of polymer chemistry, where it functions as a highly effective photosensitizer or as a component in photoinitiating systems for both free-radical and cationic photopolymerization. This guide provides an in-depth cost-benefit analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its procurement and synthetic costs, critically evaluate its performance against common alternatives in photopolymerization, and provide validated experimental protocols to empower you to make informed decisions for your specific application.

Part 1: A Dual-Pronged Cost Analysis

The "cost" of a chemical reagent is multifaceted, extending beyond its purchase price to the resources required for its synthesis. Here, we evaluate both aspects to provide a comprehensive financial overview.

Procurement Cost: The Market Landscape

This compound is commercially available from several fine chemical suppliers. The price is contingent on purity and quantity. Below is a representative summary of market pricing to aid in budgeting for research and development.

Supplier Quantity Purity Estimated Price (USD)
Sigma-Aldrich1 g95%$69.00
Sigma-Aldrich5 g95%$218.50
Chem-Impex5 g≥ 99% (GC)~$29.00 (Price derived from Camphorquinone)
ChemShuttle5 g95%$900.00

Note: Prices are subject to change and may vary based on institutional contracts and location. Data compiled from publicly available supplier websites as of late 2025.

Synthetic Cost: An In-House Alternative

For applications requiring larger quantities or custom modifications, in-house synthesis presents a viable, often more economical, alternative. A common and straightforward method for preparing thioxanthone derivatives involves the bromination of a suitable precursor.[3]

cluster_synthesis Generalized Synthesis Workflow Thioxanthen-9-one_precursor Thioxanthen-9-one Precursor (e.g., 2-Isopropylthioxanthone) Reaction Bromination Reaction Thioxanthen-9-one_precursor->Reaction Brominating_agent Brominating Agent (e.g., Br2, NBS) Brominating_agent->Reaction Catalyst Catalyst (e.g., ZnCl2, Acetic Acid) Catalyst->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Product This compound (or derivative) Purification->Product

Caption: Generalized workflow for the synthesis of this compound via bromination.

The primary cost drivers for this synthesis are the starting thioxanthone precursor and the brominating agent. By controlling these inputs, the synthetic route offers a scalable and cost-effective alternative to direct procurement, especially as the required quantity increases.

Experimental Protocol: Synthesis of a Brominated Thioxanthone Derivative

This protocol is adapted from established literature procedures for the bromination of an activated thioxanthone, such as 2-isopropyl-9H-thioxanthen-9-one (ITX), a common precursor.

Objective: To synthesize a brominated thioxanthone derivative as a precursor for further functionalization.

Materials:

  • 2-Isopropyl-9H-thioxanthen-9-one (1 equivalent)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂) (1.1 - 2.2 equivalents)

  • Zinc Chloride (ZnCl₂) (catalytic amount, e.g., 0.1 equivalents) or Acetic Acid (solvent)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium thiosulfate solution (for quenching)

  • Brine, Magnesium sulfate (for workup)

  • Hexane, Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Dissolve the thioxanthone precursor in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Add the catalyst (e.g., zinc chloride) to the cooled solution.

  • Bromination: Slowly add the brominating agent (e.g., a solution of bromine in DCM or solid NBS) dropwise or portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the prescribed time (typically 1-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture again and quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange/red color dissipates.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to yield the pure brominated product.

Part 2: Performance Analysis in Photopolymerization

The primary benefit of this compound lies in its photochemical properties, which make it a valuable component in formulations that cure upon exposure to light, such as those used in 3D printing, coatings, and adhesives.

Mechanism of Action: A Tale of Two Pathways

Thioxanthone derivatives typically function as Type II photoinitiators . Unlike Type I initiators that undergo direct cleavage to form radicals, Type II initiators require a co-initiator or synergist, usually a tertiary amine.

cluster_mechanism Type II Photoinitiation Mechanism TX Thioxanthone (TX) TX_S1 Singlet Excited State ¹TX* TX->TX_S1 Light (hν) TX_T1 Triplet Excited State ³TX* TX_S1->TX_T1 Intersystem Crossing (ISC) Radicals Initiating Radicals TX_T1->Radicals H-abstraction or Electron Transfer Amine Amine Co-initiator (e.g., EDB, MDEA) Amine->Radicals Polymer Polymer Chain Radicals->Polymer Monomer Monomer Monomer->Polymer Propagation

Caption: Simplified mechanism for a Type II photoinitiator system involving a thioxanthone derivative.

Upon light absorption, the thioxanthone is promoted to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This excited triplet state then interacts with the amine co-initiator through either hydrogen abstraction or electron transfer, generating the free radicals necessary to initiate polymerization.

Part 3: Comparative Analysis with Mainstream Alternatives

The decision to use this compound must be weighed against the performance and cost of other established photoinitiators. Its true value is often realized not as a standalone initiator, but as a versatile building block for creating more complex, tailored photosensitizers.

Photoinitiator Type λmax (nm) Typical Use Conc. (wt%) Pros Cons Approx. Cost/25g (USD)
2-Bromo-TXO II / Sensitizer~380-3900.1 - 2.0Excellent intermediate for synthesis; Good visible light sensitizer.[2]Requires co-initiator; Lower efficiency than Type I.~$900 (Varies widely)
ITX II~3820.2 - 5.0Well-studied; Good performance with amines; Effective for pigmented systems.[4]Requires co-initiator; Can impart yellow color.$125 - $175[5][6]
TPO I~3800.5 - 5.0High reactivity; No co-initiator needed; Good for clear coatings.[7][8]Can be cytotoxic; Limited solubility.[9]~$100 (Varies)[10]
BAPO I~370-3950.1 - 2.0Excellent for pigmented & thick systems (photobleaching); High efficiency.[11][12]Can be cytotoxic; More expensive.[13]$15 - $20[14][15]
Camphorquinone II~4680.2 - 2.0Low toxicity; Widely used in dental/biomedical applications; Blue light active.[16][17]Low quantum yield; Requires co-initiator; Slow reaction rate.$85[16]

Note: λmax and performance can vary based on solvent and formulation. Cost is an estimation based on available data for comparison purposes.

The Strategic Advantage of this compound:

The key benefit of the bromo- functionality is its utility as a synthetic handle. It readily participates in cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward attachment of various chromophores or functional groups. This enables the rational design of novel photoinitiators with tailored properties, such as:

  • Red-shifted Absorption: Attaching electron-donating groups can shift the absorption maximum to longer wavelengths, making them compatible with lower-energy light sources like 405 nm or 455 nm LEDs.

  • Increased Molar Absorptivity: Extending the π-conjugated system can significantly increase the molar extinction coefficient, leading to higher initiation efficiency at lower concentrations.

  • Improved Solubility or Biocompatibility: Introducing specific moieties can tailor the physical properties of the initiator for specialized applications.

Therefore, the cost-benefit analysis of this compound is most favorable when the research goal is to develop novel, high-performance photoinitiating systems rather than for use as a simple, off-the-shelf initiator.

Experimental Protocol: Evaluating Photoinitiator Efficiency with Real-Time FT-IR

This protocol provides a standardized method for comparing the photopolymerization kinetics of different initiator systems.

Objective: To measure and compare the rate of polymerization and final monomer conversion for different photoinitiator systems.

Equipment & Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with a real-time scanning capability (RT-FTIR).

  • UV/Vis LED light source with controlled intensity (e.g., 385, 405, or 455 nm).

  • Monomer/Oligomer formulation (e.g., Trimethylolpropane triacrylate, TMPTA).

  • Photoinitiator systems to be tested (e.g., 0.5 wt% Bromo-TXO + 1.0 wt% EDB; 0.5 wt% TPO).

  • Spacers of known thickness (e.g., 25 µm).

  • Two NaCl or KBr plates.

Procedure:

  • Sample Preparation: Prepare the photopolymer formulations by dissolving the desired concentration of the photoinitiator system into the monomer. Ensure complete dissolution, using gentle heating or vortexing if necessary.

  • FTIR Setup: Place one drop of the formulation onto a KBr plate. Place the spacer and the second KBr plate on top to create a thin film of uniform thickness.

  • Baseline Spectrum: Place the sample holder in the FTIR spectrometer and record an initial IR spectrum in the dark. This will serve as the t=0 baseline. The peak corresponding to the acrylate double bond (typically around 1635 cm⁻¹) is the primary peak of interest.[18]

  • Initiation and Data Acquisition: Position the LED light source at a fixed distance from the sample. Begin real-time spectral acquisition and simultaneously turn on the light source.

  • Monitoring: Continuously collect IR spectra at set intervals (e.g., every 1-2 seconds) for a predetermined duration (e.g., 300 seconds) or until the acrylate peak height no longer changes.[19]

  • Data Analysis:

    • Calculate the conversion of the acrylate double bonds at each time point using the following formula: Conversion (%) = [1 - (Peak Area_t / Peak Area_0)] * 100

    • Plot Conversion (%) as a function of time for each photoinitiator system.

    • The slope of this curve represents the rate of polymerization (Rp).[20] Compare the final conversion and maximum polymerization rates to determine the relative efficiency of each system.

Conclusion and Strategic Recommendations

This compound occupies a unique niche in the photopolymerization landscape.

  • As a direct photoinitiator , its performance is comparable to other Type II initiators like ITX, but it is often outperformed in raw efficiency by Type I initiators such as TPO and BAPO. Given its typically higher procurement cost, it is not the most cost-effective choice for general-purpose applications where a standard initiator will suffice.

  • As a synthetic intermediate , its value is unparalleled. The bromine atom provides a reactive site for facile chemical modification, enabling the creation of bespoke photosensitizers with precisely tuned absorption characteristics and enhanced performance. For research groups focused on developing next-generation photoinitiators for advanced applications like high-resolution 3D printing or biocompatible materials, the initial cost of this compound is a strategic investment that unlocks vast synthetic possibilities.

Ultimately, the decision to employ this compound should be driven by the project's objective. For routine curing, more economical alternatives exist. For innovation and the design of novel photochemical systems, it is an invaluable and enabling reagent.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-bromo-9H-thioxanthen-9-one, a brominated aromatic compound. While specific, universally mandated disposal protocols for every chemical are not always available, this document synthesizes information from safety data sheets, regulatory guidelines, and established best practices for chemical waste management to offer a comprehensive operational plan.

The central principle underpinning the handling of any laboratory waste is to formulate a disposal plan before any procedure begins.[1] This proactive approach ensures that all state and federal regulatory requirements are met and prevents unforeseen complications, such as the generation of a waste form that your institution is ill-equipped to handle.[1]

Part 1: Hazard Identification and Characterization

Understanding the intrinsic hazards of this compound is the critical first step in developing a safe disposal plan.

Chemical Identity:

Compound Name CAS Number Molecular Formula Molecular Weight
This compound56341-31-2C13H7BrOS291.17 g/mol

Hazard Classification:

Based on available Safety Data Sheets (SDS), this compound is classified as Acutely Toxic (Oral, Category 3) , with the corresponding hazard statement H301: Toxic if swallowed .[2] This classification underscores the significant risk associated with accidental ingestion.

As a brominated organic compound, it should be treated as a hazardous waste due to the persistence and potential environmental harm associated with halogenated organics.[3][4] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds, and specific disposal protocols are required.[5][6]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent contact with the eyes.[2][3]

  • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat or other protective clothing are essential to prevent skin contact.[2][3]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[3][7] All handling of the solid material should ideally occur within a certified chemical fume hood to minimize inhalation risk.[8][9]

  • General Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[2] Do not eat, drink, or smoke in the work area.[2]

Part 3: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, state, and federal hazardous waste regulations.[3]

Step 1: Waste Minimization

The most effective waste management strategy is to minimize waste generation at the source.[1][10][11][12][13] This can be achieved by:

  • Ordering only the necessary quantities of the chemical for your experiments.[12][13]

  • Reducing the scale of laboratory experiments whenever feasible.[12][13]

  • Maintaining a current chemical inventory to avoid ordering duplicate materials.[12][13]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Stream: this compound waste should be collected as a halogenated organic solid waste .

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[3]

  • Container Selection: Use a dedicated, leak-proof container that is compatible with the chemical. The container should be kept tightly sealed when not in use.[10][14]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked Satellite Accumulation Area within the laboratory.[12][13] This area should be near the point of generation and under the control of laboratory personnel.[9][12] Use secondary containment, such as a tray, to mitigate potential spills.[1][11]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

  • The waste container must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "[3]

    • Appropriate hazard warnings (e.g., "Toxic ")[3]

    • The date when waste was first added to the container (accumulation start date).[15]

Step 4: Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[7]

  • Personal Protection: Don the appropriate PPE as described in Part 2.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2][7]

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[7][16] For a solution, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[17]

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Engage a Licensed Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] These companies are equipped to handle and treat halogenated organic compounds, often through high-temperature incineration.[11][14]

  • Documentation: Maintain meticulous records of the amount of waste generated, its accumulation start date, and its final disposal date and method, as required by your institution and regulatory bodies.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste identify Hazard Identification: - Acute Toxicity (Oral) - Halogenated Organic Compound start->identify ppe Don Appropriate PPE: - Safety Goggles - Impervious Gloves - Lab Coat identify->ppe segregate Segregate Waste: - Halogenated Organic Solids - Avoid Incompatibles ppe->segregate container Use Labeled, Sealed Container: - 'Hazardous Waste' - Chemical Name - Hazard Symbol ('Toxic') - Accumulation Date segregate->container store Store in Satellite Accumulation Area (SAA) with Secondary Containment container->store spill Spill Occurs? store->spill spill_proc Follow Spill Cleanup Procedure (See Part 4) spill->spill_proc Yes contact_ehs Contact EHS / Licensed Waste Disposal Service spill->contact_ehs No spill_proc->store documentation Complete Waste Manifest & Documentation contact_ehs->documentation disposal Final Disposal via High-Temperature Incineration by Licensed Vendor documentation->disposal

Caption: Decision workflow for the disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 2-Bromo-9H-thioxanthen-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory safety requires a vigilant and informed approach, particularly when handling compounds with limited or conflicting toxicological data. 2-Bromo-9H-thioxanthen-9-one, a valuable reagent in various research and development applications, presents such a case. While some suppliers classify this compound as non-hazardous, others provide data suggesting potential health risks. This guide adopts a precautionary principle, providing a robust framework for personal protective equipment (PPE), operational protocols, and disposal to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: A Case for Caution

A critical first step in safe handling is a thorough hazard assessment. For this compound, a review of available Safety Data Sheets (SDS) reveals conflicting classifications. For instance, one supplier indicates the substance is not hazardous under REGULATION (EC) No 1272/2008[1], while another assigns GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2]. A similar compound, 2-bromo-9H-xanthen-9-one, is classified as toxic if swallowed[3].

This discrepancy underscores a crucial principle of chemical safety: in the absence of definitive and universally agreed-upon data, one must default to a more conservative safety posture. Therefore, this guide is predicated on the assumption that this compound may be harmful if ingested and can cause skin and eye irritation. As with many complex organic molecules, the full toxicological profile is not extensively documented, necessitating a cautious approach.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is paramount to mitigating potential exposure. The following table outlines the recommended PPE for handling this compound, based on a conservative assessment of its potential hazards.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing[4].
Hands Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound[5]. For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contaminated[6].
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and contamination of personal clothing[6].
Respiratory NIOSH-approved RespiratorIn cases where dust or aerosols may be generated and engineering controls cannot adequately control exposure, a NIOSH-approved respirator is recommended[7]. The specific type of respirator should be determined by a formal risk assessment.

Operational Workflow: A Step-by-Step Protocol

A systematic approach to handling this compound is essential for minimizing risk. The following workflow provides a procedural guide for safe handling from preparation to post-handling decontamination.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[1][4].

  • Assemble Equipment: Before introducing the chemical, ensure all necessary equipment (e.g., glassware, spatulas, weigh boats) is clean, dry, and readily accessible within the fume hood.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling the Compound
  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use a spatula for transfers to prevent generating dust. If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Containment: Keep containers of this compound tightly sealed when not in use.

Post-Handling and Decontamination
  • Surface Decontamination: After handling is complete, decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Hand Washing: Thoroughly wash hands with soap and water after removing PPE[1].

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood Area prep_equip Assemble Equipment prep_area->prep_equip prep_emergency Verify Emergency Equipment prep_equip->prep_emergency handle_ppe Don PPE prep_emergency->handle_ppe Proceed to Handling handle_weigh Weigh and Transfer handle_ppe->handle_weigh handle_contain Seal Containers handle_weigh->handle_contain post_decon Decontaminate Surfaces handle_contain->post_decon Proceed to Post-Handling post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash

Safe Handling Workflow for this compound

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be treated as a hazardous waste due to its bromine content and aromatic structure[7].

  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.

  • Licensed Disposal: All waste must be disposed of through a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations[7].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.